3-amino-N,N-diethylbenzenesulfonamide
Description
Properties
IUPAC Name |
3-amino-N,N-diethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S/c1-3-12(4-2)15(13,14)10-7-5-6-9(11)8-10/h5-8H,3-4,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBWWPIIRKWDDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90387993 | |
| Record name | 3-Amino-N,N-diethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10372-41-5 | |
| Record name | 3-Amino-N,N-diethylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90387993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-N,N-diethylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of 3-amino-N,N-diethylbenzenesulfonamide
An In-Depth Technical Guide to the
For the attention of Researchers, Scientists, and Drug Development Professionals. This document provides a comprehensive, field-proven guide to the synthesis of 3-amino-N,N-diethylbenzenesulfonamide, a valuable intermediate in pharmaceutical and chemical research. As a self-validating protocol, this guide emphasizes the causality behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction and Strategic Overview
This compound (CAS: 10372-41-5) is a key building block in organic synthesis.[1][2] Its structure, featuring a primary aromatic amine and a diethylsulfonamide group, makes it a versatile precursor for the development of more complex molecules, including therapeutic agents and research chemicals. For instance, related aminobenzenesulfonamide scaffolds are foundational to diuretic drugs and have been explored for their anticonvulsant and carbonic anhydrase inhibition activities.[2]
The synthesis detailed herein follows a robust and logical two-step pathway, commencing with a commercially available starting material, 3-nitrobenzenesulfonyl chloride. This strategy is predicated on two high-yielding, well-understood transformations:
-
Sulfonamide Formation: A nucleophilic substitution reaction between 3-nitrobenzenesulfonyl chloride and diethylamine to form the stable intermediate, N,N-diethyl-3-nitrobenzenesulfonamide.
-
Nitro Group Reduction: The selective reduction of the aromatic nitro group on the intermediate to yield the target primary amine, this compound.
This approach is advantageous due to the accessibility of the starting materials and the generally high efficiency of each transformation.
Figure 1: Overall synthetic workflow for this compound.
Part I: Synthesis of N,N-diethyl-3-nitrobenzenesulfonamide (Intermediate)
This initial step involves the formation of a stable sulfonamide bond. The reaction proceeds via the nucleophilic attack of diethylamine on the highly electrophilic sulfur atom of 3-nitrobenzenesulfonyl chloride.[3] The presence of the electron-withdrawing nitro group on the benzene ring further enhances the reactivity of the sulfonyl chloride functional group.[3]
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Notes |
| 3-Nitrobenzenesulfonyl Chloride | 121-51-7 | C₆H₄ClNO₄S | 221.62 | Commercially available.[4] |
| Diethylamine | 109-89-7 | C₄H₁₁N | 73.14 | Use in excess to act as a base. |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | C₄H₈O | 72.11 | Reaction solvent. |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | For aqueous workup. |
| Saturated Sodium Bicarbonate | 144-55-8 | NaHCO₃ | 84.01 | For aqueous workup. |
| Brine | N/A | NaCl (aq) | N/A | For aqueous workup. |
| Anhydrous Magnesium Sulfate | 7487-88-9 | MgSO₄ | 120.37 | Drying agent. |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.5 M.
-
Amine Addition: Cool the solution to 0-5 °C using an ice bath. Add diethylamine (2.2 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. The second equivalent of diethylamine acts as a base to neutralize the HCl byproduct, forming diethylamine hydrochloride precipitate.[5]
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reaction goes to completion.
-
Initial Workup: Remove the precipitated diethylamine hydrochloride by vacuum filtration, washing the solid with a small amount of THF.
-
Solvent Removal & Extraction: Combine the filtrates and evaporate the solvent in vacuo. Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Transfer the organic solution to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and finally, brine. This sequence removes any remaining diethylamine, neutralizes any acid, and removes water-soluble impurities.
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo to yield N,N-diethyl-3-nitrobenzenesulfonamide, which is often obtained as an oil or a low-melting solid.[5] The product (CAS: 6335-26-8) is typically of sufficient purity for the subsequent reduction step.[6]
Part II:
The conversion of the intermediate to the final product is achieved by the reduction of the aromatic nitro group. This is a classic and reliable transformation in organic synthesis.[7] While various methods exist, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using metals in acid (e.g., Fe/HCl, SnCl₂/HCl), reduction with sodium hydrosulfite (Na₂S₂O₄) is a practical and effective alternative for laboratory scale.[7][8]
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molar Mass ( g/mol ) | Notes |
| N,N-Diethyl-3-nitrobenzenesulfonamide | 6335-26-8 | C₁₀H₁₄N₂O₄S | 258.30 | Synthesized in Part I.[6] |
| Sodium Hydrosulfite (Sodium Dithionite) | 7775-14-6 | Na₂S₂O₄ | 174.11 | Reducing agent, typically used in excess.[8] |
| Ethanol / Water Mixture | N/A | N/A | N/A | Reaction solvent system. |
| Ethyl Acetate | 141-78-6 | C₄H₈O₂ | 88.11 | Extraction solvent. |
| Anhydrous Sodium Sulfate | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent. |
Step-by-Step Experimental Protocol
-
Reaction Setup: In a round-bottom flask, dissolve N,N-diethyl-3-nitrobenzenesulfonamide (1.0 eq) in a mixture of ethanol and water (e.g., a 3:1 or 4:1 ratio).
-
Reductant Addition: Heat the solution to a gentle reflux (approximately 70-80 °C). Add sodium hydrosulfite (3.0-4.0 eq) portion-wise over 30-45 minutes. The reaction is exothermic, and the color of the solution will typically change as the nitro group is reduced.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 1-3 hours).
-
Workup: Cool the reaction mixture to room temperature. A significant portion of the inorganic salts may precipitate. Filter the mixture if necessary.
-
Extraction: Reduce the volume of the filtrate by about half using a rotary evaporator to remove most of the ethanol. Extract the aqueous residue multiple times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.
-
Purification: The crude product is obtained as a solid. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield pure this compound.[2]
Product Characterization and Data
The final product should be characterized to confirm its identity and purity.
Figure 2: Recrystallization workflow for product purification.
Expected Product Specifications
| Property | Expected Value | Source(s) |
| Chemical Name | This compound | [1][2] |
| CAS Number | 10372-41-5 | [1][2] |
| Molecular Formula | C₁₀H₁₆N₂O₂S | [1][2] |
| Molecular Weight | 228.31 g/mol | [1][2] |
| Appearance | Solid (Crystals or Powder) | [9] |
| Melting Point | 90-91 °C | [2] |
| Purity (Typical) | ≥95% | [1] |
| ¹H NMR, ¹³C NMR | Spectra consistent with the proposed structure. | - |
| IR Spectroscopy | Peaks corresponding to N-H, S=O, and C-N bonds. | - |
Safety and Handling
-
3-Nitrobenzenesulfonyl chloride: Corrosive and water-reactive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Diethylamine: Flammable, corrosive, and has a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Sodium Hydrosulfite: Can self-heat and ignite in moist air. Store in a dry, inert atmosphere.
-
Solvents: THF, ethanol, and ethyl acetate are flammable. Ensure all heating is done using heating mantles or oil baths, with no ignition sources nearby.
Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.
References
- 1. chemscene.com [chemscene.com]
- 2. 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE CAS#: 10372-41-5 [amp.chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. 3-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 8476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. prepchem.com [prepchem.com]
- 6. N,N-Diethyl-3-nitrobenzenesulfonamide | C10H14N2O4S | CID 232031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. US2631167A - Method of reducing nitro compounds - Google Patents [patents.google.com]
- 9. 3-Aminobenzenesulfonamide, 98% (98-18-0) - 3-Aminobenzenesulfonamide, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]
An In-Depth Technical Guide to the Chemical Properties of 3-amino-N,N-diethylbenzenesulfonamide
This guide provides a comprehensive technical overview of 3-amino-N,N-diethylbenzenesulfonamide, a key chemical intermediate. It is designed for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of this compound's properties, synthesis, and handling.
Introduction
This compound (CAS No. 10372-41-5) is an aromatic sulfonamide compound characterized by a primary amino group at the meta-position of the benzene ring and a diethylsulfonamide moiety.[1][2] Its structural features, particularly the reactive amino group, make it a valuable building block in organic synthesis. It serves as a crucial intermediate in the development of pharmaceuticals and specialized dyes.[3] The anticonvulsant activity observed in its close analog, 3-amino-N,N-dimethylbenzenesulfonamide, suggests its potential as a scaffold for novel therapeutic agents targeting the central nervous system.[2][4][5]
Chemical Identity and Structure
The unique reactivity and physical properties of this molecule are directly derived from its structure, which combines an aromatic amine with a sulfonamide functional group.
Caption: Molecular structure of this compound.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
|---|---|---|
| IUPAC Name | This compound | N/A |
| CAS Number | 10372-41-5 | [1][2][4] |
| Molecular Formula | C₁₀H₁₆N₂O₂S | [1][2][5] |
| Molecular Weight | 228.31 g/mol | [1][2][5] |
| SMILES | CCN(CC)S(=O)(=O)C1=CC=CC(=C1)N | [1] |
| InChIKey | BABGMPQXLCJMSK-UHFFFAOYSA-N |
| Synonyms | N,N-DIETHYL 3-AMINOBENZENESULFONAMIDE |[1][2][5] |
Physicochemical Properties
The physical and chemical characteristics of a compound are critical for predicting its behavior in reactions, formulations, and biological systems. The properties of this compound are summarized below.
Table 2: Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Melting Point | 90-91 °C | [2] |
| Boiling Point (Predicted) | 388.4 ± 44.0 °C | [2] |
| Density (Predicted) | 1.199 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 3.28 ± 0.10 | [2] |
| LogP (Predicted) | 1.2993 | [1] |
| Topological Polar Surface Area (TPSA) | 63.4 Ų | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 4 |[1] |
Synthesis and Reactivity
Synthetic Pathway
A common and logical synthetic route to this compound involves a two-step process starting from 3-nitrobenzenesulfonyl chloride.
-
Sulfonamide Formation: The first step is a nucleophilic acyl substitution where 3-nitrobenzenesulfonyl chloride reacts with diethylamine. The diethylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride leaving group. A base, often an excess of the diethylamine itself or a non-nucleophilic base like triethylamine, is used to neutralize the HCl byproduct.
-
Nitro Group Reduction: The resulting 3-nitro-N,N-diethylbenzenesulfonamide is then reduced to the target primary amine. This transformation is commonly achieved using metal-acid systems like tin(II) chloride (SnCl₂) or tin metal in hydrochloric acid (HCl), or via catalytic hydrogenation with catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere.
Key Reactive Sites
-
Aromatic Amino Group (-NH₂): This is the most reactive site on the molecule. It can undergo diazotization when treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) to form a diazonium salt. This intermediate is highly versatile and can be used in Sandmeyer reactions to introduce a wide variety of functional groups (e.g., -Cl, -Br, -CN, -OH) or in azo coupling reactions to form azo dyes. The amino group can also be readily acylated or alkylated.
-
Sulfonamide Moiety (-SO₂NR₂): The sulfonamide group is generally stable under most reaction conditions. The N-H bond in a primary or secondary sulfonamide is weakly acidic, but in this tertiary sulfonamide, that reactivity is absent. The entire group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta-position relative to itself.
Experimental Protocol: Synthesis of this compound
This protocol outlines the synthesis via the reduction of 3-nitro-N,N-diethylbenzenesulfonamide.
Caption: Experimental workflow for the synthesis of the target compound.
Methodology
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-nitro-N,N-diethylbenzenesulfonamide (1 equivalent).
-
Dissolve the starting material in ethanol.
-
Causality: Ethanol is chosen as the solvent due to its ability to dissolve both the nonpolar starting material and the polar reagent mixture.
-
-
Reduction:
-
In a separate beaker, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O, ~4 equivalents) in concentrated hydrochloric acid.
-
Carefully add the acidic tin solution to the flask. The reaction is exothermic and may require an ice bath for temperature control.
-
Heat the mixture to reflux (approximately 80-90°C) for 3-4 hours.
-
Causality: The SnCl₂ in strong acid is a classic and robust reducing agent for aromatic nitro groups. Refluxing ensures the reaction goes to completion in a reasonable timeframe.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly add a concentrated aqueous solution of sodium hydroxide (NaOH) until the pH is strongly basic (pH > 10). A thick white precipitate of tin salts will form.
-
Causality: Basification is critical to deprotonate the anilinium hydrochloride salt to the free amine, which is soluble in organic solvents, and to precipitate the tin as tin hydroxides.
-
Extract the aqueous slurry three times with a suitable organic solvent, such as ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification and Validation (Self-Validating System):
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Validation:
-
Thin-Layer Chromatography (TLC): Monitor the reaction progress by comparing the reaction mixture to the starting material spot. The product should have a different Rf value.
-
Melting Point: The purified product should exhibit a sharp melting point consistent with the literature value of 90-91 °C.[2]
-
Spectroscopy: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry to ensure the absence of starting material and impurities.
-
-
Safety and Handling
As a laboratory chemical, this compound requires careful handling in a controlled environment.
-
Hazard Classification: It is classified as an irritant (Hazard Code: Xi).[2] Related compounds are known to cause skin and eye irritation and may be harmful if swallowed or inhaled.[6]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7] Operations should be conducted in a well-ventilated fume hood.[7]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere to prevent oxidation of the amino group.[1][2]
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7][8]
-
Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a versatile chemical intermediate with well-defined physicochemical properties. Its dual functionality, comprising a reactive aromatic amine and a stable sulfonamide group, makes it a valuable precursor for creating complex molecules in the pharmaceutical and chemical industries. A thorough understanding of its synthesis, reactivity, and safe handling procedures is essential for its effective application in research and development.
References
- 1. chemscene.com [chemscene.com]
- 2. 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE CAS#: 10372-41-5 [amp.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE | 10372-41-5 [chemicalbook.com]
- 5. 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE | 10372-41-5 [amp.chemicalbook.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
Spectroscopic Characterization of 3-amino-N,N-diethylbenzenesulfonamide: A Technical Guide
This guide provides an in-depth analysis of the spectroscopic data for the compound 3-amino-N,N-diethylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and comparative analysis with structurally related compounds, ensuring a robust and scientifically sound resource.
Introduction
This compound (CAS No: 10372-41-5, Molecular Formula: C₁₀H₁₆N₂O₂S, Molecular Weight: 228.31 g/mol ) is a sulfonamide derivative with potential applications in medicinal chemistry and pharmaceutical research.[1][2] Accurate structural elucidation is paramount in the drug discovery process, and spectroscopic techniques are the cornerstone of this characterization. This guide presents a comprehensive overview of the predicted spectroscopic signature of this compound, providing a foundational dataset for its identification and further investigation.
Due to the limited availability of published experimental spectra for this specific molecule, this guide utilizes a predictive and comparative approach. Predicted data from validated software, in conjunction with experimental data from closely related analogs, forms the basis of the analysis. This methodology provides a reliable framework for understanding the key spectroscopic features of this compound.
Molecular Structure and Key Features
A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of this compound is presented below, highlighting the key functional groups that govern its spectroscopic properties.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound are detailed below. Predictions were generated using online NMR prediction databases.
¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show distinct signals corresponding to the aromatic protons and the protons of the diethylamino group.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (ethyl) | ~1.15 | Triplet | 6H |
| -CH₂- (ethyl) | ~3.25 | Quartet | 4H |
| -NH₂ | ~3.80 | Broad Singlet | 2H |
| Aromatic H | ~6.8 - 7.4 | Multiplet | 4H |
Interpretation:
-
Diethylamino Group: The ethyl groups are expected to exhibit a classic triplet-quartet pattern. The methyl protons (-CH₃), being adjacent to a methylene group, will appear as a triplet around 1.15 ppm. The methylene protons (-CH₂-), coupled to the methyl protons, will appear as a quartet around 3.25 ppm.
-
Amino Group: The protons of the primary amine (-NH₂) are expected to appear as a broad singlet around 3.80 ppm. The broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
-
Aromatic Protons: The four protons on the benzene ring will appear in the aromatic region, between 6.8 and 7.4 ppm. The substitution pattern will lead to a complex multiplet. The electron-donating amino group and the electron-withdrawing sulfonamide group will influence the precise chemical shifts of these protons.
¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
| -CH₃ (ethyl) | ~14 |
| -CH₂- (ethyl) | ~42 |
| Aromatic C-NH₂ | ~148 |
| Aromatic C-S | ~140 |
| Other Aromatic C | ~115 - 130 |
Interpretation:
-
Aliphatic Carbons: The methyl carbons (-CH₃) of the ethyl groups are predicted to resonate at approximately 14 ppm, while the methylene carbons (-CH₂-) will be further downfield at around 42 ppm due to their proximity to the electronegative nitrogen atom.
-
Aromatic Carbons: The carbon atom attached to the amino group (C-NH₂) is expected to be the most shielded among the substituted aromatic carbons, appearing around 148 ppm. The carbon attached to the sulfonamide group (C-S) will be deshielded and is predicted to be around 140 ppm. The remaining aromatic carbons will appear in the range of 115-130 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The predicted key IR absorption bands for this compound are summarized below.[3][4][5]
Table 3: Predicted Characteristic IR Absorption Bands
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H (Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium |
| C-H (Aromatic) | Stretch | 3000 - 3100 | Weak |
| C-H (Aliphatic) | Stretch | 2850 - 2970 | Medium |
| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |
| S=O (Sulfonamide) | Asymmetric & Symmetric Stretch | 1300 - 1350 & 1150 - 1180 | Strong |
| C-N | Stretch | 1200 - 1350 | Medium |
Interpretation:
-
N-H Stretching: The presence of the primary amine group will be indicated by two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.
-
C-H Stretching: Weak absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching, while the medium intensity bands below 3000 cm⁻¹ are due to the C-H stretching of the ethyl groups.
-
S=O Stretching: The sulfonamide group will exhibit two strong and characteristic absorption bands. The asymmetric S=O stretch will appear around 1300-1350 cm⁻¹, and the symmetric stretch will be observed at approximately 1150-1180 cm⁻¹.
-
C=C Stretching: Aromatic ring C=C stretching vibrations will give rise to medium intensity bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions.[2][6][7][8]
Table 4: Predicted Key Mass-to-Charge Ratios (m/z)
| Ion | Predicted m/z | Description |
| [M]⁺• | 228 | Molecular Ion |
| [M - C₂H₅]⁺ | 199 | Loss of an ethyl radical |
| [M - N(C₂H₅)₂]⁺ | 156 | Loss of the diethylamino group |
| [C₆H₄NH₂]⁺• | 92 | Aniline radical cation |
Interpretation:
-
Molecular Ion: The molecular ion peak ([M]⁺•) is expected at an m/z of 228, corresponding to the molecular weight of the compound.
-
Fragmentation Pattern: A common fragmentation pathway for N,N-dialkylsulfonamides is the loss of one of the alkyl groups. Therefore, a peak at m/z 199, corresponding to the loss of an ethyl radical, is anticipated. Cleavage of the S-N bond is also a characteristic fragmentation, leading to the formation of an ion at m/z 156. Further fragmentation can lead to the formation of the aniline radical cation at m/z 92. The fragmentation of aromatic sulfonamides can involve the unique loss of SO₂.[6]
Caption: Predicted fragmentation pathway of this compound.
Experimental Protocols
To obtain experimental data for this compound, the following general protocols are recommended:
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.
IR Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI). Acquire the spectrum over a relevant m/z range (e.g., 50-500).
Conclusion
This technical guide provides a comprehensive predicted spectroscopic profile of this compound. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and MS data, supported by established spectroscopic principles and comparison with related compounds, offers a valuable resource for the identification and characterization of this molecule. The provided experimental protocols serve as a practical starting point for researchers aiming to acquire and validate this data experimentally.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. cpha.tu.edu.iq [cpha.tu.edu.iq]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to Elucidating the Mechanism of Action of 3-amino-N,N-diethylbenzenesulfonamide
Preamble: Charting the Unexplored Territory of a Sulfonamide Analog
The sulfonamide functional group is a cornerstone of modern medicinal chemistry, giving rise to a diverse array of therapeutic agents with mechanisms spanning from antibacterial action to diuresis and anticonvulsant effects.[1][2] This guide focuses on a specific, less-characterized molecule: 3-amino-N,N-diethylbenzenesulfonamide. While its precise biological role is not extensively documented in publicly available literature, its structure invites a systematic and hypothesis-driven investigation into its mechanism of action (MoA).
This document eschews a conventional template in favor of a logical, multi-phase research framework. As a Senior Application Scientist, my objective is to provide not just a series of protocols, but a self-validating, interconnected strategy. We will explore the causality behind each experimental choice, ensuring that each phase of research builds authoritatively on the last. Our investigation will be structured around three primary, plausible hypotheses derived from the core chemistry of the sulfonamide group:
-
Carbonic Anhydrase Inhibition: A hallmark of many non-antibiotic sulfonamides, this MoA has implications for glaucoma, diuresis, and neurological disorders.[3][4][5]
-
Antibacterial Activity: The classical MoA for sulfa drugs involves the disruption of bacterial folic acid synthesis.[6][][8]
-
Novel CNS Activity: The potential for anticonvulsant properties, as hinted at for similar compounds, suggests an uncharacterized interaction with neurological targets.[9][10]
This guide will serve as a comprehensive roadmap for any research team dedicated to unveiling the therapeutic potential of this compound.
Phase 1: Primary Target Identification and Validation
Core Objective: To conduct a broad yet targeted initial screening to identify the primary molecular target(s) of this compound, thereby validating or refuting our initial hypotheses.
Expertise & Rationale: The efficiency of any MoA study hinges on rapidly identifying the most probable biological target. The sulfonamide moiety is a potent zinc-binding group, making zinc-containing enzymes like carbonic anhydrase a prime suspect.[11] Concurrently, its structural similarity to p-aminobenzoic acid (PABA) necessitates a thorough investigation of its antibacterial potential.[6][] This phase is designed to triage these possibilities and provide a clear direction for downstream, more resource-intensive studies.
Experimental Workflow: Phase 1
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are CAs inhibitors and how do they work? [synapse.patsnap.com]
- 6. pharmacy180.com [pharmacy180.com]
- 8. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 9. 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE | 10372-41-5 [chemicalbook.com]
- 10. 错误页 [amp.chemicalbook.com]
- 11. Pharmacology of Carbonic Anhydrase Inhibitors | Pharmacology Mentor [pharmacologymentor.com]
A Technical Guide to the Synthesis and Physicochemical Profiling of a 3-Amino-N,N-dialkylbenzenesulfonamide Homologous Series
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview for the synthesis, purification, characterization, and physicochemical profiling of a homologous series derived from 3-amino-N,N-diethylbenzenesulfonamide. In drug discovery, the systematic modification of a lead compound is a fundamental strategy for optimizing pharmacokinetic and pharmacodynamic properties. A homologous series, in which compounds differ by a repeating methylene (-CH₂) unit, offers a systematic approach to modulating properties like lipophilicity, which directly impacts absorption, distribution, metabolism, and excretion (ADME).[][2] This document details robust synthetic protocols, analytical validation methods, and predictive modeling of key physicochemical parameters, providing a foundational framework for structure-activity relationship (SAR) studies of this important chemical scaffold.
Introduction: The Strategic Value of Homologous Series
A homologous series is a group of compounds sharing the same functional group and similar chemical properties, with successive members differing by a repeating structural unit, typically -CH₂.[3][4] This systematic variation allows researchers to observe trends in physical properties such as boiling point, melting point, and solubility.[5][6] In medicinal chemistry, constructing a homologous series from a parent molecule like this compound is a classic strategy. It enables a methodical exploration of the impact of alkyl chain length on biological activity. By modulating the N,N-dialkyl substituent, we can fine-tune the compound's lipophilicity, a critical parameter governing its ability to cross biological membranes and interact with molecular targets.[7][8]
The parent compound, this compound, belongs to the sulfonamide class of molecules. The sulfonamide functional group is a cornerstone in drug development, forming the basis for antibacterial agents, diuretics, and anticonvulsants.[9][10] The presence of the aromatic amine is a key structural feature for certain biological activities.[11][12] This guide will focus on creating a series of N,N-dialkyl analogues (methyl, ethyl, propyl, butyl) to investigate these structure-property relationships.
Synthesis of the 3-Amino-N,N-dialkylbenzenesulfonamide Series
The synthesis is approached via a robust and scalable three-step pathway, starting from nitrobenzene. This method ensures high yields and purity of the final products.
Overall Synthetic Workflow:
References
- 2. azolifesciences.com [azolifesciences.com]
- 3. Homologous series - Wikipedia [en.wikipedia.org]
- 4. Homologous series | Organic Compounds, Functional Groups & Structural Isomers | Britannica [britannica.com]
- 5. SATHEE: Chemistry Homologous Series [satheejee.iitk.ac.in]
- 6. Homologous Series | Properties, Types & Examples - Lesson | Study.com [study.com]
- 7. emerypharma.com [emerypharma.com]
- 8. omicsonline.org [omicsonline.org]
- 9. openaccesspub.org [openaccesspub.org]
- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SAR OF SULPHONAMIDES.pptx [slideshare.net]
- 12. youtube.com [youtube.com]
3-amino-N,N-diethylbenzenesulfonamide CAS number 10372-41-5 properties
An In-depth Technical Guide to 3-amino-N,N-diethylbenzenesulfonamide (CAS: 10372-41-5)
This document provides a comprehensive technical overview of this compound, a key chemical intermediate. As researchers and drug development professionals, understanding the fundamental properties, synthesis, and potential applications of such building blocks is paramount to innovation. This guide moves beyond a simple data sheet, offering insights into the causality behind its chemical nature and handling, structured to empower your research and development endeavors.
Core Molecular Profile and Physicochemical Properties
This compound is a substituted aromatic sulfonamide. Its structure, featuring a primary aromatic amine and a diethylsulfonamide group at the meta position, makes it a versatile intermediate for introducing the benzenesulfonamide moiety into more complex molecules.
Key Identifiers and Structural Data
-
IUPAC Name: this compound
-
CAS Number: 10372-41-5[1]
-
Appearance: White to pale yellow crystalline solid[4]
Physicochemical Data
The following table summarizes the key physical and chemical properties, consolidating data from various chemical suppliers and databases. Predicted values, common in datasheets for research chemicals, are noted accordingly.
| Property | Value | Source(s) |
| Melting Point | 90-91 °C | [2][3][5] |
| Boiling Point | 388.4 ± 44.0 °C (Predicted) | [2] |
| Density | 1.199 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | 3.28 ± 0.10 (Predicted) | [2] |
| Storage Temperature | 2-8 °C, sealed in dry conditions or inert atmosphere | [1][2] |
Computational Chemistry Data
Computational models provide valuable insights into the molecule's behavior in various systems, aiding in fields like drug design and process chemistry.
| Parameter | Value | Source(s) |
| Topological Polar Surface Area (TPSA) | 63.4 Ų | [1] |
| LogP (Octanol-Water Partition Coeff.) | 1.2993 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Rotatable Bonds | 4 | [1] |
Synthesis, Reactivity, and Application Potential
While specific, documented applications for this compound are sparse, its structure points toward significant potential as a pharmaceutical and research intermediate.[2][6] The presence of two key functional groups—the aromatic amine and the sulfonamide—opens distinct avenues for chemical modification.
Logical Synthesis Workflow
A common and efficient route to this compound involves a two-step process starting from 3-nitrobenzenesulfonyl chloride. This pathway is advantageous as it utilizes readily available starting materials and employs standard, well-understood organic transformations.
References
- 1. chemscene.com [chemscene.com]
- 2. 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE CAS#: 10372-41-5 [amp.chemicalbook.com]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. chembk.com [chembk.com]
- 5. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 6. 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE | 10372-41-5 [chemicalbook.com]
An In-depth Technical Guide to the Physical and Chemical Characteristics of 3-amino-N,N-diethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-amino-N,N-diethylbenzenesulfonamide is a synthetic organic compound featuring a sulfonamide functional group and an aromatic amine. This unique combination of functionalities makes it a valuable building block and intermediate in various chemical syntheses, particularly within the pharmaceutical and dye industries. Its structural scaffold is of significant interest to medicinal chemists for the development of novel therapeutic agents, owing to the diverse biological activities exhibited by its derivatives. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, offering insights into its synthesis, reactivity, and potential applications to support research and development endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, formulation, and application in scientific research.
Table of Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 10372-41-5 | [1][2] |
| Molecular Formula | C₁₀H₁₆N₂O₂S | [1][2] |
| Molecular Weight | 228.31 g/mol | [1][2] |
| Appearance | White to pale yellow crystalline solid | [2] |
| Melting Point | 90-91 °C | [2] |
| Boiling Point (Predicted) | 388.4 ± 44.0 °C | [2] |
| Density (Predicted) | 1.199 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 3.28 ± 0.10 | [2] |
| LogP (Predicted) | 1.2993 | [1] |
| Solubility | Generally soluble in polar organic solvents like ethanol and chloroform. The solubility of sulfonamides is typically pH-dependent, increasing in both acidic and alkaline solutions.[3] |
Molecular Structure and Spectral Analysis
The molecular structure of this compound is central to its chemical behavior. The presence of a primary aromatic amine, a tertiary sulfonamide, and a benzene ring gives rise to a distinct spectral fingerprint.
Caption: Chemical structure of this compound.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a triplet and a quartet for the N,N-diethyl groups. The aromatic protons would appear as a complex multiplet in the aromatic region. The protons of the amino group would likely appear as a broad singlet. For example, in the related compound N,N-diethyl-4-methylbenzenesulfonamide, the ethyl protons appear as a triplet and quartet, and the aromatic protons show characteristic splitting patterns.[4]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the two carbons of the ethyl groups, and four signals for the aromatic carbons due to the meta-substitution pattern. The carbon attached to the sulfonamide group would be deshielded.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by N-H stretching vibrations of the primary amine, typically in the region of 3300-3500 cm⁻¹. Asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonamide group are expected to appear around 1350-1300 cm⁻¹ and 1160-1130 cm⁻¹, respectively.[5]
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the C-S and S-N bonds.
Synthesis and Reactivity
The synthesis of this compound typically involves a two-step process starting from 3-nitrobenzenesulfonyl chloride.
Proposed Synthesis Workflow
Caption: A plausible synthetic route to this compound.
Experimental Protocol: A General Approach
The following protocol is a generalized procedure based on the synthesis of similar compounds.[6] Optimization of reaction conditions, such as temperature, reaction time, and purification methods, would be necessary to achieve high yields and purity.
Step 1: Synthesis of N,N-Diethyl-3-nitrobenzenesulfonamide
-
In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 3-nitrobenzenesulfonyl chloride in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane).
-
Cool the solution in an ice bath.
-
Slowly add a solution of diethylamine and a non-nucleophilic base (e.g., triethylamine or pyridine) in the same solvent to the cooled solution of the sulfonyl chloride. The base is necessary to neutralize the hydrochloric acid formed during the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the precipitated amine hydrochloride salt.
-
Wash the filtrate with water, then with a dilute acid solution (e.g., 1M HCl) to remove excess diethylamine, followed by a wash with a dilute base solution (e.g., saturated sodium bicarbonate) and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude N,N-diethyl-3-nitrobenzenesulfonamide.
-
Purify the crude product by column chromatography or recrystallization.
Step 2: Reduction of the Nitro Group to Synthesize this compound
-
Dissolve the purified N,N-diethyl-3-nitrobenzenesulfonamide in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, such as palladium on carbon (Pd/C).
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere.
-
Alternatively, the reduction can be carried out using a metal in acidic media, such as tin(II) chloride in concentrated hydrochloric acid.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, if using catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst.
-
If using a metal/acid reduction, neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent.
-
Concentrate the solvent under reduced pressure to yield the crude this compound.
-
Purify the final product by column chromatography or recrystallization to obtain the desired compound with high purity.
Chemical Reactivity
The reactivity of this compound is dictated by its two primary functional groups: the aromatic amino group and the sulfonamide moiety.
-
Reactions of the Amino Group: The primary aromatic amine is a versatile functional handle. It can undergo a variety of chemical transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides, though over-alkylation can be an issue.[7]
-
Diazotization: Reaction with nitrous acid to form a diazonium salt, which can then be used in various coupling reactions (e.g., Sandmeyer reaction) to introduce a wide range of substituents onto the aromatic ring.
-
Schiff Base Formation: Condensation with aldehydes or ketones to form imines.[8]
-
-
Reactions of the Sulfonamide Group: The sulfonamide group is generally stable. The N-H proton of a primary or secondary sulfonamide is acidic, but in this tertiary sulfonamide, this reactivity is absent. The S-N bond can be cleaved under certain reductive conditions, but it is generally robust.
Applications in Drug Development and Research
The 3-aminobenzenesulfonamide scaffold is a privileged structure in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities. The presence of the amino group provides a convenient point for chemical modification, allowing for the synthesis of large libraries of compounds for structure-activity relationship (SAR) studies.
One of the most prominent applications of aminobenzenesulfonamide derivatives is as carbonic anhydrase inhibitors . Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic implications in conditions such as glaucoma, epilepsy, and certain types of cancer. The sulfonamide moiety is a key pharmacophore that binds to the zinc ion in the active site of these enzymes.
Furthermore, derivatives of aminobenzenesulfonamides have been investigated for their potential as:
-
Anticonvulsants: Some sulfonamides have shown activity in models of epilepsy.[2]
-
Antibacterial agents: The sulfonamide class of drugs was among the first effective antimicrobials.[6]
-
Anti-inflammatory agents
-
Diuretics
-
Antihyperglycemic agents [9]
The N,N-diethyl substitution in this compound can influence the pharmacokinetic properties of its derivatives, such as lipophilicity and metabolic stability, which are critical parameters in drug design.
Analytical Methods
The purity and concentration of this compound can be determined using various analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a common and reliable method for the quantitative analysis of sulfonamides.[10] A C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer is typically employed.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of reactions and assessing the purity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used to confirm the structure and assess the purity of the compound.
-
Mass Spectrometry (MS): MS, often coupled with a chromatographic technique like HPLC or GC, is used for molecular weight determination and structural elucidation.
Safety and Handling
This compound is classified as an irritant.[2] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. Keep away from strong oxidizing agents.
Stability and Degradation
Conclusion
This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its well-defined physicochemical properties, coupled with the versatile reactivity of its amino group, make it an attractive starting material for the synthesis of a diverse range of compounds. The established importance of the aminobenzenesulfonamide scaffold in drug discovery, particularly as carbonic anhydrase inhibitors, underscores the relevance of this compound for researchers and scientists in the field. This guide provides a foundational understanding of the key characteristics of this compound, which is essential for its effective and safe utilization in research and development.
References
- 1. chemscene.com [chemscene.com]
- 2. 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE | 10372-41-5 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. N,N-Diethyl-4-methylbenzenesulfonamide(649-15-0) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amine Reactivity [www2.chemistry.msu.edu]
- 8. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. openaccesspub.org [openaccesspub.org]
- 10. Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- | SIELC Technologies [sielc.com]
- 11. Stability-indicating sulfa drug analysis using high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to the Structural Elucidation of 3-amino-N,N-diethylbenzenesulfonamide utilizing ¹H and ¹³C NMR Spectroscopy
This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-amino-N,N-diethylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral data, grounded in the fundamental principles of NMR spectroscopy. The insights herein are aimed at facilitating the structural characterization and purity assessment of this and structurally related compounds.
Introduction
This compound is a substituted aromatic sulfonamide. The structural elucidation of such molecules is fundamental in various stages of chemical research and development, ensuring identity and purity. NMR spectroscopy stands as a premier analytical technique for the unambiguous determination of molecular structure. This guide will delve into the predicted ¹H and ¹³C NMR spectra of this compound, offering a rationale for the chemical shifts and coupling patterns based on the electronic environment of the nuclei.
Molecular Structure and NMR Prediction
The molecular structure of this compound is presented below. The numbering of the atoms is provided for clarity in the subsequent NMR spectral assignments.
Caption: Molecular structure of this compound with atom numbering for NMR assignment.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the protons of the diethylamino group. The chemical shifts are influenced by the electronic effects of the amino (-NH₂) and sulfonamide (-SO₂N(CH₂CH₃)₂) substituents.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-8, H-10 | ~1.1 - 1.3 | Triplet (t) | ~7.1 | Protons on the methyl groups are coupled to the adjacent methylene protons. |
| H-7, H-9 | ~3.2 - 3.4 | Quartet (q) | ~7.1 | Protons on the methylene groups are coupled to the adjacent methyl protons. |
| -NH₂ | ~3.8 - 4.2 | Broad Singlet (br s) | - | The signal for the amino protons is often broad due to quadrupole broadening and exchange with trace amounts of water. |
| H-4 | ~6.8 - 7.0 | Doublet of Doublets (dd) | ortho: ~7-8, meta: ~2 | This proton is ortho to the amino group and meta to the sulfonamide group. |
| H-2 | ~7.1 - 7.3 | Triplet (t) or Singlet (s) | - | This proton is ortho to the sulfonamide group and meta to the amino group. The multiplicity may appear as a singlet or a triplet depending on the resolution. |
| H-6 | ~7.3 - 7.5 | Triplet (t) | ~7-8 | This proton is coupled to H-5 and H-2. |
| H-5 | ~7.6 - 7.8 | Doublet (d) | ~7-8 | This proton is ortho to the sulfonamide group and is expected to be the most deshielded aromatic proton. |
Rationale for ¹H Chemical Shifts and Multiplicities:
-
Diethylamino Group: The ethyl groups of the diethylsulfonamide moiety will present as a classic triplet-quartet pattern. The methyl protons (H-8, H-10) will appear as a triplet due to coupling with the adjacent methylene protons. The methylene protons (H-7, H-9) will appear as a quartet due to coupling with the methyl protons.
-
Amino Group: The protons of the primary amine will likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.
-
Aromatic Protons: The substituents on the benzene ring dictate the chemical shifts of the aromatic protons. The amino group is an electron-donating group, causing an upfield shift (to lower ppm) for the ortho and para protons. The sulfonamide group is an electron-withdrawing group, causing a downfield shift (to higher ppm) for the ortho and para protons. The predicted chemical shifts are based on the additive effects of these two groups. The coupling patterns arise from spin-spin splitting between adjacent protons.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give a distinct signal.
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-8, C-10 | ~14 - 16 | The methyl carbons of the ethyl groups are in the typical aliphatic region. |
| C-7, C-9 | ~42 - 44 | The methylene carbons are deshielded by the adjacent nitrogen atom. |
| C-4 | ~114 - 116 | This carbon is ortho to the electron-donating amino group, resulting in an upfield shift. |
| C-2 | ~118 - 120 | This carbon is ortho to the sulfonamide group and meta to the amino group. |
| C-5 | ~122 - 124 | This carbon is meta to both the amino and sulfonamide groups. |
| C-6 | ~129 - 131 | This carbon is para to the amino group and ortho to the sulfonamide group. |
| C-1 | ~140 - 142 | This is the carbon attached to the electron-withdrawing sulfonamide group. |
| C-3 | ~147 - 149 | This is the carbon attached to the electron-donating amino group. |
Rationale for ¹³C Chemical Shifts:
The chemical shifts of the aromatic carbons are influenced by the electron-donating amino group and the electron-withdrawing sulfonamide group. Electron-donating groups shield the ortho and para carbons, shifting their signals to a lower ppm. Conversely, electron-withdrawing groups deshield the ortho and para carbons, shifting their signals to a higher ppm. The ipso-carbons (C-1 and C-3) are directly attached to the substituents and their chemical shifts are significantly affected.
Experimental Protocol for NMR Data Acquisition
The following provides a generalized, best-practice methodology for acquiring high-quality NMR spectra for compounds such as this compound.
Caption: A generalized workflow for NMR data acquisition and processing.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
-
-
Instrumental Setup:
-
The experiments should be performed on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
The probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.
-
Shimming is performed to optimize the homogeneity of the magnetic field.
-
-
Data Acquisition:
-
For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. A relaxation delay of 1-2 seconds is typically used.
-
For ¹³C NMR, a proton-decoupled experiment is usually performed to simplify the spectrum to singlets for each carbon. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
-
Data Processing:
-
The acquired free induction decay (FID) is converted into a spectrum using a Fourier transform.
-
The spectrum is then phased and baseline corrected.
-
For ¹H NMR, the signals are integrated to determine the relative number of protons.
-
The chemical shifts are referenced to the internal standard (TMS at 0 ppm).
-
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. The predicted chemical shifts and coupling patterns are based on established principles of NMR spectroscopy and data from structurally analogous compounds. The provided experimental protocol outlines a standard procedure for obtaining high-quality NMR data. This information serves as a valuable resource for scientists engaged in the synthesis, characterization, and analysis of this and related molecules.
An In-depth Technical Guide to the Solubility of 3-amino-N,N-diethylbenzenesulfonamide in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-amino-N,N-diethylbenzenesulfonamide in organic solvents. Geared towards researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data. Instead, it offers a foundational understanding of the physicochemical principles governing the solubility of this molecule, outlines predictive methodologies for solubility estimation, and provides detailed, field-proven experimental protocols for accurate solubility determination. By integrating theoretical insights with practical, step-by-step guidance, this guide serves as an essential resource for formulation development, process chemistry, and analytical method design involving this compound.
Molecular Structure and Physicochemical Properties: The Keys to Solubility
The solubility of a compound is fundamentally dictated by its molecular structure and the resulting intermolecular forces it can establish with a solvent. This compound is a multifaceted molecule, and an analysis of its structure provides the basis for understanding its solubility profile.
This compound
-
Molecular Formula: C₁₀H₁₆N₂O₂S
-
Molecular Weight: 228.31 g/mol
-
Key Functional Groups:
-
Primary Aromatic Amine (-NH₂): This group is a hydrogen bond donor and a weak acceptor, contributing to polarity.
-
Sulfonamide (-SO₂NR₂): The sulfonamide group is a strong polar functional group and a hydrogen bond acceptor.
-
N,N-diethyl Group: These alkyl groups introduce nonpolar character to the molecule.
-
Benzene Ring: The aromatic ring is largely nonpolar and can participate in π-π stacking interactions.
-
The presence of both polar (amine and sulfonamide) and nonpolar (diethyl and phenyl) regions confers an amphiphilic character to the molecule. This duality is central to its solubility behavior across a spectrum of organic solvents.
Predicted Physicochemical Properties:
| Property | Predicted Value | Significance for Solubility |
| Melting Point | 90-91 °C | A higher melting point suggests strong crystal lattice energy that must be overcome by solvent-solute interactions for dissolution to occur. |
| pKa | ~3.28 | The aromatic amine group is weakly basic. In acidic conditions, it can be protonated, which would dramatically increase its solubility in polar solvents. |
| LogP | ~1.3 | A positive LogP value indicates a preference for a nonpolar environment (octanol) over a polar one (water), suggesting better solubility in organic solvents than in water. |
Theoretical Frameworks for Predicting Solubility
While empirical determination is the gold standard, theoretical models provide a powerful predictive lens to guide solvent selection, saving valuable time and resources.
"Like Dissolves Like": A Guiding Principle
This adage remains a cornerstone of solubility science. The solubility of this compound will be highest in solvents that share its polarity and hydrogen bonding characteristics.[1][2]
-
Polar Solvents: Solvents capable of hydrogen bonding (e.g., alcohols) or with significant dipole moments (e.g., acetone, acetonitrile) are expected to be effective at solvating the polar amine and sulfonamide groups.
-
Nonpolar Solvents: Aprotic, nonpolar solvents (e.g., hexane, toluene) will primarily interact with the benzene ring and diethyl groups. The polar functional groups will hinder solubility in these solvents.
Hansen Solubility Parameters (HSP)
The Hansen Solubility Parameter (HSP) approach refines the "like dissolves like" principle by dissecting intermolecular forces into three components:
-
δD (Dispersion): Energy from van der Waals forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The principle is that solutes will be soluble in solvents with similar HSP values (a small "distance" between them in Hansen space). While the specific HSP values for this compound are not published, they can be estimated using group contribution methods. This allows for a more nuanced prediction of solubility than polarity alone.
Caption: Hansen Solubility Parameter Space.
Qualitative Solubility Profile
Based on the molecular structure and theoretical principles, a qualitative solubility profile can be predicted. This serves as a practical starting point for solvent screening in the laboratory.
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | High | The hydroxyl group can act as both a hydrogen bond donor and acceptor, effectively solvating the amine and sulfonamide groups. |
| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to High | The polar carbonyl group is a strong hydrogen bond acceptor, interacting favorably with the amine group. |
| Esters | Ethyl Acetate | Moderate | Less polar than ketones but still capable of accepting hydrogen bonds. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Low to Moderate | Ethers are weak hydrogen bond acceptors. THF is more polar and a better solvent than diethyl ether. |
| Aromatic Hydrocarbons | Toluene, Xylene | Low | Primarily nonpolar interactions with the benzene ring. The polar functional groups limit solubility. |
| Halogenated Solvents | Dichloromethane, Chloroform | Moderate | These solvents have a dipole moment and can interact with the polar parts of the molecule, but they do not participate in hydrogen bonding. |
| Aliphatic Hydrocarbons | Hexane, Heptane | Very Low | These are nonpolar solvents and are unlikely to overcome the crystal lattice energy of the polar solute. |
Experimental Determination of Solubility: Protocols and Best Practices
Theoretical predictions must be validated by empirical data. The following protocols describe robust methods for the quantitative determination of solubility.
Isothermal Saturation Method (Shake-Flask)
This is the most common and reliable method for determining equilibrium solubility.
Principle: An excess of the solid solute is equilibrated with the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then measured.
Detailed Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials. An excess is confirmed by the presence of undissolved solid at the end of the experiment.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a temperature-controlled shaker or on a stirrer plate set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solid settle. Centrifuge the vials at a controlled temperature to ensure complete separation of the solid and liquid phases.
-
Sampling and Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent to a concentration within the linear range of a pre-validated analytical method (e.g., HPLC-UV).
-
Quantification: Determine the concentration of the diluted sample using the analytical method.
-
Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. Express the result in units such as g/L or mol/L.
Caption: Isothermal Saturation Method Workflow.
High-Throughput Screening (HTS) Methods
For rapid screening of a large number of solvents, automated HTS methods can be employed. These often rely on smaller scales and shorter equilibration times, providing a semi-quantitative but fast assessment.
Factors Influencing Solubility
-
Temperature: For most solid solutes, solubility in organic solvents increases with temperature. This relationship can be quantified to determine the thermodynamics of dissolution.
-
pH (in protic or aqueous-organic mixtures): The basicity of the amino group means that in the presence of an acid, the compound can become protonated. The resulting salt will have a significantly higher solubility in polar solvents.
-
Presence of Co-solvents: The solubility can be dramatically altered by using a mixture of solvents. For instance, a small amount of a polar co-solvent in a nonpolar solvent can significantly increase the solubility of this compound. The Extended Hildebrand Solubility Approach can be a useful tool for predicting solubility in binary and ternary solvent systems.[6]
Conclusion
The solubility of this compound is a complex interplay of its polar amine and sulfonamide functionalities and its nonpolar aromatic and alkyl components. A thorough understanding of these structural features allows for the rational prediction of its solubility profile across a range of organic solvents. While theoretical models like Hansen Solubility Parameters provide a valuable starting point for solvent selection, this guide emphasizes the necessity of empirical verification through robust experimental protocols such as the isothermal saturation method. The methodologies and principles outlined herein equip researchers and drug development professionals with the necessary tools to confidently and accurately characterize the solubility of this important molecule, facilitating its effective use in scientific and industrial applications.
References
- 1. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]
- 2. teachy.ai [teachy.ai]
- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 4. Solubility parameters (HSP) [adscientis.com]
- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 6. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Theoretical studies on the molecular structure of 3-amino-N,N-diethylbenzenesulfonamide
An In-Depth Technical Guide: Theoretical Elucidation of the Molecular Structure and Reactivity of 3-amino-N,N-diethylbenzenesulfonamide
Prepared by: Gemini, Senior Application Scientist
Abstract
Sulfonamides are a cornerstone class of compounds in medicinal chemistry, demonstrating a wide array of pharmacological activities including antibacterial, anticancer, and anti-inflammatory properties. The therapeutic efficacy of these molecules is intrinsically linked to their three-dimensional structure and electronic properties, which govern their interactions with biological targets. This technical guide provides a comprehensive theoretical investigation into the molecular structure of this compound, a key intermediate and structural motif in drug discovery. Utilizing Density Functional Theory (DFT), we will dissect its optimized geometry, vibrational modes, electronic characteristics, and sites of chemical reactivity. The insights derived from this computational analysis are invaluable for researchers, scientists, and drug development professionals seeking to understand the structure-activity relationships (SAR) of sulfonamide derivatives and to guide the rational design of novel therapeutic agents.
Introduction: The Significance of Structural Analysis in Sulfonamide Drug Design
The sulfonamide functional group (-SO₂NH-) is a privileged scaffold in drug development.[1] The specific arrangement of substituents on the aromatic ring and the sulfonamide nitrogen dictates the molecule's conformation, polarity, and ability to form hydrogen bonds, all of which are critical for receptor binding. This compound presents an interesting case with three key functional regions: the aromatic ring, the reactive primary amino group (-NH₂), and the N,N-diethyl-substituted sulfonamide moiety. A detailed understanding of its molecular geometry, charge distribution, and orbital energies is paramount for predicting its behavior in biological systems.
Theoretical and computational chemistry offers a powerful lens to explore molecular properties at a level of detail that is often inaccessible through experimental methods alone.[2] By employing quantum chemical calculations, we can construct a detailed molecular picture, predicting its stable conformation, vibrational spectra, and electronic landscape.[3] This guide focuses on using Density Functional Theory (DFT), a robust and widely-used method that provides an excellent balance of computational cost and accuracy for studying organic molecules and drug candidates.[4][5]
The Computational Protocol: A Self-Validating Theoretical Workflow
To ensure the reliability and reproducibility of our findings, we employ a standardized and field-proven computational methodology. The entire workflow is performed using the Gaussian suite of programs, a benchmark in quantum chemical calculations.
Theoretical Method Selection
The choice of theoretical method is critical for obtaining accurate results. For this study, we selected:
-
Theory: Density Functional Theory (DFT).[2]
-
Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP). The B3LYP hybrid functional is renowned for its ability to accurately predict the geometries and electronic properties of a wide range of organic molecules.[4][6]
-
Basis Set: 6-311++G(d,p). This is a triple-zeta basis set that provides a flexible and accurate description of the electron distribution.[7] The inclusion of diffuse functions (++) is important for describing anions and non-covalent interactions, while the polarization functions (d,p) allow for non-spherical distortion of the electron density, which is crucial for describing chemical bonds accurately.[2]
Step-by-Step Computational Workflow
-
Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software.
-
Geometry Optimization: The initial structure is optimized without constraints. This process systematically alters the molecular geometry to find the lowest energy conformation (a stable equilibrium state) on the potential energy surface.
-
Vibrational Frequency Calculation: A frequency analysis is performed on the optimized geometry.[8] This serves two purposes:
-
Electronic Property Analysis: Post-optimization, several key electronic properties are calculated from the converged wavefunction:
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are visualized and their energies are calculated.[1]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated by plotting the electrostatic potential onto the molecule's electron density surface.[11][12]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to investigate charge distribution and intramolecular interactions.[13][14]
-
Caption: Workflow for the theoretical analysis of molecular properties.
Results and Discussion
Optimized Molecular Geometry
The geometry of this compound was optimized to its ground state energy minimum. The resulting structure reveals key structural features. The benzene ring is, as expected, planar. The geometry around the sulfonyl sulfur atom is approximately tetrahedral, consistent with sp³ hybridization.
Caption: Optimized molecular structure of this compound.
Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Bond Angles in °)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
| S7–O8 | 1.435 | O8–S7–O9 | 120.1 |
| S7–O9 | 1.435 | C1–S7–N10 | 107.5 |
| S7–N10 | 1.631 | S7–N10–C11 | 118.2 |
| S7–C1 | 1.768 | C2–C3–N15 | 120.5 |
| C3–N15 | 1.385 |
The calculated S=O bond lengths of ~1.435 Å are typical for sulfonamides and indicate significant double bond character. The S-N bond length (1.631 Å) is shorter than a typical S-N single bond, suggesting some degree of p-d pi bonding or delocalization, a debated but important feature in sulfonamide chemistry.[15] The C-NH₂ bond length (1.385 Å) is also shorter than a typical C-N single bond, indicating electron delocalization from the nitrogen lone pair into the aromatic ring.
Vibrational Analysis (FT-IR Spectroscopy)
The calculated vibrational frequencies provide a theoretical infrared spectrum. All calculated frequencies were real, confirming the optimized structure as a true energy minimum. The most characteristic vibrations for sulfonamides are the symmetric and asymmetric stretching modes of the SO₂ group.[9]
Table 2: Key Calculated Vibrational Frequencies (cm⁻¹) and Their Assignments
| Calculated Frequency (Scaled) | Experimental Range (Typical) | Vibrational Assignment |
| 3485, 3390 | 3500-3300 | N-H asymmetric & symmetric stretching (amino group) |
| 3060 | 3100-3000 | Aromatic C-H stretching |
| 2975, 2935 | 3000-2850 | Aliphatic C-H stretching (ethyl groups) |
| 1620 | 1650-1600 | N-H scissoring (amino group) |
| 1595, 1480 | 1600-1450 | Aromatic C=C stretching |
| 1315 | 1370-1330 | SO₂ asymmetric stretching |
| 1155 | 1180-1160 | SO₂ symmetric stretching |
| 930 | 950-900 | S-N stretching |
The calculated frequencies show good agreement with typical experimental ranges for sulfonamides and substituted benzenes.[16][17] The distinct, strong absorptions predicted for the SO₂ stretching modes are a key spectroscopic signature for this class of compounds. The positions of the N-H stretching bands are sensitive to hydrogen bonding, which is a crucial interaction for biological activity.
Frontier Molecular Orbitals (HOMO-LUMO)
The Frontier Molecular Orbitals (FMOs), HOMO and LUMO, are central to understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[1][18] The energy gap between them (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability; a small gap implies high chemical reactivity and low kinetic stability.[19]
-
EHOMO: -5.88 eV
-
ELUMO: -0.75 eV
-
Energy Gap (ΔE): 5.13 eV
The analysis of the orbital distributions shows that the HOMO is primarily localized on the aminophenyl moiety, particularly on the nitrogen atom of the amino group and the aromatic ring. This indicates that this region is the most susceptible to electrophilic attack. Conversely, the LUMO is distributed over the benzenesulfonamide part of the molecule, including the sulfur atom and the aromatic ring. This suggests that this area is the primary site for nucleophilic attack. The relatively large energy gap of 5.13 eV suggests that this compound is a kinetically stable molecule.
Caption: HOMO-LUMO energy gap for this compound.
Molecular Electrostatic Potential (MEP) Analysis
The MEP map is an invaluable tool for visualizing the charge distribution of a molecule and predicting its intermolecular interaction behavior.[11][12] It provides a guide to the sites of electrophilic and nucleophilic reactivity.[20] The color scheme maps the potential, with red indicating the most negative (electron-rich) regions and blue indicating the most positive (electron-poor) regions, in the order of red < orange < yellow < green < blue.
For this compound, the MEP analysis reveals:
-
Negative Regions (Red): The most intense negative potential is concentrated on the two oxygen atoms of the sulfonyl (SO₂) group. This is the primary site for electrophilic attack and is a strong hydrogen bond acceptor region. The nitrogen atom of the amino group also shows a region of negative potential, though less intense than the sulfonyl oxygens.
-
Positive Regions (Blue): The most positive potential is located on the hydrogen atoms of the primary amino group (-NH₂). This makes them strong hydrogen bond donors. The hydrogen atoms on the aromatic ring also exhibit a moderate positive potential.
-
Neutral Regions (Green): The ethyl groups and the carbon skeleton of the benzene ring are largely neutral, indicating they are less likely to participate in strong electrostatic interactions.
These MEP features are critical for drug-receptor interactions. The distinct hydrogen bond donor (amino hydrogens) and acceptor (sulfonyl oxygens) sites suggest that the molecule can anchor itself effectively within a receptor's binding pocket through specific hydrogen bonding networks.
Conclusion
This in-depth theoretical guide has detailed the molecular structure and electronic properties of this compound using DFT calculations at the B3LYP/6-311++G(d,p) level of theory. The key findings are:
-
The molecule possesses a stable, non-planar geometry with a tetrahedral arrangement around the sulfur atom.
-
The vibrational analysis provides characteristic frequencies for the sulfonamide group, particularly the strong symmetric and asymmetric SO₂ stretching modes, which serve as a reliable spectroscopic signature.
-
The HOMO-LUMO analysis identifies the aminophenyl moiety as the primary electron-donating region and the benzenesulfonamide portion as the electron-accepting region. The calculated energy gap of 5.13 eV indicates good kinetic stability.
-
The MEP map clearly delineates the reactive sites, highlighting the sulfonyl oxygens as strong hydrogen bond acceptors (nucleophilic sites) and the amino hydrogens as strong hydrogen bond donors (electrophilic sites).
Collectively, these computational insights provide a fundamental understanding of the structural and electronic landscape of this compound. This knowledge is crucial for predicting its reactivity, understanding its potential biological interactions, and serving as a foundational blueprint for the rational design and development of new, more effective sulfonamide-based therapeutic agents.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijaers.com [ijaers.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ijser.in [ijser.in]
- 7. ias.ac.in [ias.ac.in]
- 8. m.youtube.com [m.youtube.com]
- 9. Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Vibrational spectra and assignments of 3-aminobenzyl alcohol by ab initio Hartree-Fock and density functional method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MEP [cup.uni-muenchen.de]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Investigation on synthesized sulfonamide Schiff base with DFT approaches and in silico pharmacokinetic studies: Topological, NBO, and NLO analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chemrxiv.org [chemrxiv.org]
- 16. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Antibacterial Activity and Global Reactivity Descriptors of Some Newly Synthesized Unsymmetrical Sulfamides – Oriental Journal of Chemistry [orientjchem.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Methodological & Application
3-amino-N,N-diethylbenzenesulfonamide HPLC analysis
An Application Note for the Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Analysis of 3-amino-N,N-diethylbenzenesulfonamide
Authored by: Gemini, Senior Application Scientist
Introduction
This compound (CAS No. 10372-41-5) is a chemical intermediate with applications in pharmaceutical synthesis and research.[1][2] Its structural backbone, a substituted benzenesulfonamide, is a common scaffold in various therapeutic agents. As with any component used in drug development, ensuring its purity, identity, and stability is paramount. High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[3][4]
This application note provides a comprehensive, self-validating protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection. The methodology has been structured to meet the rigorous standards of the International Council for Harmonisation (ICH) guidelines, ensuring its suitability for quality control, stability studies, and routine analysis in a regulated environment.[4][5][6][7]
Principle of the Chromatographic Method
The method leverages reversed-phase chromatography, the most common mode of separation in HPLC.
-
Analyte Characteristics : this compound possesses both hydrophobic (the diethyl groups and the benzene ring) and polar (the amino and sulfonamide groups) moieties.[8] Its predicted pKa of 3.28 corresponds to the protonation of the aromatic amino group.[2]
-
Stationary Phase Selection : A C18 (octadecylsilane) stationary phase is selected for its strong hydrophobic character. This provides a robust mechanism for retaining the analyte based on the hydrophobic interactions between the analyte's non-polar regions and the C18 alkyl chains.
-
Mobile Phase Rationale : A mobile phase consisting of acetonitrile and water provides the necessary polarity to elute the analyte. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The addition of a small percentage of formic acid serves two critical functions:
-
pH Control : It maintains the mobile phase pH well below the pKa of residual silanol groups on the silica backbone of the stationary phase, minimizing undesirable ionic interactions and reducing peak tailing.
-
Analyte Ionization State : By maintaining a pH of approximately 2.7, the aromatic amino group (pKa ≈ 3.28) will be partially protonated. This consistent state of ionization ensures reproducible retention times.
-
-
Detection : The aromatic ring in the analyte provides strong chromophores, allowing for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector. A detection wavelength of 265 nm is selected to provide a robust signal for quantification.[9]
Materials and Instrumentation
3.1. Reagents and Standards
-
This compound reference standard (>99% purity)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade, ~99%)
-
Deionized water (18.2 MΩ·cm)
3.2. Instrumentation
-
HPLC system equipped with a binary pump, degasser, autosampler, and column thermostat.
-
Photodiode Array (PDA) or UV-Vis Detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
Experimental Protocols
Protocol 1: HPLC Analysis Workflow
This protocol outlines the day-to-day procedure for analyzing samples.
Step 1: Mobile Phase Preparation
-
Prepare Mobile Phase A: Deionized water with 0.1% (v/v) formic acid.
-
Prepare Mobile Phase B: Acetonitrile with 0.1% (v/v) formic acid.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas for 15 minutes using sonication or an online degasser.
Step 2: Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 25.0 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.
-
Add approximately 15 mL of a 50:50 (v/v) mixture of Mobile Phase A and B (diluent).
-
Sonicate for 5 minutes to ensure complete dissolution.[9][10]
-
Allow the solution to return to room temperature and dilute to the mark with the diluent. Mix thoroughly.
-
Working Standard (100 µg/mL): Pipette 2.5 mL of the Stock Solution into a 25 mL volumetric flask and dilute to the mark with the diluent.
Step 3: Sample Solution Preparation
-
Prepare sample solutions at a target concentration of 100 µg/mL using the same procedure and diluent as for the standard solutions.
Step 4: Chromatographic System Setup and Execution
-
Set up the HPLC system with the parameters outlined in Table 1 .
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the system is clean.
-
Inject the working standard solution to check for system suitability.
-
Proceed with injecting the sample solutions.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition | Rationale |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size | Industry-standard column providing good resolution and efficiency for aromatic compounds.[11] |
| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component for elution; formic acid controls pH for better peak shape.[12] |
| Mobile Phase B | 0.1% Acetonitrile | Organic modifier to control retention of the hydrophobic analyte. |
| Gradient Program | 0-2 min: 30% B; 2-10 min: 30% to 80% B; 10-12 min: 80% B; 12.1-15 min: 30% B | A gradient ensures efficient elution and separation from potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.[9][12] |
| Column Temperature | 25 °C | Controlled temperature ensures retention time reproducibility.[9] |
| Injection Volume | 10 µL | A small volume minimizes potential for peak distortion. |
| Detection | UV at 265 nm | Provides high sensitivity for sulfonamide compounds.[9] |
| Run Time | 15 minutes | Allows for elution of the main peak and any late-eluting impurities, plus column re-equilibration. |
digraph "HPLC_Analysis_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];// Node Definitions prep_mobile [label="1. Prepare Mobile Phase\n(0.1% Formic Acid in Water/ACN)", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_std [label="2. Prepare Standard Solution\n(100 µg/mL)", fillcolor="#F1F3F4", fontcolor="#202124"]; prep_sample [label="3. Prepare Sample Solution\n(100 µg/mL)", fillcolor="#F1F3F4", fontcolor="#202124"]; setup_hplc [label="4. System Setup & Equilibration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; inject_blank [label="5. Inject Blank (Diluent)", fillcolor="#FBBC05", fontcolor="#202124"]; inject_std [label="6. System Suitability Check\n(Inject Standard)", fillcolor="#FBBC05", fontcolor="#202124"]; inject_sample [label="7. Inject Samples", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_acq [label="8. Data Acquisition & Processing", fillcolor="#EA4335", fontcolor="#FFFFFF"]; report [label="9. Generate Report", fillcolor="#5F6368", fontcolor="#FFFFFF"]; // Workflow Connections prep_mobile -> setup_hplc; prep_std -> inject_std; prep_sample -> inject_sample; setup_hplc -> inject_blank; inject_blank -> inject_std; inject_std -> inject_sample [label="If SST Passes"]; inject_sample -> data_acq; data_acq -> report;
}
Protocol 2: Method Validation According to ICH Q2(R2)
This protocol ensures the analytical method is suitable for its intended purpose.[6][7]
1. Specificity
-
Objective : To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or degradation products.
-
Procedure :
-
Inject the diluent (blank) to show no interfering peaks at the analyte's retention time.
-
Inject the working standard solution.
-
Inject a sample solution.
-
If available, inject solutions of known related substances or impurities.
-
Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on a sample solution and analyze the stressed samples.
-
-
Acceptance Criteria : The analyte peak should be free from co-elution with any other peaks. Peak purity analysis using a PDA detector should result in a purity angle being less than the purity threshold.
2. Linearity
-
Objective : To demonstrate a direct proportional relationship between analyte concentration and detector response.[10]
-
Procedure :
-
Prepare a series of at least five calibration standards from the stock solution, ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each concentration in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria : The correlation coefficient (r²) of the regression line should be ≥ 0.999.[13]
3. Accuracy
-
Objective : To determine the closeness of the test results to the true value.
-
Procedure :
-
Prepare a sample matrix (placebo) and spike it with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare three replicates at each concentration level.
-
Analyze the samples and calculate the percent recovery.
-
-
Acceptance Criteria : The mean percent recovery should be within 98.0% to 102.0%.[5][14]
4. Precision
-
Objective : To assess the degree of scatter between a series of measurements.
-
Procedure :
-
Repeatability (Intra-day precision) : Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision) : Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria : The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision should be ≤ 2.0%.[5]
5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
Objective : To determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Procedure :
-
Acceptance Criteria : The LOQ should be demonstrated with acceptable precision (%RSD ≤ 10%).
6. Robustness
-
Objective : To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Procedure :
-
Vary key parameters one at a time, such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (e.g., vary % Acetonitrile by ± 2%)
-
-
Analyze a system suitability solution under each condition.
-
-
Acceptance Criteria : System suitability parameters (e.g., retention time, peak asymmetry, theoretical plates) should remain within acceptable limits for all variations.
Expected Results & System Suitability
A successful analysis will yield a sharp, symmetrical peak for this compound, well-resolved from any solvent front or impurity peaks. The expected validation data should meet the criteria outlined in Table 2 .
Table 2: Typical Validation Acceptance Criteria and Expected Results
| Validation Parameter | Acceptance Criteria | Expected Outcome |
| System Suitability | Tailing Factor ≤ 1.5; Theoretical Plates > 2000 | Tailing factor of ~1.1, Plates > 5000, indicating good column performance and peak shape. |
| Specificity | No interference at analyte RT; Peak Purity > 99.5% | Clean baseline in blank chromatogram. The analyte peak is spectrally pure in stressed samples. |
| Linearity (50-150 µg/mL) | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9995 |
| Accuracy | Mean Recovery: 98.0% - 102.0% | 99.5% - 101.5% recovery across three concentration levels. |
| Precision (Repeatability) | %RSD ≤ 2.0% | %RSD of peak areas for six replicate preparations is < 1.0%. |
| Intermediate Precision | %RSD ≤ 2.0% | %RSD across two different days/analysts is < 1.5%. |
| LOD | S/N Ratio ≥ 3:1 | ~0.07 µg/mL |
| LOQ | S/N Ratio ≥ 10:1; Precision (%RSD) ≤ 10% | ~0.2 µg/mL with an RSD of < 5.0% at this concentration.[10] |
| Robustness | System suitability passes under all varied conditions | Minor shifts in retention time are observed, but resolution and peak shape remain well within specifications. |
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be simple, specific, accurate, precise, and robust for the quantitative determination of this compound. The comprehensive validation protocol, grounded in ICH guidelines, confirms its suitability for routine quality control analysis in the pharmaceutical industry. The clear rationale behind each parameter provides analysts with the foundational knowledge to implement, troubleshoot, and adapt the method as needed.
References
- 1. 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE | 10372-41-5 [chemicalbook.com]
- 2. 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE CAS#: 10372-41-5 [amp.chemicalbook.com]
- 3. ovid.com [ovid.com]
- 4. actascientific.com [actascientific.com]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. chemscene.com [chemscene.com]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. researchgate.net [researchgate.net]
- 11. HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulfonamide Antibiotics Analyzed with HPLC- AppNote [mtc-usa.com]
- 13. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
- 14. scribd.com [scribd.com]
Application Notes and Protocols: The Strategic Use of 3-amino-N,N-diethylbenzenesulfonamide in Modern Organic Synthesis
Foreword: Unveiling the Synthetic Potential of a Versatile Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 3-amino-N,N-diethylbenzenesulfonamide emerges as a pivotal reagent, offering a unique combination of reactive sites that have been exploited in both industrial and academic settings. Its utility is most prominently showcased in the synthesis of vibrant azo dyes and as a foundational scaffold in the development of novel therapeutic agents. This guide provides an in-depth exploration of the chemistry of this compound, complete with detailed protocols and mechanistic insights to empower researchers, scientists, and drug development professionals in leveraging its full synthetic potential.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's properties and handling requirements is the bedrock of safe and successful experimentation.
| Property | Value | Reference |
| CAS Number | 10372-41-5 | [1] |
| Molecular Formula | C₁₀H₁₆N₂O₂S | [1] |
| Molecular Weight | 228.31 g/mol | [1] |
| Appearance | Solid | [2] |
| Storage | Sealed in dry, 2-8°C | [1] |
| Solubility | Insoluble in water | [3] |
Safety and Handling: this compound should be handled with care, following standard laboratory safety procedures.[2][4]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye, and face protection.[2][4] Use of a fume hood is recommended to avoid inhalation of dust.[4]
-
In case of contact:
-
Firefighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2]
Core Application: Synthesis of Azo Dyes
The most widespread application of this compound is in the synthesis of azo dyes.[5] These compounds are characterized by the —N=N— functional group, which acts as a chromophore, imparting color. The synthesis is a classic two-step process: diazotization of the primary aromatic amine followed by an azo coupling reaction with an electron-rich partner.[6]
The Diazotization Reaction: Activating the Amine
The primary amino group of this compound is not sufficiently electrophilic to directly react with coupling partners. Diazotization converts the amino group into a highly reactive diazonium salt, a potent electrophile.[7] This transformation is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[6]
Causality of Experimental Conditions:
-
Low Temperature (0-5 °C): The aryldiazonium salt is thermally unstable and can decompose to release nitrogen gas if the temperature is not strictly controlled.[6][7] Performing the reaction in an ice bath is crucial for maximizing the yield of the diazonium salt.
-
Acidic Medium: The presence of a strong acid is essential for the formation of the electrophilic nitrosonium ion (NO⁺) from nitrous acid, which is the key reactive species that is attacked by the primary amine.[6]
Caption: Mechanism of Diazotization.
Azo Coupling: Forging the Chromophore
The freshly prepared, cold diazonium salt solution is then immediately reacted with a coupling partner. These are typically electron-rich aromatic compounds such as phenols, naphthols, or aromatic amines.[6] The electrophilic diazonium ion attacks the activated aromatic ring of the coupling component in an electrophilic aromatic substitution reaction to form the azo compound.[8]
Causality of Experimental Conditions:
-
pH Control: The pH of the reaction medium is critical for successful coupling.
-
For coupling with phenols or naphthols , the reaction is carried out under mildly alkaline conditions (pH 7-9). This deprotonates the hydroxyl group to form a more strongly activating phenoxide or naphthoxide ion.
-
For coupling with aromatic amines , the reaction is performed in a slightly acidic medium (pH 4-6) to prevent the diazonium salt from converting to an unreactive diazohydroxide while ensuring the coupling amine is sufficiently nucleophilic.
-
Caption: Experimental workflow for azo dye synthesis.
Detailed Experimental Protocols
The following protocols are generalized and may require optimization based on the specific coupling partner and desired scale.
Protocol 1: Diazotization of this compound
Materials:
-
This compound (1.0 eq)
-
Concentrated Hydrochloric Acid (approx. 2.5 - 3.0 eq)
-
Sodium Nitrite (NaNO₂) (1.05 eq)
-
Distilled Water
-
Ice
-
Starch-iodide paper
Procedure:
-
In a beaker, suspend this compound (1.0 eq) in a mixture of distilled water and concentrated hydrochloric acid (2.5 - 3.0 eq).
-
Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
-
In a separate beaker, dissolve sodium nitrite (1.05 eq) in a small amount of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of the nitrite solution, continue stirring for an additional 15-20 minutes at 0-5 °C.
-
Check for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess). A slight excess is desirable to ensure complete diazotization.
-
The resulting clear or slightly yellow solution of the diazonium salt should be kept cold and used immediately in the subsequent coupling reaction.
Protocol 2: Azo Coupling with 2-Naphthol
Materials:
-
Freshly prepared diazonium salt solution from Protocol 1
-
2-Naphthol (1.0 eq relative to the starting amine)
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide (enough to achieve a pH of 8-9).
-
Cool this solution to 0-5 °C in an ice bath with stirring.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution.
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the reaction goes to completion.
-
Isolate the azo dye by vacuum filtration.
-
Wash the solid precipitate with cold distilled water to remove any unreacted salts and byproducts.
-
The crude dye can be further purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Role in Medicinal Chemistry and Drug Development
The sulfonamide functional group is a well-established pharmacophore in medicinal chemistry, most notably in the class of sulfa drugs.[5] While this compound itself is not a therapeutic agent, its structural motifs are present in more complex drug molecules. It serves as a valuable starting material or intermediate for the synthesis of compounds with potential biological activity.[5][9]
The amino group provides a reactive handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of compound libraries for screening. For instance, derivatives of aminobenzenesulfonamides have been investigated for their potential as:
-
Anticonvulsants: The related 3-amino-N,N-dimethylbenzenesulfonamide has shown anticonvulsant activity.[9]
-
Carbonic Anhydrase Inhibitors: The sulfonamide moiety is a key feature of many carbonic anhydrase inhibitors, which have applications in treating glaucoma, epilepsy, and certain types of cancer.[10]
-
Building Blocks for Bioactive Scaffolds: The aminobenzenesulfonamide core can be elaborated through reactions such as acylation, alkylation, and condensation to generate more complex heterocyclic systems with potential therapeutic applications.[10]
Caption: Role as a building block in drug discovery.
Conclusion
This compound is a reagent of significant synthetic utility. Its primary application lies in the robust and scalable synthesis of azo dyes, a process underpinned by the fundamental reactions of diazotization and azo coupling. Beyond this, its structural features make it an attractive starting point for the synthesis of diverse molecular scaffolds in the pursuit of new pharmaceutical agents. The protocols and insights provided herein are intended to serve as a comprehensive resource for chemists to effectively and safely utilize this versatile compound in their research and development endeavors.
References
- 1. chemscene.com [chemscene.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE | 10372-41-5 [chemicalbook.com]
- 10. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-amino-N,N-diethylbenzenesulfonamide as a Versatile Building Block in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the 3-amino-N,N-diethylbenzenesulfonamide Scaffold
In the landscape of modern medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery and development of novel therapeutic agents. This compound is one such privileged structure, offering a unique combination of chemical reactivity and structural features that have been exploited in a range of pharmaceutical applications. Its aromatic core, coupled with a strategically positioned amino group and a diethylsulfonamide moiety, provides multiple avenues for synthetic diversification, enabling the generation of libraries of compounds with diverse pharmacological activities.
The primary amino group serves as a key functional handle for a variety of chemical transformations, including N-alkylation, N-acylation, and diazotization followed by azo coupling. These reactions allow for the introduction of a wide array of substituents, profoundly influencing the molecule's steric and electronic properties, and consequently its biological activity. The diethylsulfonamide group, a common feature in many bioactive molecules, often contributes to favorable pharmacokinetic properties and can engage in crucial interactions with biological targets.[1][2][3]
This guide provides an in-depth exploration of this compound as a building block in pharmaceutical research. We will delve into its application in the synthesis of potent diuretics, anti-cancer agents, and as a precursor for azo-based compounds, providing detailed, field-proven protocols and the scientific rationale behind the experimental choices.
Application I: Synthesis of Potent Loop Diuretics - The Bumetanide Analogue Approach
The benzenesulfonamide moiety is the cornerstone of several classes of diuretics.[2] One of the most prominent applications of 3-aminobenzenesulfonamide derivatives is in the synthesis of loop diuretics, which act on the thick ascending limb of the loop of Henle in the kidney. A prime example is Bumetanide, a potent diuretic used in the management of edema associated with congestive heart failure, liver disease, and renal impairment.[4] The synthesis of analogues of bumetanide can be achieved through the reductive amination of a 3-aminobenzenesulfonamide precursor.
Mechanism of Action: Inhibition of the Na-K-2Cl Cotransporter
Loop diuretics like bumetanide exert their effect by inhibiting the Na-K-2Cl cotransporter (NKCC2) in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[4][5] This transporter is responsible for the reabsorption of sodium, potassium, and chloride ions from the tubular fluid. By blocking this transporter, loop diuretics increase the excretion of these ions, and consequently water, leading to a potent diuretic effect.[6][7]
Caption: Mechanism of action of Bumetanide analogues.
Protocol: Reductive Amination for the Synthesis of a Bumetanide Analogue
This protocol describes a general method for the N-alkylation of a 3-aminobenzenesulfonamide via reductive amination with butyraldehyde to yield a bumetanide analogue. This reaction proceeds through the formation of an intermediate imine, which is then reduced in situ to the corresponding secondary amine.[8][9]
Reaction Scheme:
Caption: Reductive amination of this compound.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 228.31 | 1.0 | 1.0 |
| Butyraldehyde | 72.11 | 1.2 | 1.2 |
| Sodium triacetoxyborohydride (STAB) | 211.94 | 1.5 | 1.5 |
| Dichloroethane (DCE) | - | - | - |
| Saturated aq. NaHCO₃ solution | - | - | - |
| Brine | - | - | - |
| Anhydrous MgSO₄ | - | - | - |
Procedure:
-
To a solution of this compound (1.0 mmol) in dichloroethane (10 mL) in a round-bottom flask, add butyraldehyde (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 mmol) in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(butylamino)-N,N-diethylbenzenesulfonamide.
Expected Outcome: This procedure is expected to yield the N-butylated product in moderate to good yields, depending on the purity of the starting materials and the reaction conditions. The final product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application II: Development of Anti-Cancer Agents via Carbonic Anhydrase Inhibition
The sulfonamide group is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[6][10] Certain CA isoforms, particularly CA IX and CA XII, are overexpressed in various tumors and play a crucial role in tumor progression by regulating pH in the hypoxic tumor microenvironment.[4][5] Inhibition of these tumor-associated CAs has emerged as a promising strategy for cancer therapy. The 3-amino group of this compound can be functionalized to introduce moieties that enhance binding affinity and selectivity for specific CA isoforms.
Mechanism of Action: Inhibition of Tumor-Associated Carbonic Anhydrases
Sulfonamide-based inhibitors mimic the substrate of carbonic anhydrase. The deprotonated sulfonamide nitrogen coordinates to the zinc ion in the active site of the enzyme, effectively blocking its catalytic activity.[10] This inhibition leads to an accumulation of carbonic acid and a decrease in the pH of the extracellular environment of cancer cells, which can induce apoptosis and inhibit tumor growth and metastasis.
Caption: Inhibition of Carbonic Anhydrase IX by a sulfonamide derivative.
Protocol: N-Acylation to Synthesize Potential Carbonic Anhydrase Inhibitors
N-acylation of the 3-amino group can introduce various functionalities to modulate the inhibitory activity and selectivity of the resulting sulfonamide. This protocol outlines a general procedure for the N-acylation of this compound with an acyl chloride.[11][12]
Reaction Scheme:
Caption: N-Acylation of this compound.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 228.31 | 1.0 | 1.0 |
| Acyl Chloride (e.g., Acetyl Chloride) | 78.50 | 1.1 | 1.1 |
| Pyridine | 79.10 | 1.2 | 1.2 |
| Dichloromethane (DCM), anhydrous | - | - | - |
| 1 M HCl solution | - | - | - |
| Saturated aq. NaHCO₃ solution | - | - | - |
| Brine | - | - | - |
| Anhydrous Na₂SO₄ | - | - | - |
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 mmol) to the stirred solution.
-
Add the acyl chloride (1.1 mmol) dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, dilute the reaction mixture with DCM (10 mL) and wash sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ solution (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the N-acylated sulfonamide.
Application III: Synthesis of Azo Dyes and Potential Bioactive Scaffolds
The primary amino group of this compound can be readily converted into a diazonium salt, which is a versatile intermediate for azo coupling reactions.[1][13] Azo compounds are widely known as dyes, but they also exhibit a range of biological activities, and the azo linkage can be designed as a cleavable linker in prodrug strategies.
Protocol: Diazotization and Azo Coupling with 2-Naphthol
This protocol details the synthesis of an azo dye by the diazotization of this compound followed by coupling with 2-naphthol. The reaction must be carried out at low temperatures to ensure the stability of the diazonium salt intermediate.[1][14]
Reaction Scheme:
Caption: Synthesis of an azo dye from this compound.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) |
| This compound | 228.31 | 1.0 |
| Concentrated HCl | - | - |
| Sodium Nitrite (NaNO₂) | 69.00 | 1.1 |
| 2-Naphthol | 144.17 | 1.0 |
| Sodium Hydroxide (NaOH) | 40.00 | - |
| Distilled Water | - | - |
| Ice | - | - |
Procedure:
Part A: Diazotization
-
Suspend this compound (1.0 mmol) in a mixture of concentrated HCl (2.5 mL) and water (5 mL) in a beaker.
-
Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, dissolve sodium nitrite (1.1 mmol) in a small amount of cold water (2 mL).
-
Slowly add the sodium nitrite solution dropwise to the cold amine suspension. Maintain the temperature below 5 °C throughout the addition.
-
After the addition is complete, stir the mixture for an additional 15 minutes at 0-5 °C. The resulting solution contains the diazonium salt and should be used immediately.
Part B: Azo Coupling
-
In a separate beaker, dissolve 2-naphthol (1.0 mmol) in a cold solution of sodium hydroxide (2.0 mmol) in water (10 mL).
-
Cool the 2-naphthol solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution from Part A to the stirred 2-naphthol solution.
-
A colored precipitate should form immediately. Continue stirring the mixture in the ice bath for 30 minutes.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water.
-
Dry the product in a desiccator. The crude azo dye can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of a wide range of pharmaceutical compounds. Its accessible functional groups allow for straightforward chemical modifications, leading to the generation of molecules with potent and diverse biological activities. The protocols provided herein for the synthesis of diuretic analogues, potential anti-cancer agents, and azo compounds serve as a practical guide for researchers and drug development professionals. The inherent adaptability of this scaffold ensures its continued relevance in the ongoing quest for novel and effective therapeutic agents.
References
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. openaccesspub.org [openaccesspub.org]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijrpc.com [ijrpc.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: A Detailed Guide to the Diazotization and Azo Coupling of 3-amino-N,N-diethylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of 3-amino-N,N-diethylbenzenesulfonamide in Synthesis
This compound is a versatile aromatic amine that serves as a valuable intermediate in the synthesis of a wide range of organic compounds. Its structure, featuring a primary aromatic amine and a diethylsulfonamide group, allows for diverse chemical transformations. The primary amino group is a key handle for introducing nitrogen-containing functionalities, making it a compound of interest in pharmaceutical and materials science research.[1] Notably, sulfonamide derivatives are a well-established class of compounds with significant antibacterial properties.[2]
This application note provides a comprehensive experimental protocol for a classic and highly illustrative reaction of this compound: a two-step synthesis of an azo dye. This process involves the initial diazotization of the primary aromatic amine to form a reactive diazonium salt, followed by an azo coupling reaction with an activated aromatic compound, in this case, 2-naphthol (beta-naphthol).[3] Azo dyes are a prominent class of colored compounds with widespread applications in various industries, and their synthesis from aromatic amines is a cornerstone of organic chemistry.[4]
Reaction Principle: Electrophilic Aromatic Substitution
The synthesis of the azo dye from this compound proceeds via a two-stage electrophilic aromatic substitution mechanism.
1. Diazotization: The first stage is the conversion of the primary aromatic amine into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from the reaction of sodium nitrite (NaNO₂) with a strong mineral acid, typically hydrochloric acid (HCl).[5] The reaction is performed at a low temperature (0–5 °C) to ensure the stability of the diazonium salt, as these intermediates can be explosive if isolated in a dry state.[6][7] The electrophile in this reaction is the nitrosonium ion (NO⁺), which is generated from nitrous acid under acidic conditions.[3]
2. Azo Coupling: The resulting diazonium salt is a weak electrophile and readily reacts with an electron-rich aromatic compound, the coupling agent. In this protocol, 2-naphthol is used as the coupling agent. The hydroxyl group of 2-naphthol is a strongly activating, ortho-, para-directing group, making the aromatic ring highly susceptible to electrophilic attack by the diazonium ion.[8] The coupling reaction typically occurs at the position ortho to the hydroxyl group to yield a brightly colored azo compound.[4]
Experimental Protocol
This protocol details the synthesis of an azo dye from this compound and 2-naphthol.
Materials and Reagents
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Naphthol (beta-naphthol)
-
Sodium hydroxide (NaOH)
-
Distilled water
-
Ice
-
Starch-iodide paper
-
Standard laboratory glassware (beakers, Erlenmeyer flasks, graduated cylinders)
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Melting point apparatus
-
UV-Vis spectrophotometer
-
FTIR spectrometer
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: All steps of this procedure should be performed in a well-ventilated fume hood.
-
Diazonium Salts Hazard: Diazonium salts are thermally unstable and potentially explosive in their solid, dry state.[6][9] Under no circumstances should the diazonium salt intermediate be isolated. It should be kept in a cold aqueous solution (0-5 °C) and used immediately after its preparation.[7]
-
Acid and Base Handling: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care and avoid contact with skin and eyes.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Step-by-Step Procedure
Part 1: Diazotization of this compound
-
Preparation of the Amine Solution: In a 100 mL beaker, add 2.28 g (0.01 mol) of this compound. To this, add a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water. Stir the mixture until the amine has completely dissolved. Some gentle warming may be necessary.
-
Cooling: Cool the amine solution to 0–5 °C in an ice-water bath with continuous stirring. It is crucial to maintain this low temperature throughout the diazotization process.
-
Preparation of Sodium Nitrite Solution: In a separate 50 mL beaker, dissolve 0.76 g (0.011 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Diazotization Reaction: Slowly add the sodium nitrite solution dropwise to the cold, stirring amine solution. The addition should be slow enough to ensure the temperature does not rise above 5 °C. The formation of the diazonium salt is indicated by a slight color change.
-
Checking for Excess Nitrous Acid: After the complete addition of the sodium nitrite solution, stir the mixture for an additional 5-10 minutes. Test for the presence of excess nitrous acid by dipping a glass rod into the solution and then touching it to a piece of starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, which is necessary to ensure complete diazotization. If the test is negative, add a small amount of additional sodium nitrite solution until a positive test is obtained.
Part 2: Azo Coupling with 2-Naphthol
-
Preparation of the Coupling Solution: In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 20 mL of a 10% aqueous sodium hydroxide solution. Stir until the 2-naphthol is completely dissolved.
-
Cooling: Cool this solution to 0–5 °C in an ice-water bath.
-
Azo Coupling Reaction: While maintaining vigorous stirring, slowly add the cold diazonium salt solution from Part 1 to the cold 2-naphthol solution. A brightly colored precipitate should form immediately.
-
Completion of Reaction: Continue to stir the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction goes to completion.
-
Isolation of the Azo Dye: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crude product on the filter paper with several portions of cold distilled water to remove any unreacted salts and other water-soluble impurities.
-
Drying: Allow the product to air-dry on the filter paper, or for a more rapid process, dry it in a desiccator. Record the yield.
Experimental Workflow Diagram
References
- 1. 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE | 10372-41-5 [chemicalbook.com]
- 2. worldwidejournals.com [worldwidejournals.com]
- 3. benchchem.com [benchchem.com]
- 4. storage.imrpress.com [storage.imrpress.com]
- 5. benchchem.com [benchchem.com]
- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 7. researchgate.net [researchgate.net]
- 8. quora.com [quora.com]
- 9. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Title: A Strategic Approach to Screening the Biological Activity of 3-amino-N,N-diethylbenzenesulfonamide
An Application Guide for Researchers
Introduction and Rationale
The sulfonamide functional group is a cornerstone of modern pharmacology, present in drugs targeting a vast range of diseases, including bacterial infections, glaucoma, cancer, and epilepsy.[1][2] Their success stems from the group's ability to act as a versatile pharmacophore, capable of forming key hydrogen bonds and interacting with diverse biological targets.[1] The subject of this guide, 3-amino-N,N-diethylbenzenesulfonamide, is an exemplar of this class. While its specific biological profile is not extensively documented, its structural features—an aromatic sulfonamide core—strongly suggest potential interactions with well-established sulfonamide targets.
Our screening strategy is therefore predicated on a logical, hypothesis-driven approach targeting two of the most prominent activities of this compound class:
-
Enzyme Inhibition: Aromatic sulfonamides are classic inhibitors of zinc metalloenzymes, most notably the carbonic anhydrases (CAs).[3] Inhibition of various CA isozymes has therapeutic applications in treating glaucoma, edema, and certain cancers.[4][5]
-
Antimicrobial Activity: The discovery of sulfanilamide revolutionized medicine, and the sulfonamide scaffold remains a critical component in antibacterial drug design.[6] These compounds typically act as antimetabolites, inhibiting dihydropteroate synthase (DHPS) in the folic acid synthesis pathway of bacteria.
This guide outlines a practical and efficient cascade to test these primary hypotheses, providing a robust starting point for a comprehensive biological characterization.
The Screening Cascade: A Tiered Strategy
A successful screening campaign efficiently identifies promising compounds while minimizing resource expenditure on inactive molecules. We propose a tiered approach that begins with broad, high-throughput primary assays and progresses to more focused secondary and mechanistic studies for any identified "hits."
References
Application Notes & Protocols: Strategic Application of 3-Amino-N,N-diethylbenzenesulfonamide in the Synthesis of Carbonic Anhydrase Inhibitors
Preamble: The Enduring Significance of the Sulfonamide Scaffold in Medicine
The carbonic anhydrases (CAs) are a superfamily of ubiquitous zinc-containing metalloenzymes that are fundamental to life. They catalyze a simple but vital physiological reaction: the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] This equilibrium is central to processes ranging from respiration and pH homeostasis to biosynthetic pathways. The clinical relevance of CAs was established with the discovery that inhibiting their activity could produce a diuretic effect. This led to the development of the sulfonamide class of inhibitors, which remains the cornerstone of carbonic anhydrase inhibitor (CAI) design.[2] These agents are now used as antiglaucoma drugs, antiepileptics, and are under active investigation as anticancer and anti-obesity therapeutics.[2][3]
This guide provides an in-depth technical overview of the use of 3-amino-N,N-diethylbenzenesulfonamide , a versatile chemical scaffold, in the rational design and synthesis of novel, potent, and potentially isoform-selective carbonic anhydrase inhibitors.
The Rationale: Why this compound is a Privileged Starting Material
The efficacy of aromatic sulfonamides as CAIs stems from the primary sulfonamide group (-SO₂NH₂). In its deprotonated, anionic form (-SO₂NH⁻), this group coordinates directly to the catalytic Zn(II) ion in the enzyme's active site, effectively blocking its function. While the unsubstituted benzenesulfonamide is a potent inhibitor, achieving therapeutic utility requires fine-tuning of the molecule's properties. This is accomplished by decorating the aromatic ring with various substituents, often referred to as "tails".
The choice of this compound as a starting material is a strategic one, grounded in established structure-activity relationships (SAR):
-
The Zinc-Binding Group (ZBG): The N,N-diethylbenzenesulfonamide moiety provides the essential, high-affinity anchor to the active site zinc ion.
-
A Versatile Chemical Handle: The amino group at the meta-position serves as a nucleophilic point of attachment. It is chemically robust and readily derivatized through well-established reactions (e.g., acylation, sulfonation, reductive amination), allowing for the introduction of diverse chemical tails.
-
Directional Vector for Tail Elaboration: The placement of the amino group directs the appended "tail" into regions of the active site cavity that are known to differ between the 12 catalytically active human CA isoforms.[4] By systematically varying the tail's structure, one can exploit these subtle differences to engineer isoform selectivity, a critical factor in minimizing off-target side effects.[3][5]
Figure 1. Conceptual diagram of a CAI derived from this compound interacting with the CA active site.
Synthetic Workflow: From Building Block to Bioactive Compound
The most common and versatile strategy for elaborating the this compound scaffold is through amide bond formation. This approach allows for the coupling of a vast library of carboxylic acids, introducing diverse tail fragments.
Protocol 1: General Procedure for Amide Coupling
This protocol describes a standard, reliable method for synthesizing N-acylated derivatives of this compound using carbodiimide chemistry.
Core Requirements:
-
Reagents: this compound[6], Carboxylic Acid of interest, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), 1-Hydroxybenzotriazole (HOBt) or equivalent, Anhydrous N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous magnesium sulfate (MgSO₄).
-
Equipment: Round-bottom flasks, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon), separatory funnel, rotary evaporator, flash chromatography system.
Step-by-Step Methodology:
-
Carboxylic Acid Activation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the desired carboxylic acid (1.0 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF (to achieve a concentration of ~0.2 M). Stir the mixture at 0 °C (ice bath) for 30-45 minutes. The formation of the HOBt-ester is a critical intermediate that increases coupling efficiency and minimizes side reactions.
-
Nucleophilic Addition: To the activated acid solution, add a solution of this compound (1.1 eq) in a minimal amount of anhydrous DMF.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Reaction progress should be monitored by Thin-Layer Chromatography (TLC) until the starting amine is consumed.
-
Aqueous Work-up: Quench the reaction by pouring the mixture into a separatory funnel containing deionized water. Extract the aqueous phase three times with DCM. The use of DCM facilitates the extraction of the typically non-polar product.
-
Purification Wash: Combine the organic extracts and wash sequentially with saturated aqueous NaHCO₃ (to remove unreacted acid and HOBt), deionized water, and finally brine (to aid in phase separation).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter the solution, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Final Purification: Purify the crude residue by flash column chromatography on silica gel. The eluent system must be optimized for the specific product but often consists of a gradient of ethyl acetate in hexanes.
Figure 2. Experimental workflow for the synthesis of N-acylated CAIs.
Product Characterization: A Self-Validating System
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized inhibitor before any biological evaluation.
| Technique | Purpose & Rationale | Expected Outcome for a Successful Synthesis |
| ¹H & ¹³C NMR | Structural Elucidation: Provides a detailed map of the proton and carbon framework. Confirms the formation of the new amide bond and the presence of all expected structural motifs. | Disappearance of the -NH₂ proton signals from the starting amine; appearance of a new amide N-H signal. Diagnostic shifts in aromatic and aliphatic regions consistent with the final product structure. |
| Mass Spectrometry (HRMS) | Molecular Formula Confirmation: Provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental composition. | The observed m/z value should match the calculated exact mass for the target molecule's protonated ion [M+H]⁺ within a tolerance of < 5 ppm. |
| FTIR Spectroscopy | Functional Group Analysis: Confirms the presence of key functional groups. | A strong C=O stretch (amide I band) typically around 1650 cm⁻¹ and an N-H stretch around 3300 cm⁻¹. The characteristic S=O stretches of the sulfonamide will also be present (~1350 and 1160 cm⁻¹). |
| HPLC | Purity Assessment: Quantifies the purity of the final compound. A high degree of purity (>95%) is critical for accurate biological data. | A single major peak in the chromatogram at a specific retention time, indicating the absence of significant impurities or unreacted starting materials. |
Table 1. Mandatory analytical techniques for inhibitor validation.
Biological Evaluation: Quantifying Inhibitory Potency
The inhibitory activity of the synthesized compounds against specific CA isoforms is determined using a stopped-flow CO₂ hydration assay. This is the gold-standard method for measuring CA kinetics.
Protocol 2: Stopped-Flow CO₂ Hydration Assay
Principle:
This kinetic assay measures the initial rate of the CA-catalyzed hydration of CO₂, which results in proton production and a corresponding drop in pH. This pH change is monitored in real-time by a pH indicator (e.g., phenol red) in a spectrophotometer. By comparing the catalyzed rate in the presence and absence of the inhibitor, the inhibition constant (Kᵢ) can be determined.
Core Requirements:
-
Reagents: Purified human CA isoforms (e.g., hCA I, II, IX, XII), Buffer (e.g., Tris-HCl, HEPES), pH indicator, CO₂-saturated water, Synthesized inhibitor (dissolved in DMSO), Acetazolamide (AAZ) as a standard control.[7]
-
Equipment: Stopped-flow spectrophotometer.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare buffered solutions of the enzyme, pH indicator, and varying concentrations of the inhibitor. Prepare fresh CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.
-
Loading the Instrument: Load one syringe of the stopped-flow instrument with the enzyme/inhibitor/buffer/indicator solution and the other syringe with the CO₂-saturated substrate solution.
-
Pre-incubation: Allow the enzyme and inhibitor to pre-incubate in the syringe for a set time (e.g., 10-15 minutes) to reach binding equilibrium.
-
Reaction Initiation & Data Acquisition: Rapidly mix the contents of the two syringes. This initiates the reaction. The instrument will immediately begin recording the change in absorbance of the pH indicator over a short time frame (milliseconds to seconds).
-
Rate Calculation: The initial velocity (V₀) of the reaction is calculated from the linear portion of the initial slope of the absorbance vs. time curve.
-
Kᵢ Determination: Repeat steps 2-5 using a range of inhibitor concentrations. The inhibition constant (Kᵢ) is then calculated by fitting the data (enzyme activity vs. inhibitor concentration) to the appropriate inhibition equation (e.g., Cheng-Prusoff equation for IC₅₀ to Kᵢ conversion).
Conclusion and Future Directions
This compound represents a foundational building block in modern medicinal chemistry for the development of carbonic anhydrase inhibitors. Its inherent chemical tractability allows for the systematic exploration of chemical space around the CA active site. By employing the robust synthetic and analytical protocols described herein, researchers can efficiently generate and validate novel CAIs. This strategic approach is crucial for identifying candidates with superior potency and the isoform selectivity required for developing next-generation therapeutics targeting a wide range of human diseases.
References
- 1. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemscene.com [chemscene.com]
- 7. benchchem.com [benchchem.com]
Harnessing the Potential of 3-amino-N,N-diethylbenzenesulfonamide for the Synthesis of Novel Bioactive Molecules: Application Notes and Protocols
Introduction: The Versatility of the Sulfonamide Scaffold
The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of marketed drugs with diverse therapeutic applications.[1][2] From the revolutionary first-generation antibacterial "sulfa drugs" to modern treatments for conditions like hypertension, cancer, and viral infections, the sulfonamide moiety has proven to be a privileged scaffold in drug design.[3][4][5] Its unique physicochemical properties, including its ability to act as a stable, non-hydrolyzable isostere of a carboxylic acid or amide group, contribute to its enduring relevance in the development of new therapeutic agents.[1]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing 3-amino-N,N-diethylbenzenesulfonamide as a versatile precursor for the synthesis of novel bioactive molecules. We will explore its chemical reactivity and present detailed protocols for its derivatization, drawing upon established synthetic methodologies for analogous aminobenzenesulfonamides. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their quest for new therapeutic discoveries.
Chemical Properties and Synthetic Potential of this compound
This compound (CAS 10372-41-5) is a commercially available aromatic amine with a molecular formula of C10H16N2O2S and a molecular weight of 228.31 g/mol .[6] The key reactive site for derivatization is the primary aromatic amine group at the 3-position of the benzene ring. This amino group can undergo a variety of chemical transformations, allowing for the introduction of diverse pharmacophores and the exploration of a broad chemical space.
The diethylsulfonamide group, while generally stable, can influence the reactivity of the aromatic ring and the overall physicochemical properties of the resulting derivatives, such as solubility and lipophilicity. These properties are critical for modulating the pharmacokinetic and pharmacodynamic profiles of potential drug candidates.
Synthetic Strategies and Protocols
The following section outlines detailed protocols for the derivatization of this compound to generate libraries of novel compounds for biological screening. These protocols are based on well-established reactions for the functionalization of aromatic amines and are adapted for this specific precursor.
Protocol 1: Synthesis of Schiff Base Derivatives
The formation of a Schiff base (imine) through the condensation of the primary amine with an aldehyde is a robust and versatile reaction for introducing a wide range of substituents. Schiff bases of sulfonamides are known to possess various biological activities, including antimicrobial and anticancer properties.[7]
Reaction Scheme:
Caption: General workflow for the synthesis of Schiff base derivatives.
Materials:
-
This compound
-
Substituted aromatic or heteroaromatic aldehyde (e.g., 4-nitrobenzaldehyde, 2-hydroxybenzaldehyde, indole-3-carboxaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus
Step-by-Step Protocol:
-
In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Stir until a clear solution is obtained.
-
Add 10 mmol of the chosen aldehyde to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
The product will often precipitate out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) to obtain the pure Schiff base derivative.
-
Dry the purified product under vacuum.
Characterization: The structure of the synthesized Schiff base can be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, and Mass Spectrometry.
Expected Data for a Hypothetical Derivative (with 4-nitrobenzaldehyde):
| Parameter | Expected Value |
| Appearance | Yellow solid |
| Yield | 85-95% |
| FT-IR (cm⁻¹) | ~3300 (N-H, if any residual), ~1625 (C=N), ~1520 & 1345 (NO₂), ~1330 & 1160 (SO₂) |
| ¹H-NMR (DMSO-d₆, δ ppm) | ~8.8 (s, 1H, -N=CH-), ~8.4 (d, 2H, Ar-H), ~8.1 (d, 2H, Ar-H), ~7.2-7.8 (m, 4H, Ar-H), ~3.2 (q, 4H, -N(CH₂CH₃)₂), ~1.1 (t, 6H, -N(CH₂CH₃)₂) |
| Mass Spec (m/z) | Calculated for C₁₇H₁₉N₃O₄S: [M+H]⁺ expected around 374.1 |
Protocol 2: Synthesis of Amide Derivatives via Acylation
Acylation of the amino group with various acyl chlorides or anhydrides is a straightforward method to generate a library of amide derivatives. Sulfonamide-containing amides have shown a wide range of biological activities.[8]
Reaction Scheme:
Caption: General workflow for the synthesis of amide derivatives.
Materials:
-
This compound
-
Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride, succinic anhydride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine
-
Standard laboratory glassware
-
Stirring apparatus
Step-by-Step Protocol:
-
Dissolve 10 mmol of this compound in 40 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer.
-
Add 12 mmol of a suitable base (e.g., pyridine or triethylamine) to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add 11 mmol of the acyl chloride or anhydride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure amide derivative.
Expected Data for a Hypothetical Derivative (with Benzoyl Chloride):
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Yield | 80-90% |
| FT-IR (cm⁻¹) | ~3300 (N-H), ~1660 (C=O), ~1330 & 1160 (SO₂) |
| ¹H-NMR (CDCl₃, δ ppm) | ~8.0 (s, 1H, -NH-), ~7.9 (d, 2H, Ar-H), ~7.4-7.6 (m, 7H, Ar-H), ~3.3 (q, 4H, -N(CH₂CH₃)₂), ~1.2 (t, 6H, -N(CH₂CH₃)₂) |
| Mass Spec (m/z) | Calculated for C₁₇H₂₀N₂O₃S: [M+H]⁺ expected around 333.1 |
Protocol 3: Synthesis of Urea and Thiourea Derivatives
The reaction of the primary amine with isocyanates or isothiocyanates provides a facile route to urea and thiourea derivatives, respectively. These functionalities are prevalent in many bioactive molecules.
Reaction Scheme:
Caption: General workflow for synthesizing urea and thiourea derivatives.
Materials:
-
This compound
-
Isocyanate or isothiocyanate (e.g., phenyl isocyanate, ethyl isothiocyanate)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware
-
Stirring apparatus
Step-by-Step Protocol:
-
Dissolve 10 mmol of this compound in 30 mL of anhydrous THF in a round-bottom flask.
-
Add 10 mmol of the selected isocyanate or isothiocyanate to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-6 hours. The reaction progress can be monitored by TLC.
-
If a precipitate forms, collect it by filtration. If not, remove the solvent under reduced pressure.
-
Wash the crude product with a non-polar solvent like hexane to remove any unreacted starting material.
-
Recrystallize the product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure urea or thiourea derivative.
Expected Data for a Hypothetical Derivative (with Phenyl Isocyanate):
| Parameter | Expected Value |
| Appearance | White solid |
| Yield | >90% |
| FT-IR (cm⁻¹) | ~3300 (N-H), ~1650 (C=O), ~1330 & 1160 (SO₂) |
| ¹H-NMR (DMSO-d₆, δ ppm) | ~8.8 (s, 1H, -NH-), ~8.7 (s, 1H, -NH-), ~7.0-7.8 (m, 9H, Ar-H), ~3.2 (q, 4H, -N(CH₂CH₃)₂), ~1.1 (t, 6H, -N(CH₂CH₃)₂) |
| Mass Spec (m/z) | Calculated for C₁₇H₂₁N₃O₃S: [M+H]⁺ expected around 348.1 |
Biological Evaluation: A Gateway to New Discoveries
The synthesized derivatives of this compound can be screened for a wide range of biological activities. Based on the extensive literature on sulfonamides, promising areas for investigation include:
-
Antimicrobial Activity: Screening against a panel of Gram-positive and Gram-negative bacteria.[4][8]
-
Anticancer Activity: Evaluating cytotoxicity against various cancer cell lines.[9][10]
-
Enzyme Inhibition: Assessing inhibitory activity against enzymes like carbonic anhydrase, which is relevant in glaucoma and certain cancers.[3][4]
-
Antidiabetic Activity: Investigating effects on enzymes such as α-glucosidase and α-amylase.[11]
-
Antioxidant Activity: Determining the radical scavenging properties of the novel compounds.[8]
Conclusion
This compound represents a valuable and readily available starting material for the synthesis of novel, structurally diverse sulfonamide derivatives. The protocols outlined in this guide provide a solid foundation for researchers to explore the chemical space around this scaffold. By systematically applying these synthetic strategies and conducting thorough biological evaluations, the scientific community can unlock the full potential of this precursor in the quest for new and effective therapeutic agents. The inherent versatility of the sulfonamide group, coupled with the myriad of possible derivatizations, ensures that this compound will remain a relevant building block in medicinal chemistry for years to come.
References
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 3. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 4. ajchem-b.com [ajchem-b.com]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Investigation of some Novel Sulfonamide and Amide Derivatives Containing Coumarin Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Novel Sulfonanilide Compounds as Antiproliferative Agents for Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of some novel sulfonamide derivatives as apoptosis inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-amino-N,N-diethylbenzenesulfonamide
Welcome to the technical support center for the synthesis of 3-amino-N,N-diethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and optimized synthesis.
Introduction
The synthesis of this compound is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. This molecule is a valuable building block in medicinal chemistry and materials science. The most common synthetic route involves three key stages:
-
Sulfonylation of Nitrobenzene: Formation of 3-nitrobenzenesulfonyl chloride from nitrobenzene.
-
Amidation: Reaction of 3-nitrobenzenesulfonyl chloride with diethylamine to form 3-nitro-N,N-diethylbenzenesulfonamide.
-
Reduction: Conversion of the nitro group to an amino group to yield the final product.
This guide will address potential issues at each of these critical stages.
Synthesis Workflow Overview
Caption: General three-step synthesis of this compound.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Stage 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride
Problem 1.1: Low or No Yield of 3-Nitrobenzenesulfonyl Chloride
-
Potential Cause: Incomplete reaction or decomposition of the product. The reaction of nitrobenzene with chlorosulfonic acid requires elevated temperatures to proceed efficiently.[1][2]
-
Troubleshooting Steps:
-
Temperature Control: Ensure the reaction temperature is maintained between 110-115°C during the addition of nitrobenzene and for the subsequent stirring period as described in established protocols.[1][2]
-
Reagent Quality: Use fresh, high-purity chlorosulfonic acid. Moisture can decompose the acid chloride.
-
Reaction Time: The reaction is typically stirred for several hours at an elevated temperature after the addition of nitrobenzene.[1] Ensure the reaction has proceeded for a sufficient duration.
-
Work-up: The product is isolated by quenching the reaction mixture in ice-water.[1][2] This step must be done carefully and with efficient cooling to prevent hydrolysis of the sulfonyl chloride.
-
Problem 1.2: Product is an Oil or Gummy Solid Instead of a Crystalline Solid
-
Potential Cause: Presence of impurities, such as isomeric byproducts or unreacted starting material. The crude product can be of high purity but may require proper work-up to solidify.[2]
-
Troubleshooting Steps:
-
Washing: After filtration, wash the crude product thoroughly with cold water and a dilute sodium bicarbonate solution to remove any acidic impurities.[1]
-
Recrystallization: If the product remains oily, consider recrystallization from a suitable solvent system.
-
Stage 2: Synthesis of 3-Nitro-N,N-diethylbenzenesulfonamide
Problem 2.1: Low Yield of the Sulfonamide
-
Potential Cause 1: Inefficient reaction between 3-nitrobenzenesulfonyl chloride and diethylamine.
-
Troubleshooting Steps:
-
Stoichiometry: Use a slight excess of diethylamine to ensure complete consumption of the sulfonyl chloride.
-
Temperature Control: The addition of diethylamine to the sulfonyl chloride solution is exothermic. Maintain a low temperature (5-15°C) during the addition to prevent side reactions.[3]
-
Base: A base like pyridine is often used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.[4]
-
-
Potential Cause 2: Hydrolysis of the 3-nitrobenzenesulfonyl chloride starting material.
-
Troubleshooting Steps:
-
Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Solvent Purity: Use anhydrous solvents.
-
Problem 2.2: Difficult to Remove Diethylamine Hydrochloride Byproduct
-
Potential Cause: The salt is finely dispersed in the reaction mixture.
-
Troubleshooting Steps:
-
Filtration: Use a fine porosity filter to remove the precipitated salt.
-
Aqueous Wash: After filtration, the organic layer should be washed with water to remove any remaining salt.[3]
-
Stage 3: Reduction of the Nitro Group
Problem 3.1: Incomplete Reduction of the Nitro Group
-
Potential Cause: Inactive catalyst, insufficient reducing agent, or non-optimal reaction conditions.
-
Troubleshooting Steps (Catalytic Hydrogenation with Pd/C):
-
Catalyst Activity: Use fresh, high-quality Pd/C catalyst. The catalyst can be recycled but may lose activity over time.[5]
-
Hydrogen Pressure: While atmospheric pressure can be sufficient for nitroarene reductions, increasing the hydrogen pressure can improve reaction rates.[6]
-
Solvent: Use an appropriate solvent such as methanol or ethanol.[5]
-
Reaction Time and Temperature: Monitor the reaction by TLC. If the reaction is sluggish, gentle heating may be applied.[5]
-
-
Troubleshooting Steps (Reduction with SnCl₂):
Problem 3.2: Formation of Side Products (e.g., Azo or Azoxy Compounds)
-
Potential Cause: Incomplete reduction or side reactions of intermediates. Metal hydrides are generally not used for reducing aryl nitro compounds as they can lead to azo compounds.[10]
-
Troubleshooting Steps:
-
Choice of Reducing Agent: Catalytic hydrogenation (H₂/Pd/C) is often a clean and high-yielding method for reducing nitro groups to amines.[8]
-
Reaction Conditions: Ensure complete reduction by using a sufficient amount of reducing agent and allowing adequate reaction time.
-
Problem 3.3: Difficult Purification of the Final Product
-
Potential Cause: Presence of tin salts (if using SnCl₂) or catalyst residue (if using Pd/C). Quenching reactions with tin can lead to hydrated tin oxides that are difficult to remove.[7]
-
Troubleshooting Steps:
-
Catalyst Removal: For heterogeneous catalysts like Pd/C, ensure complete removal by filtration, possibly through a pad of celite.
-
Work-up for Tin Reduction: After a tin-mediated reduction, a basic work-up is typically required to precipitate tin salts, which can then be filtered off. The product is then extracted into an organic solvent.
-
Column Chromatography: If impurities persist, purification by column chromatography on silica gel is a standard method.
-
Crystallization: The final product is a solid and can often be purified by recrystallization.[11]
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best method for reducing the nitro group in 3-nitro-N,N-diethylbenzenesulfonamide?
A1: Catalytic hydrogenation using palladium on carbon (Pd/C) is often the preferred method due to its high efficiency, selectivity, and the generation of clean byproducts (water).[8] It avoids the use of stoichiometric amounts of metal reagents and simplifies the work-up procedure. Transfer hydrogenation using a hydrogen source like ammonium formate or hydrazine hydrate with Pd/C is also a very effective and convenient alternative to using hydrogen gas.[5][12]
Q2: Can I use Raney Nickel for the reduction step?
A2: Yes, Raney Nickel is an effective catalyst for the reduction of nitro groups.[8] It can be a good alternative to Pd/C, especially if there are concerns about dehalogenation in substrates containing halogen atoms (though not applicable to this specific synthesis).[8]
Q3: Are there any specific safety precautions I should take during this synthesis?
A3: Yes, several safety precautions are crucial:
-
Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water. Handle it in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat).
-
Diethylamine: This is a volatile and flammable liquid with a strong odor. Handle in a well-ventilated area.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure all equipment is properly set up and there are no sources of ignition.
-
General Precautions: As with all chemical syntheses, a thorough risk assessment should be conducted before starting any experimental work. Sulfonamides can cause hypersensitivity reactions in some individuals.[13][14]
Q4: How can I monitor the progress of the reduction reaction?
A4: Thin-layer chromatography (TLC) is the most common and convenient method. Spot the reaction mixture alongside the starting material (3-nitro-N,N-diethylbenzenesulfonamide). The disappearance of the starting material spot and the appearance of a new, more polar spot (the amine product) indicates the reaction is progressing.
Q5: My final product has a dark color. How can I decolorize it?
A5: A dark color often indicates the presence of minor, highly colored impurities.
-
Activated Carbon: During recrystallization, you can add a small amount of activated carbon to the hot solution to adsorb colored impurities. Filter the hot solution to remove the carbon before allowing it to cool and crystallize.
-
Column Chromatography: This is also an effective method for removing colored impurities.
Part 3: Experimental Protocols
Protocol 1: Synthesis of 3-Nitro-N,N-diethylbenzenesulfonamide
-
In a fume hood, equip a three-necked round-bottom flask with a dropping funnel, a mechanical stirrer, and a reflux condenser with a drying tube.
-
Charge the flask with 3-nitrobenzenesulfonyl chloride (1.0 eq).
-
Dissolve the sulfonyl chloride in a suitable anhydrous solvent (e.g., tetrahydrofuran).[3]
-
Cool the flask to 5-15°C using an ice bath.
-
Slowly add a solution of diethylamine (1.1 eq) in the same solvent via the dropping funnel, maintaining the internal temperature below 15°C.[3]
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Filter the reaction mixture to remove the precipitated diethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify by recrystallization if necessary.
Protocol 2: Reduction of 3-Nitro-N,N-diethylbenzenesulfonamide using H₂/Pd-C
Caption: Workflow for the catalytic hydrogenation of the nitro intermediate.
-
Dissolve 3-nitro-N,N-diethylbenzenesulfonamide (1.0 eq) in a suitable solvent such as methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10% by weight of the starting material) under an inert atmosphere.
-
Secure a balloon filled with hydrogen gas to the flask or use a Parr hydrogenation apparatus.
-
Stir the suspension vigorously at room temperature.
-
Monitor the reaction progress by TLC until the starting material is completely consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Summary Table
| Parameter | Stage 1: Sulfonylation | Stage 2: Amidation | Stage 3: Reduction (Pd/C) |
| Key Reagents | Nitrobenzene, Chlorosulfonic Acid | 3-Nitrobenzenesulfonyl chloride, Diethylamine | 3-Nitro-N,N-diethylbenzenesulfonamide, H₂, Pd/C |
| Typical Temp. | 110-115 °C | 5-15 °C (addition), then RT | Room Temperature |
| Common Solvents | Neat | Tetrahydrofuran, Dichloromethane | Methanol, Ethanol |
| Work-up | Quench in ice-water | Filtration, Aqueous Wash | Filtration through Celite |
| Purity Check | Melting Point | TLC, NMR | TLC, NMR, Melting Point |
References
- 1. prepchem.com [prepchem.com]
- 2. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. Sulfonamide - Wikipedia [en.wikipedia.org]
- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sciencemadness Discussion Board - Pd/C H2-gas reduction of ß-nitrostyrenes - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 8. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 9. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]
- 10. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 11. 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE CAS#: 10372-41-5 [amp.chemicalbook.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. ijpsjournal.com [ijpsjournal.com]
- 14. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
Technical Support Center: Purification of 3-amino-N,N-diethylbenzenesulfonamide
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 3-amino-N,N-diethylbenzenesulfonamide. Here, we provide in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound. Our approach is rooted in explaining the fundamental principles behind each step to empower you to make informed decisions in your experiments.
FREQUENTLY ASKED QUESTIONS (FAQs) & TROUBLESHOOTING GUIDE
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Q1: I'm observing significant tailing of my compound on the TLC plate and during column chromatography on silica gel. What is causing this and how can I fix it?
A1: This is a classic issue when purifying basic compounds like aromatic amines on acidic stationary phases such as silica gel. The free amine group (-NH₂) on your compound is basic and interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction leads to poor separation, band broadening, and tailing.
Here are several strategies to mitigate this issue:
-
Mobile Phase Modification: Add a small amount of a volatile base to your eluent to neutralize the acidic sites on the silica gel. A common choice is triethylamine (Et₃N) at a concentration of 0.1-1% (v/v). The triethylamine will preferentially bind to the active sites, allowing your compound to elute more symmetrically.[1]
-
Use of an Amine-Modified Stationary Phase: Consider using an amine-functionalized silica gel.[1] This stationary phase has a less acidic surface, which minimizes the undesirable interactions with your basic compound, leading to improved peak shape and separation.
-
Alternative Stationary Phases: Neutral or basic alumina can be effective alternatives to silica gel for the purification of basic compounds.[2]
Q2: My purified this compound appears as a colored oil or solid, indicating the presence of impurities. What are the likely colored impurities and how can I remove them?
A2: Colored impurities in the synthesis of aromatic amines often arise from oxidation or side reactions. The amino group is susceptible to oxidation, which can form highly colored polymeric species. Additionally, residual nitro compounds from the preceding synthetic step (e.g., reduction of 3-nitro-N,N-diethylbenzenesulfonamide) can impart a yellow or brownish color.
To remove these impurities:
-
Activated Charcoal Treatment: During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities. Be cautious not to add too much, as it can also adsorb your product, leading to lower yields. Perform a hot filtration to remove the charcoal before allowing the solution to cool.[3]
-
Column Chromatography: A well-optimized column chromatography protocol should effectively separate your product from these more polar, colored impurities.
Q3: I'm attempting to recrystallize my product, but it's "oiling out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This typically happens when the solution is too supersaturated or when the boiling point of the solvent is higher than the melting point of the compound or an impure mixture.[3] The reported melting point of this compound is 90-91°C.
Here are some troubleshooting steps:
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool more slowly.
-
Reduce the Cooling Rate: Slow cooling is crucial for the formation of well-defined crystals. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath. Insulating the flask can help to slow the cooling process further.[3]
-
Scratching and Seeding: Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. If you have a small amount of pure solid, you can add a "seed crystal" to initiate crystallization.[3]
-
Change the Solvent System: If the problem persists, you may need to choose a different solvent or a co-solvent system with a lower boiling point.
Q4: I have a complex mixture of regioisomers and other byproducts. How can I achieve the best separation?
A4: For complex mixtures, a single purification technique may not be sufficient. A multi-step approach is often necessary.
-
Initial Purification by Column Chromatography: Use flash column chromatography to separate the major components. A gradient elution, where you gradually increase the polarity of the mobile phase, can be very effective for separating compounds with different polarities.[4]
-
Recrystallization of Enriched Fractions: Combine the fractions containing your desired product and perform a recrystallization. This is an excellent technique for removing small amounts of closely related impurities.
-
Preparative HPLC: For very challenging separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) may be necessary. A reverse-phase method, similar to the analytical method described for a related compound, could be a good starting point.[5][6]
EXPERIMENTAL PROTOCOLS
Protocol 1: Purification by Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound using silica gel chromatography with a modified mobile phase.
1. Preparation:
- Stationary Phase: Standard silica gel (60 Å, 40-63 µm).
- Mobile Phase (Eluent): A mixture of hexane and ethyl acetate is a good starting point. The exact ratio should be determined by Thin Layer Chromatography (TLC) analysis. Aim for an Rf value of 0.2-0.3 for your product.
- Mobile Phase Additive: Add 0.5% (v/v) triethylamine to the chosen eluent to prevent tailing.[1]
- Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
2. Column Packing:
- Prepare a slurry of silica gel in the initial, less polar eluent.
- Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
- Equilibrate the column by running 2-3 column volumes of the eluent through the packed silica.
3. Sample Loading and Elution:
- Carefully load the dissolved sample onto the top of the silica bed.
- Begin elution with the chosen solvent system. If a gradient is used, start with a lower polarity (e.g., 9:1 hexane:ethyl acetate) and gradually increase the proportion of the more polar solvent (ethyl acetate).
- Collect fractions and monitor the elution by TLC.
4. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Purification by Recrystallization
This protocol describes a general method for the recrystallization of this compound.
1. Solvent Selection:
- Based on available data, ethanol is a promising solvent.[7] A mixture of ethanol and water could also be effective.
- To test solvents, place a small amount of your crude product in a test tube and add a few drops of the solvent. A good solvent will dissolve the compound when hot but not when cold.
2. Recrystallization Procedure:
- Place the crude solid in an Erlenmeyer flask.
- Add the minimum amount of hot solvent required to fully dissolve the solid.
- If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration.[3]
- Cover the flask and allow it to cool slowly to room temperature.
- Once at room temperature, place the flask in an ice bath to maximize crystal formation.
3. Crystal Isolation and Drying:
- Collect the crystals by vacuum filtration using a Büchner funnel.
- Wash the crystals with a small amount of ice-cold solvent.
- Dry the crystals in a vacuum oven.
DATA PRESENTATION
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₆N₂O₂S | [3] |
| Molecular Weight | 228.31 g/mol | [3] |
| Melting Point | 90-91°C | [7] |
| Appearance | White to off-white crystalline solid | [8] |
| Solubility | Soluble in polar organic solvents like ethanol | [7][8] |
| Purification Method | Stationary Phase | Recommended Mobile Phase / Solvent | Key Considerations |
| Flash Column Chromatography | Silica Gel | Hexane/Ethyl Acetate with 0.5% Triethylamine | The addition of triethylamine is crucial to prevent tailing.[1] |
| Flash Column Chromatography | Amine-functionalized Silica | Hexane/Ethyl Acetate | May provide better results for basic compounds without the need for mobile phase additives.[1] |
| Recrystallization | N/A | Ethanol or Ethanol/Water | Slow cooling is essential to avoid "oiling out".[3] |
| Preparative HPLC | Reverse-Phase (C18) | Acetonitrile/Water with an acid modifier (e.g., formic acid) | Based on methods for similar compounds; optimization will be required.[5][6] |
VISUALIZATION
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for peak tailing in chromatography.
References
- 1. CAS#:97-35-8 | 3-Amino-N,N-diethyl-4-methoxybenzenesulfonamide | Chemsrc [chemsrc.com]
- 2. 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE | 10372-41-5 [chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. N,N-Diethylbenzenesulfonamide | C10H15NO2S | CID 74367 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Separation of Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- | SIELC Technologies [sielc.com]
- 7. 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE CAS#: 10372-41-5 [amp.chemicalbook.com]
- 8. Page loading... [guidechem.com]
Technical Support Center: 3-amino-N,N-diethylbenzenesulfonamide Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 3-amino-N,N-diethylbenzenesulfonamide. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot impurity-related issues encountered during its synthesis. As a crucial intermediate in the development of various pharmaceutical agents and dyes, achieving high purity of this compound is paramount. This guide provides in-depth, experience-based insights and actionable protocols to help you identify, control, and eliminate common impurities, ensuring the integrity of your research and development efforts.
Common Synthetic Pathway Overview
The most prevalent and industrially scalable synthesis of this compound involves a two-step process starting from 3-nitrobenzenesulfonyl chloride.
-
Sulfonamide Formation: 3-nitrobenzenesulfonyl chloride is reacted with diethylamine to form the intermediate, 3-nitro-N,N-diethylbenzenesulfonamide.[1][2] This reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic sulfur atom.[3]
-
Nitro Group Reduction: The nitro group of the intermediate is then reduced to a primary amine, yielding the final product. This reduction is a critical step where several types of impurities can be generated.[4][5]
The following diagram illustrates this common synthetic workflow.
Caption: General two-step synthesis of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you might encounter during the synthesis, focusing on the identification and mitigation of common impurities.
Q1: My final product analysis shows multiple peaks. What are the most likely impurities?
Answer: Impurities in the synthesis of this compound can originate from starting materials, side reactions during either the sulfonamide formation or the nitro reduction step, or subsequent degradation.
The most common impurities are summarized in the table below:
| Impurity Name | Structure | Common Origin |
| 3-Nitro-N,N-diethylbenzenesulfonamide | The direct precursor to your final product. | Incomplete reduction of the nitro group. |
| Isomeric Amines (e.g., 2-amino- or 4-amino-N,N-diethylbenzenesulfonamide) | Isomers of the final product. | Presence of 2-nitro- or 4-nitrobenzenesulfonyl chloride isomers in the starting material. |
| N,N'-diarylhydrazine derivatives | Two molecules of the nitro intermediate linked by a hydrazine bond. | Formed during the reduction of nitroarenes, especially with reagents like zinc metal.[4] |
| Azoxybenzenes | Two aromatic rings linked by an N=N(O) group. | A common byproduct of nitroarene reduction, particularly when using metal hydrides or certain basic conditions.[6] |
| Unreacted Diethylamine | (CH₃CH₂)₂NH | Excess reagent from Step 1 that was not fully removed. |
| Oxidation Products | Complex colored compounds. | Air oxidation of the final aromatic amine product, which is common for anilines. |
Q2: My LC-MS shows a mass corresponding to the nitro-intermediate. Why did the reduction fail and how can I fix it?
Answer: The presence of 3-nitro-N,N-diethylbenzenesulfonamide is a clear indication of an incomplete reduction reaction. This is one of the most common issues in this synthesis.
Causality:
-
Insufficient Reducing Agent: The stoichiometry of the reducing agent to the nitro-intermediate may have been too low. For metal/acid reductions (like Fe/HCl or SnCl₂/HCl), the metal surface can become passivated, reducing its activity.
-
Catalyst Deactivation: In catalytic hydrogenations (e.g., H₂ with Pd/C or PtO₂), the catalyst can be poisoned by sulfur-containing impurities or become inactive due to poor handling.
-
Suboptimal Reaction Conditions: Reaction time may be too short, or the temperature and pressure (for hydrogenation) may be too low to drive the reaction to completion. The reduction of nitro groups can sometimes stall at intermediate stages like nitroso or hydroxylamine, which can then lead to other byproducts.[7]
Troubleshooting Protocol:
-
Verify Reagent Stoichiometry: Ensure at least the required molar equivalents of your reducing agent are used. For metal-based reductions, a slight excess is often beneficial.
-
Activate Metal Surface: If using a metal like iron or zinc, pre-treating it with dilute acid can help remove oxide layers and improve reactivity.
-
Optimize Conditions:
-
Time: Increase the reaction time and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material spot/peak is completely gone.
-
Temperature: Gently heating the reaction (e.g., 50-70 °C) can often improve the rate and completeness of the reduction.
-
Catalyst Loading: For catalytic hydrogenation, ensure an adequate catalyst loading (typically 5-10 mol%) and efficient stirring to maintain the catalyst suspension.
-
Q3: My NMR spectrum is complex, suggesting isomeric impurities. Where do they come from and how can I remove them?
Answer: Isomeric impurities, such as 2-amino- and 4-amino-N,N-diethylbenzenesulfonamide, almost always originate from isomeric impurities in your starting material, 3-nitrobenzenesulfonyl chloride.
Causality: The industrial synthesis of nitrobenzenesulfonyl chloride via nitration of benzenesulfonyl chloride or chlorosulfonation of nitrobenzene can produce a mixture of ortho-, meta-, and para-isomers. While 3-nitrobenzenesulfonyl chloride is the major product, the others are often present. These isomers will proceed through the two-step synthesis alongside the meta-isomer, resulting in a final product contaminated with the corresponding isomeric amines.
Detection & Purification Workflow:
Caption: Workflow for addressing isomeric impurities.
Purification Protocols:
-
Fractional Recrystallization: This is often the most effective method on a larger scale. Aromatic sulfonamide isomers can have different solubilities in specific solvent systems.
-
Protocol: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol).[8] Slowly add a co-solvent in which the product is less soluble (e.g., water) until turbidity appears. Allow the solution to cool slowly. The desired meta-isomer may crystallize out, leaving other isomers in the mother liquor. Multiple recrystallizations may be needed.
-
-
Column Chromatography: For smaller scales or when very high purity is required, silica gel chromatography is effective.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. The different polarities of the isomers will allow for their separation.
-
Q4: My final product is a dark oil or discolored solid, not the expected pale yellow solid. What causes this and is it a problem?
Answer: The discoloration, often ranging from pink to dark brown, is typically due to the formation of trace oxidation products. Aromatic amines, especially anilines, are notoriously susceptible to air oxidation.
Causality: The primary amino group (-NH₂) on the benzene ring is easily oxidized by atmospheric oxygen. This process can be accelerated by light, heat, and the presence of trace metal impurities. The oxidation leads to highly colored polymeric species and quinone-like structures.
Mitigation and Troubleshooting:
-
Inert Atmosphere: During the final workup and isolation steps (e.g., solvent evaporation, filtration), work under an inert atmosphere (Nitrogen or Argon) to minimize contact with air.
-
Storage: Store the final product in a dark, airtight container, preferably under an inert atmosphere and refrigerated.
-
Purification: If the discoloration is significant, it indicates a higher level of impurities. Purification via recrystallization can often remove these colored byproducts, as they are typically less crystalline and remain in the solvent.
-
Decolorizing Carbon: During recrystallization, adding a small amount of activated charcoal to the hot solution before filtering can help adsorb colored impurities. Use with caution, as it can also adsorb some of your product.
References
- 1. nbinno.com [nbinno.com]
- 2. brainly.in [brainly.in]
- 3. Hinsberg reaction - Wikipedia [en.wikipedia.org]
- 4. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 5. US2631167A - Method of reducing nitro compounds - Google Patents [patents.google.com]
- 6. Reduction of nitroarenes to anilines in basic alcoholic media - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. chemrxiv.org [chemrxiv.org]
- 8. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 3-amino-N,N-diethylbenzenesulfonamide
Welcome to the technical support center for the synthesis and purification of 3-amino-N,N-diethylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during its synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Introduction: The Synthetic Pathway and its Challenges
The synthesis of this compound typically follows a two-step pathway:
-
Sulfonylation: Reaction of 3-nitrobenzenesulfonyl chloride with diethylamine to form the intermediate, 3-nitro-N,N-diethylbenzenesulfonamide.
-
Reduction: Reduction of the nitro group to an amine, yielding the final product.
While seemingly straightforward, each step presents opportunities for side product formation that can complicate purification and compromise final product purity. This guide will address the most common issues encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues you might encounter during your experiments in a question-and-answer format.
Question 1: My initial sulfonylation reaction is low-yielding and I see a significant amount of a water-soluble byproduct. What is happening?
Answer: This is a classic sign of hydrolysis of your starting material, 3-nitrobenzenesulfonyl chloride.[1] Sulfonyl chlorides are highly reactive and sensitive to moisture.[1]
-
Causality: The sulfonyl chloride group (SO₂Cl) is a potent electrophile. If water is present in your reaction solvent or on your glassware, it can act as a nucleophile, attacking the sulfonyl chloride to form the corresponding 3-nitrobenzenesulfonic acid. This sulfonic acid is highly water-soluble and will be lost during an aqueous workup, leading to low yields of your desired sulfonamide.
-
Troubleshooting & Prevention:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle stored over molecular sieves.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude atmospheric moisture.
-
Reagent Quality: Use a fresh, high-purity bottle of 3-nitrobenzenesulfonyl chloride. Older bottles may have hydrolyzed over time.
-
Question 2: My LC-MS analysis shows a peak with a mass corresponding to a di-sulfonated diethylamine. How is this formed?
Answer: This side product, while less common, can occur if the reaction conditions are not carefully controlled. It suggests the formation of a disulfonimide.
-
Causality: After the initial formation of the sulfonamide, the nitrogen atom is still weakly nucleophilic. Under certain conditions (e.g., excess sulfonyl chloride, prolonged reaction times, or in the presence of a strong, non-hindered base), a second molecule of 3-nitrobenzenesulfonyl chloride can react with the sulfonamide nitrogen to form a disulfonimide.
-
Troubleshooting & Prevention:
-
Stoichiometry: Use a slight excess of diethylamine relative to the sulfonyl chloride (e.g., 1.1 to 1.2 equivalents) to ensure the sulfonyl chloride is fully consumed.
-
Controlled Addition: Add the sulfonyl chloride solution dropwise to the solution of diethylamine at a low temperature (e.g., 0 °C) to control the reaction rate and minimize side reactions.
-
Question 3: During the nitro group reduction, I'm observing multiple side products and my final product is discolored. What are the likely culprits?
Answer: The reduction of an aromatic nitro group is a powerful transformation, but it can proceed through several intermediates, which can sometimes be observed as side products if the reaction is incomplete or if suboptimal conditions are used.[2][3]
-
Causality & Common Side Products:
-
Nitroso and Hydroxylamine Intermediates: The reduction proceeds via nitroso (-NO) and hydroxylamine (-NHOH) intermediates.[2] If the reduction stalls, these species can persist. Phenylhydroxylamine, in particular, can undergo condensation reactions.[2]
-
Azo and Azoxy Compounds: Two intermediates can condense to form azoxy (-N=N(O)-) or azo (-N=N-) linked dimers.[2] These are often highly colored compounds (yellow, orange, or red) and can be responsible for the discoloration of your product.
-
Incomplete Reduction: Simply having unreacted 3-nitro-N,N-diethylbenzenesulfonamide starting material will also be a major impurity.
-
-
Troubleshooting & Prevention:
-
Choice of Reducing Agent: Catalytic hydrogenation (e.g., H₂, Pd/C) is generally a clean and efficient method.[4] Metal/acid reductions (e.g., Sn/HCl, Fe/HCl) are also effective but may require a basic workup to neutralize the acid and free the amine.[4][5]
-
Reaction Monitoring: Monitor the reaction closely by Thin Layer Chromatography (TLC) or LC-MS to ensure complete conversion of the starting material.
-
Sufficient Reagent/Catalyst: Ensure you are using an adequate amount of the reducing agent or catalyst. For catalytic hydrogenations, the catalyst activity can degrade over time.
-
Side Product Summary
The table below summarizes the most common side products, their molecular weights, and the primary reaction step where they are formed.
| Side Product | Structure | Molecular Weight ( g/mol ) | Formation Step |
| 3-Nitrobenzenesulfonic acid | C₆H₅NO₅S | 203.17 | Sulfonylation |
| Bis(3-nitrobenzenesulfonyl)diethylamine | C₁₆H₁₇N₃O₈S₂ | 459.45 | Sulfonylation |
| 3-Nitroso-N,N-diethylbenzenesulfonamide | C₁₀H₁₄N₂O₃S | 258.30 | Reduction |
| 3-(Hydroxyamino)-N,N-diethylbenzenesulfonamide | C₁₀H₁₆N₂O₃S | 260.31 | Reduction |
| 3,3'-(Azoxy)bis(N,N-diethylbenzenesulfonamide) | C₂₀H₂₈N₄O₅S₂ | 484.59 | Reduction |
Visualizing Reaction and Troubleshooting Pathways
To better understand the process, the following diagrams illustrate the main synthetic route, potential side reactions, and a general workflow for troubleshooting impurities.
Main Synthetic Pathway
Caption: The two-step synthesis of the target compound.
Common Side Product Formation
Caption: Key side reaction pathways in the synthesis.
Troubleshooting Workflow for Unknown Impurities
References
- 1. CAS 121-51-7: 3-Nitrobenzenesulfonyl Chloride | CymitQuimica [cymitquimica.com]
- 2. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
Technical Support Center: A Researcher's Guide to Optimizing the Synthesis of 3-amino-N,N-diethylbenzenesulfonamide
This guide provides in-depth troubleshooting and frequently asked questions for researchers and drug development professionals working on the synthesis of 3-amino-N,N-diethylbenzenesulfonamide. Our focus is on practical, field-tested solutions to common challenges, ensuring both high yield and purity. The synthesis is typically approached as a three-stage process, and we will address potential issues at each critical juncture.
Synthesis Overview: The Three-Stage Pathway
The preparation of this compound (the "target molecule") is most reliably achieved through the following sequence:
-
Chlorosulfonation: Electrophilic substitution on nitrobenzene using chlorosulfonic acid to produce the key intermediate, 3-nitrobenzenesulfonyl chloride.
-
Amidation: Nucleophilic substitution of the chloride on the sulfonyl group with diethylamine to yield N,N-diethyl-3-nitrobenzenesulfonamide.
-
Reduction: Selective reduction of the aromatic nitro group to the corresponding primary amine, yielding the final product.
The overall workflow is visualized below.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide: A Step-by-Step Problem-Solving Approach
This section addresses specific issues that may arise during each stage of the synthesis in a question-and-answer format.
Stage 1: Chlorosulfonation of Nitrobenzene
Question: My yield of 3-nitrobenzenesulfonyl chloride is significantly lower than reported values (typically >90%). What are the likely causes and solutions?
Answer: Low yields in this electrophilic substitution are almost always tied to reaction conditions and the management of byproducts. Here are the primary factors to investigate:
-
Cause 1: Suboptimal Reaction Temperature. The temperature profile is critical. Running the reaction too cold results in an impractically slow reaction rate, while excessive heat can lead to the formation of undesired isomers and decomposition products.
-
Solution: A proven method involves the careful addition of nitrobenzene to chlorosulfonic acid at a controlled temperature range of 90°C to 120°C.[1] Some protocols suggest a staged heating approach, where the mixture is slowly heated to 105°C and held for several hours.[1] Precise temperature control is paramount.
-
-
Cause 2: Incomplete Reaction. The reaction equilibrium may not fully favor the product without an additional driving force.
-
Solution: The addition of an inorganic acid chloride, such as thionyl chloride (SOCl₂), after the initial reaction can significantly improve yields by reacting with any remaining sulfonic acid intermediates to form the desired sulfonyl chloride.[1] A subsequent heating step at 60-80°C after the addition of thionyl chloride is recommended to drive the reaction to completion, often pushing yields to 95-98%.[1]
-
-
Cause 3: Incorrect Stoichiometry. Using an insufficient amount of chlorosulfonic acid will result in incomplete conversion of the nitrobenzene starting material.
Experimental Protocol: Optimized Chlorosulfonation
-
In a reaction vessel equipped with a stirrer, thermometer, and gas outlet (to vent HCl), carefully charge chlorosulfonic acid (e.g., 4.0 molar equivalents).
-
Heat the chlorosulfonic acid to 110-115°C.[1]
-
Slowly add nitrobenzene (1.0 molar equivalent) dropwise, ensuring the temperature does not exceed 120°C. Hydrogen chloride gas will evolve.
-
After the addition is complete, maintain the temperature for 2-4 hours.
-
Cool the reaction mixture to 60-70°C.
-
Slowly add thionyl chloride (e.g., 0.5 molar equivalents) and hold the temperature in the 60-80°C range for an additional 1-2 hours.[1]
-
The reaction mixture is then carefully quenched by pouring it onto crushed ice. The precipitated 3-nitrobenzenesulfonyl chloride is collected by filtration, washed with cold water, and dried.
Stage 2: Amidation with Diethylamine
Question: I'm observing significant byproduct formation during the amidation step, and purifying the N,N-diethyl-3-nitrobenzenesulfonamide is proving difficult. How can I improve this?
Answer: Purification challenges in this stage typically stem from two sources: hydrolysis of the highly reactive sulfonyl chloride and residual basic catalysts used in the reaction.
-
Cause 1: Hydrolysis of Sulfonyl Chloride. 3-nitrobenzenesulfonyl chloride can react with water present in the solvent or reagents to form the corresponding 3-nitrobenzenesulfonic acid. This acidic impurity complicates the workup.
-
Solution: Ensure all glassware is thoroughly dried and use anhydrous solvents. During the aqueous workup, a wash with a mild base (e.g., saturated sodium bicarbonate solution) will deprotonate the sulfonic acid, extracting it into the aqueous layer and separating it from your desired product in the organic layer.[3]
-
-
Cause 2: Difficulty Removing Amine Base Catalysts. Common bases like pyridine or triethylamine are often used to scavenge the HCl produced during the reaction. However, their high boiling points can make them difficult to remove completely.
-
Solution: During the workup, wash the organic layer with a dilute acidic solution, such as 1M HCl.[3] This will protonate the excess diethylamine and any other amine base, forming a water-soluble salt that is easily extracted into the aqueous phase.
-
Experimental Protocol: Clean Amidation Reaction
-
Dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[3][4]
-
Cool the solution to 0-10°C in an ice bath.
-
Slowly add a solution of diethylamine (2.0-2.2 eq) to the cooled mixture while stirring vigorously.[4] The second equivalent of diethylamine acts as the base to neutralize the generated HCl.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Filter off the precipitated diethylamine hydrochloride salt.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate or 1-chlorobutane.[4]
-
Wash the organic solution sequentially with 1M HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield N,N-diethyl-3-nitrobenzenesulfonamide, which is often an oil or low-melting solid.[4][5]
Stage 3: Reduction of the Nitro Group
Question: My nitro group reduction is either incomplete or results in a low yield of the final product. How do I choose the right reduction method and troubleshoot it effectively?
Answer: The reduction of an aromatic nitro group is a well-established transformation, but its success depends heavily on the choice of reagent and reaction conditions. Inefficiency often arises from catalyst poisoning, insufficient reducing agent, or poor reaction setup.
| Method | Reagents & Conditions | Advantages | Common Issues & Troubleshooting |
| Catalytic Hydrogenation | H₂ gas (from balloon to high pressure), Palladium on Carbon (Pd/C) catalyst, in Ethanol or Ethyl Acetate. | High atom economy, clean reaction (byproduct is water), catalyst is easily filtered off. | Incomplete Reaction: Catalyst may be poisoned or inactive. Use fresh, high-quality catalyst. Ensure the system is properly purged of air. Safety: Hydrogen gas is flammable; requires proper handling. |
| Metal/Acid Reduction | Iron (Fe) powder with NH₄Cl in EtOH/H₂O or Tin(II) Chloride (SnCl₂) in EtOH. | Robust, reliable, and tolerant of many functional groups.[6][7] Less sensitive to catalyst poisons. | Low Yield: Often requires a significant excess of the metal reagent (e.g., 5 equivalents of SnCl₂·2H₂O).[6] Workup: Can be tedious, involving filtration of fine metal salts and pH adjustments. |
| Transfer Hydrogenation | Pd/C catalyst with a hydrogen donor like ammonium formate or hydrazine in a protic solvent. | Avoids the use of gaseous hydrogen, making it experimentally simpler and safer. | Incomplete Reaction: The efficiency of the hydrogen donor can be temperature and solvent-dependent. Ensure sufficient equivalents of the donor are used. |
Troubleshooting Decision Tree for Nitro Reduction
Caption: A decision-making flowchart for troubleshooting the nitro group reduction.
Experimental Protocol: Reduction using Tin(II) Chloride
-
Dissolve N,N-diethyl-3-nitrobenzenesulfonamide (1.0 eq) in a protic solvent such as ethanol.[6]
-
Add Tin(II) chloride dihydrate (SnCl₂·2H₂O, ~5 eq) to the solution.
-
Heat the mixture to reflux (approx. 78°C) and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction to room temperature and carefully pour it into a beaker of ice.
-
Slowly add a saturated sodium bicarbonate solution to neutralize the acid and precipitate tin salts. The pH should be adjusted to ~8.
-
Filter the mixture through a pad of celite to remove the inorganic salts.
-
Extract the aqueous filtrate multiple times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
The product can be further purified by column chromatography (e.g., hexane/ethyl acetate) or recrystallization if necessary.[3]
Frequently Asked Questions (FAQs)
Q1: What are the most critical safety precautions for this entire synthesis? A1: Several steps require significant caution.
-
Chlorosulfonic Acid: This reagent is extremely corrosive and reacts violently with water. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). Add reagents to it slowly and avoid any contact with moisture.
-
Hydrogen Gas: If performing catalytic hydrogenation, be aware that hydrogen is highly flammable and can form explosive mixtures with air. Ensure the system is properly sealed and purged with an inert gas (like nitrogen or argon) before introducing hydrogen.
-
Workup: The quenching of the chlorosulfonation reaction mixture on ice is highly exothermic and releases large volumes of HCl gas. This must be done slowly and in a fume hood.
Q2: How can I reliably confirm the identity and purity of my final product? A2: A combination of standard analytical techniques should be used:
-
Thin-Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. Key signals to look for in the ¹H NMR of the final product include the characteristic ethyl group signals (a quartet and a triplet), aromatic protons, and the appearance of a broad singlet for the -NH₂ group.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product (228.31 g/mol ).[8]
-
High-Performance Liquid Chromatography (HPLC): To determine the precise purity of the final compound.[9]
Q3: Is it possible to start from a different material, such as 3-aminobenzenesulfonic acid? A3: While theoretically possible, it presents significant challenges. Converting 3-aminobenzenesulfonic acid to the corresponding sulfonyl chloride would require protecting the amine group first, performing the chlorination (e.g., with SOCl₂ or PCl₅), amidating with diethylamine, and finally deprotecting the amine. This multi-step process is generally less efficient than the nitro-reduction route, which is why the pathway described in this guide is the industry and laboratory standard. The amino group is a strongly activating, ortho-, para- director, and its basicity interferes with reagents like chlorosulfonic acid.[7]
References
- 1. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 2. CN1143844C - The preparation method of nitrobenzene sulfonyl chloride - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chemscene.com [chemscene.com]
- 9. Benzenesulfonamide, 3-amino-N,N-diethyl-4-methoxy- | SIELC Technologies [sielc.com]
Troubleshooting guide for the synthesis of 3-amino-N,N-diethylbenzenesulfonamide
Answering the call of complex organic synthesis, this Technical Support Center provides an in-depth troubleshooting guide for the preparation of 3-amino-N,N-diethylbenzenesulfonamide. As Senior Application Scientists, we have designed this resource to move beyond simple procedural lists, focusing instead on the underlying chemical principles and field-proven strategies to overcome common experimental hurdles. Here, you will find a structured, question-and-answer guide to navigate the challenges of this multi-step synthesis, ensuring a higher rate of success in your research and development endeavors.
Synthesis Overview: A Two-Step Pathway
The most common and reliable route to this compound involves a two-step process. This pathway is generally preferred over the direct sulfonation of N,N-diethylaniline, which can lead to a mixture of ortho- and para-isomers that are difficult to separate.
-
Step 1: Sulfonamide Formation. Reaction of 3-nitrobenzenesulfonyl chloride with diethylamine to form the intermediate, N,N-diethyl-3-nitrobenzenesulfonamide.
-
Step 2: Nitro Group Reduction. Reduction of the nitro group on the intermediate to yield the final primary amine product, this compound.
This guide is structured to address potential issues in each of these critical stages.
Visualizing the Synthesis Workflow
The following diagram outlines the complete synthetic workflow, from starting materials to the final product.
Caption: Overall workflow for the synthesis of this compound.
Part 1: Troubleshooting Sulfonamide Formation
Target Reaction: 3-Nitrobenzenesulfonyl Chloride + Diethylamine → N,N-Diethyl-3-nitrobenzenesulfonamide
This step involves the reaction of a sulfonyl chloride with a secondary amine. While generally straightforward, several issues can arise that impact yield and purity.
FAQ 1: My yield of N,N-diethyl-3-nitrobenzenesulfonamide is unexpectedly low. What are the likely causes?
Low yield in this step can typically be traced to three main areas: reagent quality, reaction conditions, or work-up losses.
| Potential Cause | Scientific Rationale & Recommended Solution |
| Degraded Starting Material | 3-Nitrobenzenesulfonyl chloride is susceptible to hydrolysis if exposed to atmospheric moisture, converting it to the unreactive 3-nitrobenzenesulfonic acid. Solution: Always use a freshly opened bottle or ensure the reagent has been stored in a desiccator. You can verify the quality by checking its melting point (literature: 61-62 °C)[1]. |
| Incomplete Reaction | The reaction may not have reached completion. This can be due to insufficient reaction time or non-optimal temperature. Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, extend the reaction duration. While the reaction is often exothermic, gentle heating (40-50 °C) can sometimes be required to drive it to completion. |
| Hydrolysis During Reaction | The presence of water in the solvent or on the glassware can lead to the hydrolysis of the sulfonyl chloride, a key side reaction. Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also minimize exposure to moisture. |
| Losses During Work-up | The product may be lost during the aqueous work-up if the pH is not controlled or if an insufficient volume of organic solvent is used for extraction. Solution: Ensure the aqueous layer is thoroughly extracted multiple times (e.g., 3x with ethyl acetate or dichloromethane). After washing with dilute acid to remove excess diethylamine, perform a final wash with brine to improve phase separation and reduce the amount of water in the organic layer. |
FAQ 2: The reaction mixture has turned into a thick, un-stirrable slurry. What happened?
This is almost always due to the precipitation of diethylamine hydrochloride, the salt byproduct of the reaction.
-
Causality: For every mole of diethylamine that reacts with the sulfonyl chloride, a mole of hydrochloric acid (HCl) is generated. This HCl immediately reacts with another mole of diethylamine (which acts as a base) to form the salt. This is why a minimum of two equivalents of diethylamine are often used.
-
Solution:
-
Use a Larger Solvent Volume: The most direct solution is to perform the reaction in a more dilute solution. This will keep the salt suspended and allow for efficient stirring.
-
Add a Tertiary Amine Base: Incorporate a non-nucleophilic tertiary amine, such as triethylamine or DIPEA (N,N-Diisopropylethylamine), as the HCl scavenger. This frees up the diethylamine to act solely as the nucleophile. A common stoichiometry is 1.0 eq. of sulfonyl chloride, 1.1 eq. of diethylamine, and 1.2 eq. of triethylamine.
-
Part 2: Troubleshooting the Nitro Group Reduction
Target Reaction: N,N-Diethyl-3-nitrobenzenesulfonamide → this compound
The reduction of an aromatic nitro group to an aniline is a fundamental transformation in organic chemistry.[2][3] However, it is also prone to challenges, including incomplete conversion and byproduct formation.
FAQ 3: My reduction is incomplete, and I still see the nitro-intermediate on my TLC plate. How can I resolve this?
Incomplete reduction is a common issue that hinges on the choice and activity of the reducing system.
| Reducing System | Potential Cause for Incompleteness & Recommended Solution |
| Catalytic Hydrogenation (H₂/Pd-C) | Catalyst Poisoning: Sulfur-containing compounds can poison palladium catalysts, reducing their activity. The sulfonamide moiety itself can sometimes interfere with the catalyst surface. Solution: Ensure the substrate is highly pure before hydrogenation. If poisoning is suspected, increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Alternatively, switch to a different reducing agent.[4] |
| Iron in Acid (Fe/HCl or Fe/NH₄Cl) | Insufficient Acid: The acidic medium is crucial for the reaction mechanism with iron. Solution: Ensure the pH of the reaction mixture is acidic throughout the process. The use of ammonium chloride (NH₄Cl) provides a buffered acidic environment and is often a reliable choice.[3] Insufficient Iron: Ensure a sufficient excess of iron powder is used (typically 5-10 equivalents). |
| Tin(II) Chloride (SnCl₂) | Stoichiometry: This is a stoichiometric reduction, not catalytic. An insufficient amount of SnCl₂ will lead to incomplete conversion. Solution: Use a molar excess of SnCl₂·2H₂O (typically 3-5 equivalents). The reaction is often performed in a solvent like ethanol or ethyl acetate. |
FAQ 4: My final product is a dark brown or black tar-like substance. What causes this, and how can I prevent it?
This is a classic sign of aniline oxidation and/or polymerization.[5] Aromatic amines, especially anilines, are highly sensitive to atmospheric oxygen, which can oxidize them to form colored polymeric materials.
-
Preventative Measures:
-
Inert Atmosphere: Perform the reduction and subsequent work-up under an inert atmosphere (nitrogen or argon) to minimize contact with oxygen.
-
Degas Solvents: Use solvents that have been degassed (e.g., by bubbling nitrogen through them) for the reaction and purification steps.
-
Prompt Purification: Do not let the crude aniline product sit exposed to air for extended periods. Proceed with purification immediately after the work-up.
-
-
Remediation:
-
Charcoal Treatment: If the product is only lightly colored, dissolving it in a suitable solvent and stirring with activated charcoal for a short period can remove some colored impurities.
-
Conversion to a Salt: Consider isolating the product as its hydrochloride salt.[5] This can be achieved by dissolving the crude amine in a solvent like ether or ethyl acetate and bubbling dry HCl gas through it, or by adding a solution of HCl in isopropanol. The resulting salt is typically a stable, crystalline solid that is much less prone to oxidation and can be purified by recrystallization. The free amine can be regenerated later by basification.
-
Visualizing the Troubleshooting Logic
This decision tree can help diagnose issues during the critical nitro reduction step.
Caption: A decision tree for troubleshooting the nitro reduction step.
Part 3: Experimental Protocols
Protocol 1: Synthesis of N,N-Diethyl-3-nitrobenzenesulfonamide (Step 1)
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3-nitrobenzenesulfonyl chloride (e.g., 2.22 g, 10.0 mmol).
-
Solvent: Dissolve the starting material in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (e.g., 50 mL).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, prepare a solution of diethylamine (2.1 mL, 20.0 mmol, 2.0 eq.) in the same anhydrous solvent (10 mL). Add this solution dropwise to the stirred sulfonyl chloride solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.[6]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours, monitoring the disappearance of the starting material by TLC.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated diethylamine hydrochloride, washing the solid with a small amount of fresh solvent.
-
Combine the filtrates and wash sequentially with 1M HCl (2 x 25 mL), saturated sodium bicarbonate solution (1 x 25 mL), and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude N,N-diethyl-3-nitrobenzenesulfonamide[7][8] can often be used directly in the next step if it is sufficiently pure. If necessary, it can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography.
Protocol 2: Synthesis of this compound (Step 2, using SnCl₂)
-
Setup: To a round-bottom flask, add N,N-diethyl-3-nitrobenzenesulfonamide (e.g., 2.58 g, 10.0 mmol) and a solvent such as ethanol or ethyl acetate (60 mL).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (e.g., 11.3 g, 50.0 mmol, 5.0 eq.) to the mixture.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and stir vigorously. Monitor the reaction by TLC until all the starting material has been consumed (typically 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice (approx. 100 g).
-
Slowly add a saturated solution of sodium bicarbonate until the pH of the mixture is basic (pH 8-9). This will precipitate tin salts as a white solid (tin hydroxide). Caution: This neutralization is exothermic and will release CO₂ gas.
-
Filter the entire mixture through a pad of Celite® to remove the tin salts, washing the Celite pad thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain this compound as a solid (Melting Point: 90-91 °C)[9][10].
References
- 1. 3-硝基苯磺酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
- 7. N,N-Diethyl-3-nitrobenzenesulfonamide | C10H14N2O4S | CID 232031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
- 9. 10372-41-5 Cas No. | 3-Amino-N,N-diethyl-benzenesulfonamide | Matrix Scientific [matrixscientific.com]
- 10. 错误页 [amp.chemicalbook.com]
Column chromatography conditions for purifying 3-amino-N,N-diethylbenzenesulfonamide
Prepared by the Gemini Application Science Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the column chromatography purification of 3-amino-N,N-diethylbenzenesulfonamide. It is structured in a question-and-answer format to directly address common challenges and provide field-proven solutions.
Part 1: Frequently Asked Questions (FAQs) - Method Development & Core Principles
This section addresses the foundational questions and strategic decisions you'll face when setting up your purification method.
Q1: What is the best stationary phase for purifying this compound?
Answer: For most applications, silica gel (60 Å, 230-400 mesh) is the standard and most cost-effective choice for the purification of moderately polar compounds like this compound (LogP ≈ 1.3)[1]. However, the presence of the basic amino group can lead to significant challenges.
Causality Explained: Silica gel has a surface covered with silanol groups (Si-OH), which are weakly acidic. The basic amino group on your compound can form a strong acid-base interaction with these silanols. This interaction can lead to poor separation, significant peak tailing (streaking), and in some cases, irreversible binding of the compound to the column, resulting in low recovery[2][3].
Alternative Stationary Phases:
-
Deactivated Silica Gel: If tailing is severe, you can deactivate the silica gel yourself by preparing a slurry with a small percentage of a base like triethylamine (Et3N), then washing before use[3][4].
-
Amine-Functionalized Silica: These commercially available columns have aminopropyl groups bonded to the silica surface. This creates a more basic environment that repels the basic analyte, preventing the strong interactions that cause tailing and improving peak shape dramatically[2][5]. This is an excellent, albeit more expensive, option if standard silica fails.
-
Alumina (Basic or Neutral): Alumina can be a viable alternative for purifying basic compounds. Basic alumina is generally preferred for amines to prevent the issues seen with acidic silica[6].
Q2: How do I select the right mobile phase (eluent) for my separation?
Answer: The selection of a mobile phase is critical and should always be guided by preliminary analysis using Thin Layer Chromatography (TLC). The goal is to find a solvent system that provides a Retention Factor (Rf) of 0.2 - 0.4 for this compound[6].
Step-by-Step Selection Process:
-
Start with a Standard Biphasic System: The most common solvent systems for compounds of moderate polarity are mixtures of a non-polar solvent and a polar solvent[7].
-
Non-polar component: Hexanes or Heptane
-
Polar component: Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O)
-
-
Run TLC Experiments: Spot your crude reaction mixture on a silica gel TLC plate and develop it in various ratios of your chosen solvent system (e.g., 10% EtOAc/Hexane, 20% EtOAc/Hexane, etc.).
-
Assess the Rf Value: The Rf is the ratio of the distance the spot traveled to the distance the solvent front traveled.
-
If Rf is too low (<0.2): Your compound is sticking to the silica too strongly. Increase the polarity of the mobile phase by increasing the percentage of the polar component (e.g., move from 20% to 40% EtOAc).
-
If Rf is too high (>0.5): Your compound is moving too quickly with the solvent. Decrease the polarity by reducing the percentage of the polar component.
-
-
For Highly Polar Impurities: If your desired compound is well-separated but highly polar impurities remain at the baseline (Rf = 0), a more polar solvent like methanol (MeOH) may be required. A common system for more polar compounds is Methanol/Dichloromethane (DCM)[7]. Caution: Use no more than 10% methanol in your eluent, as higher concentrations can begin to dissolve the silica gel matrix[7].
Q3: My compound is streaking badly on the TLC plate. Will this also happen on the column, and how do I fix it?
Answer: Yes, streaking on a TLC plate is a definitive indicator that you will face significant challenges with peak tailing and poor separation on a silica gel column. As explained in Q1, this is due to the interaction between your basic amine and the acidic silica surface.
The Solution: Add a Basic Modifier. The most effective and widely used strategy is to add a small amount of a competitive base to your mobile phase. Triethylamine (Et3N) is the most common choice.
Mechanism of Action: The triethylamine is a small, basic molecule that will preferentially bind to the acidic silanol sites on the silica gel. By "capping" or neutralizing these active sites, it prevents your target compound from strongly interacting with them. This allows your compound to travel through the column more uniformly, resulting in sharp, well-defined bands and significantly improved separation[2][4].
Recommended Protocol: Add 0.5% to 1% triethylamine (v/v) to your pre-determined mobile phase (e.g., to a 30% EtOAc/Hexane mixture). You must use this modified eluent for preparing the column slurry, running the column, and performing all subsequent TLC analysis to ensure consistency.
Part 2: Troubleshooting Guide for Common Purification Issues
This section provides a systematic approach to diagnosing and solving problems that may arise during the chromatography process.
// Node styles start [label="Problem Observed", fillcolor="#F1F3F4", fontcolor="#202124"]; q1 [label="Compound Streaking or\nBroad Peak Tailing?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Compound Not Eluting\n(Stuck on Column)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Compound Eluting in\nSolvent Front (Rf ≈ 1)?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; q4 [label="Poor Separation of\nCompound and Impurity?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
sol1 [label="Cause: Acid-base interaction with silica.\nSolution: Add 0.5-1% Triethylamine (Et3N)\nto the mobile phase.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol2 [label="Cause: Eluent is not polar enough.\nSolution: Gradually increase the percentage\nof the polar solvent (e.g., EtOAc, MeOH).", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol3 [label="Cause: Eluent is too polar.\nSolution: Decrease the percentage of the\npolar solvent in your mobile phase.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"]; sol4 [label="Cause: Insufficient selectivity.\nSolution: 1. Try a different solvent system (e.g., DCM/MeOH).\n2. Ensure column is not overloaded.\n3. Pack column carefully to avoid channels.", shape=note, fillcolor="#E8F0FE", fontcolor="#202124"];
// Connections start -> q1 [label=" Tailing"]; start -> q2 [label=" No Product"]; start -> q3 [label=" Too Fast"]; start -> q4 [label=" Mixed Fractions"];
q1 -> sol1; q2 -> sol2; q3 -> sol3; q4 -> sol4; } Caption: Troubleshooting Decision Tree for Common Chromatography Issues.
Q4: My compound is not coming off the column, even after I've passed many column volumes of eluent through.
Answer: This frustrating situation can arise from several root causes. Here is a checklist to diagnose the issue[6]:
-
Eluent Polarity is Too Low: This is the most common reason. Your solvent system is not strong enough to displace the compound from the silica.
-
Solution: Gradually increase the polarity of your eluent. If you are running 20% EtOAc/Hexane, try switching to 40% or 60%. If that fails, a small amount of methanol (e.g., 2-5% MeOH in DCM) can be used as a strong "kicker" solvent to elute highly retained compounds.
-
-
Compound Decomposition: Your compound may not be stable on silica gel. The acidic surface can catalyze decomposition, especially over the long exposure time of a column run.
-
Solution: Test for stability by dissolving a small amount of your crude product, spotting it on a TLC plate, and letting it sit for an hour before developing. If a new spot appears or the original spot diminishes, decomposition is likely. In this case, you must switch to a more inert stationary phase like deactivated silica, alumina, or use reverse-phase chromatography[6].
-
-
Sample is Too Dilute: It's possible the compound has eluted, but the fractions are so dilute that it is not visible by TLC.
-
Solution: Concentrate a few of the fractions where you expected your compound to elute and re-run the TLC.
-
Q5: I loaded my sample, and it immediately came out in the first few fractions. What went wrong?
Answer: This indicates your mobile phase is far too polar for the separation. Your compound has very low affinity for the stationary phase and is simply being washed through with the solvent front.
Solution: You must develop a new, less polar mobile phase. Return to TLC analysis and find a solvent system that gives the target Rf of 0.2-0.4. For example, if your compound eluted immediately in 50% EtOAc/Hexane, try testing 20%, 10%, or even 5% EtOAc/Hexane[6].
Part 3: Experimental Data & Protocols
Recommended Chromatography Conditions Summary
| Parameter | Recommendation | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice. The fine mesh provides high surface area for better separation. |
| Mobile Phase (Eluent) | Hexane / Ethyl Acetate | Good starting system for moderately polar compounds. Adjust ratio to achieve target Rf. |
| Dichloromethane / Methanol | Use for more polar compounds or if solubility is an issue in hexane/EtOAc systems[7]. | |
| Mobile Phase Modifier | 0.5 - 1% Triethylamine (v/v) | CRITICAL: Prevents peak tailing by neutralizing acidic silanol sites on the silica gel[2][4]. |
| Target Rf (TLC) | 0.2 - 0.4 | Provides the optimal balance between good separation from impurities and a reasonable elution time[6]. |
| Sample Loading | Dry Loading | Recommended if the crude product has poor solubility in the mobile phase. Prevents band broadening[8]. |
| Wet Loading | Acceptable for samples that dissolve easily in a minimum amount of the mobile phase[8]. |
Step-by-Step Protocol for Column Chromatography Purification
This protocol outlines a standard procedure for purifying this compound using flash column chromatography.
// Node styles prep [style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; exec [style=filled, fillcolor="#D6EADF", fontcolor="#202124"]; analysis [style=filled, fillcolor="#FEF7E0", fontcolor="#202124"]; end [shape=ellipse, style=filled, fillcolor="#F8E7E9", fontcolor="#202124"];
// Nodes A [label="1. Method Development (TLC)\nFind eluent for Rf ≈ 0.3.\nAdd 1% Et3N.", node_style=prep]; B [label="2. Prepare Slurry\nMix silica gel with eluent.", node_style=prep]; C [label="3. Pack Column\nPour slurry and compact bed\nusing air pressure.", node_style=prep]; D [label="4. Prepare Sample (Dry Load)\nAdsorb crude product onto a\nsmall amount of silica gel.", node_style=prep]; E [label="5. Load Column\nCarefully add the dry-loaded sample\nto the top of the packed bed.", node_style=exec]; F [label="6. Elute\nRun eluent through the column,\ncollecting fractions.", node_style=exec]; G [label="7. Monitor Fractions (TLC)\nSpot every few fractions to track\nthe elution of the product.", node_style=analysis]; H [label="8. Combine & Evaporate\nCombine pure fractions and remove\nsolvent under reduced pressure.", node_style=analysis]; I [label="Pure Product", node_style=end];
// Edges A -> B -> C -> D -> E -> F -> G -> H -> I; } Caption: Standard Workflow for Flash Column Chromatography Purification.
1. Preparation (Day Before/Morning of):
-
Method Development: Using TLC, determine the optimal mobile phase that gives an Rf of ~0.3 for the target compound. Crucially, add 1% triethylamine to this solvent system. This will be your "eluent."
-
Sample Preparation (Dry Loading): Dissolve your crude product in a suitable solvent (e.g., DCM or acetone). Add a small amount of silica gel (approx. 2-3 times the mass of your crude product). Remove the solvent by rotary evaporation until you have a dry, free-flowing powder. This is your dry-loaded sample[8].
2. Column Packing:
-
Select Column Size: Choose a column diameter based on the amount of sample to be purified (a 10g sample typically requires a ~4 cm diameter column).
-
Prepare Slurry: In a beaker, add dry silica gel to your eluent (containing 1% Et3N) until you form a milky, pourable slurry. A common ratio is ~50-100 g of silica for every 1 g of crude mixture.
-
Pack the Column: Secure the column vertically. With the stopcock closed, pour the slurry into the column. Use gentle air pressure at the top to force the solvent through, compacting the silica into a stable, uniform bed. Ensure the packed bed is level and has no cracks or air bubbles. Drain the excess solvent until it is just level with the top of the silica bed.
3. Loading and Elution:
-
Load the Sample: Carefully add your dry-loaded sample as a thin, even layer on top of the packed silica bed. Gently add a thin layer of sand (approx. 1 cm) on top of your sample to prevent disturbance.
-
Begin Elution: Carefully add the eluent to the column. Using controlled air pressure, push the solvent through the column, maintaining a constant flow rate.
-
Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks. The size of the fractions depends on the column size, but 10-20 mL fractions are typical for a medium-sized column.
4. Analysis:
-
Monitor by TLC: Systematically analyze the collected fractions by TLC. Spot every second or third fraction onto a single TLC plate to monitor the progress of the separation.
-
Combine Pure Fractions: Once you have identified all the fractions containing your pure product (and no impurities), combine them in a large round-bottom flask.
-
Isolate Product: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. biotage.com [biotage.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. reddit.com [reddit.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Strategies to minimize byproduct formation in reactions involving 3-amino-N,N-diethylbenzenesulfonamide
Here is the technical support center for Strategies to Minimize Byproduct Formation in Reactions Involving 3-amino-N,N-diethylbenzenesulfonamide.
Technical Support Center: this compound
A Senior Application Scientist's Guide to Reaction Optimization and Byproduct Minimization
Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile intermediate. The unique electronic properties of this molecule—an activating, ortho-, para-directing amino group in competition with a deactivating, meta-directing sulfonamide group—present specific challenges. This document provides in-depth, experience-driven answers to common issues encountered during its derivatization, focusing on the causality behind experimental choices to help you minimize byproduct formation and maximize yield.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Diazotization and Subsequent Reactions
The conversion of the primary aromatic amine of this compound to a diazonium salt is a cornerstone of its synthetic utility, opening pathways to a vast array of functional groups via reactions like Sandmeyer and azo coupling.[1] However, the instability of the diazonium intermediate requires precise control to avoid undesirable side reactions.
Question 1: My diazotization reaction is turning dark brown/black, and I'm isolating phenol byproducts instead of my target compound. What is causing this, and how can I prevent it?
Answer:
This is a classic issue of diazonium salt decomposition. The diazonium group (-N₂⁺) is an excellent leaving group, and the cation left on the aromatic ring is highly unstable. In the presence of water, it is readily trapped to form a phenol. This process is highly temperature-dependent.
Causality: Aromatic diazonium salts are only metastable at low temperatures (typically 0-5 °C).[2][3] As the temperature rises, the rate of decomposition via hydrolysis increases exponentially, leading to the formation of 3-hydroxy-N,N-diethylbenzenesulfonamide and the evolution of nitrogen gas. The dark coloration often results from subsequent polymerization or coupling reactions of the phenol byproduct.
Recommended Protocol for Stable Diazonium Salt Formation:
-
Dissolution: Suspend or dissolve this compound (1.0 eq) in a strong mineral acid (e.g., HCl, H₂SO₄; 2.5-3.0 eq) and water. The acid protonates the amino group, rendering it soluble and preventing self-coupling later.
-
Cooling: Chill the solution to 0-5 °C using an ice-salt bath. It is critical that the internal reaction temperature is monitored and maintained throughout the addition of nitrite.
-
Nitrite Addition: Prepare a solution of sodium nitrite (NaNO₂, 1.05 eq) in cold water. Add this solution dropwise to the stirred amine solution, ensuring the temperature never exceeds 5 °C.[3]
-
Monitoring: After the addition is complete, stir for an additional 15-20 minutes at 0-5 °C. Check for the presence of a slight excess of nitrous acid using starch-iodide paper (should turn blue/black). This confirms the complete conversion of the primary amine. Avoid a large excess of nitrous acid, as it can lead to side reactions.
-
Immediate Use: The resulting cold diazonium salt solution is unstable and should be used immediately in the subsequent reaction (e.g., Sandmeyer, azo coupling).[3] Do not attempt to isolate the diazonium salt unless you are using non-nucleophilic counterions like tetrafluoroborate (for Schiemann reactions) and are following specific safety protocols.[1]
Question 2: I'm observing a significant amount of a brightly colored, insoluble precipitate during my diazotization. What is this byproduct?
Answer:
This is likely a triazene byproduct, formed from the coupling of the newly generated diazonium salt with the unreacted starting amine.
Causality: The reaction between a diazonium cation (an electrophile) and a primary aromatic amine (a nucleophile) forms a diazoamino compound, or triazene. This side reaction becomes significant if:
-
The reaction medium is not sufficiently acidic. A low acid concentration leaves a significant population of the starting material with a free, nucleophilic amino group.
-
The addition of sodium nitrite is too rapid, creating localized areas of high diazonium salt concentration before all the starting amine is protonated.
Mitigation Strategies:
-
Ensure Sufficient Acidity: Use at least 2.5 equivalents of a strong acid. One equivalent forms the amine salt, one equivalent reacts with NaNO₂ to generate nitrous acid, and the excess maintains a low pH to suppress the free amine concentration.[3]
-
Control Addition: Add the amine solution to the acidic solution before adding the nitrite. This ensures the amine is fully protonated before the diazotizing agent is introduced.
-
Reverse Addition: In some cases, adding the acidic amine solution to the cold nitrite solution can maintain a constant excess of the diazotizing agent, consuming the amine as it is introduced and preventing it from reacting with the diazonium product.
Section 2: N-Acylation and N-Sulfonylation
Acylation of the amino group is a common strategy to install amides or to protect the amine during subsequent reactions like electrophilic aromatic substitution.
Question 3: My N-acylation with an acid chloride is giving a low yield, and TLC shows multiple products, including some starting material. How can I improve this?
Answer:
This issue typically stems from improper acid scavenging and potential side reactions.
Causality: The acylation of an amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl).[2][4] This acid protonates the nucleophilic starting amine, forming an unreactive ammonium salt (-NH₃⁺) and effectively shutting down the reaction. This leaves you with, at best, a 50% theoretical yield and a mixture of product, starting material, and the amine hydrochloride salt.
Recommended Protocol for Efficient N-Acylation:
-
Solvent & Base: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane, THF, or Ethyl Acetate). Add a non-nucleophilic base (1.1 - 1.5 eq), such as triethylamine or pyridine, to scavenge the HCl produced.[4] Pyridine can also act as a nucleophilic catalyst.
-
Cooling: Cool the solution to 0 °C to moderate the initial exothermic reaction.
-
Acyl Chloride Addition: Add the acyl chloride (1.05 eq) dropwise with vigorous stirring.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Workup: The workup typically involves washing the organic layer with dilute acid (to remove excess base), water, and brine, followed by drying and solvent evaporation.
Troubleshooting Table: N-Acylation Issues
| Symptom | Possible Cause | Recommended Solution |
| Low Conversion (<50%) | Insufficient or no base used, leading to protonation of the starting amine. | Add 1.1-1.5 equivalents of a non-nucleophilic base like triethylamine or pyridine.[4] |
| Di-acylation Product | Use of a highly reactive acylating agent (e.g., anhydride with a strong catalyst) or harsh conditions. | Use an acyl chloride at 0 °C to room temperature. Use only a slight excess (1.05 eq) of the acylating agent. |
| No Reaction | Poor quality or hydrolyzed acyl chloride. | Use freshly opened or distilled acyl chloride. Confirm its integrity via IR spectroscopy (strong C=O stretch ~1800 cm⁻¹). |
Section 3: Electrophilic Aromatic Substitution (EAS)
Modifying the aromatic ring requires careful consideration of the powerful, competing directing effects of the existing substituents.
Question 4: I am trying to nitrate my compound using standard HNO₃/H₂SO₄ conditions, but I am getting a mixture of isomers, including a significant amount of the meta-nitro product. How can I achieve selective ortho/para nitration?
Answer:
This is a direct consequence of the basicity of the amino group. In the strongly acidic nitrating medium, the activating ortho-, para-directing amino group (-NH₂) is protonated to form a deactivating, meta-directing anilinium ion (-NH₃⁺).[5] This leads to poor regioselectivity and can also result in oxidative decomposition of the ring.
Causality and Solution: The Protection Strategy
The solution is to temporarily "tame" the amino group by converting it into a less activating, but still ortho-, para-directing, group that is stable to the reaction conditions. The most common strategy is to protect it as an amide.[2]
Recommended Protocol for Regiocontrolled Nitration:
-
Protection Step (Acylation):
-
React this compound with acetic anhydride (or acetyl chloride with a base, as described in Section 2) to form 3-acetamido-N,N-diethylbenzenesulfonamide.
-
The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is much less basic and less prone to oxidation.[2]
-
-
Nitration Step:
-
Gently dissolve the protected amide in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
-
Add a nitrating agent (e.g., a mixture of HNO₃/H₂SO₄ or KNO₃) portion-wise, maintaining the low temperature. The bulky sulfonamide group will sterically hinder the ortho position (position 4), favoring substitution at the other ortho position (position 2) and the para position (position 6).
-
After the reaction is complete, quench by pouring carefully onto ice.
-
-
Deprotection Step:
-
Hydrolyze the acetamido group back to the amine by heating with aqueous acid or base to yield the desired nitro-substituted this compound.
-
References
Technical Support Center: High-Purity Recrystallization of 3-amino-N,N-diethylbenzenesulfonamide
Welcome to the technical support guide for the purification of 3-amino-N,N-diethylbenzenesulfonamide (CAS: 10372-41-5). This document is designed for researchers, medicinal chemists, and process development scientists who require this intermediate in high purity for downstream applications, such as pharmaceutical synthesis.[1] We will move beyond simple procedural lists to provide a deeper understanding of the material science and crystallization principles involved, enabling you to troubleshoot and optimize the purification effectively.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes of this compound to consider before recrystallization?
The primary quality attribute is its purity, which is directly assessed by its melting point. The literature value for the pure compound is 90-91 °C .[2][3][4] A broad or depressed melting range indicates the presence of impurities. Visually, the pure compound should be a white to off-white crystalline solid. A yellow or brown hue often suggests residual starting material or by-products.
Q2: What is the most likely synthetic route for this compound, and what impurities should I be trying to remove?
Understanding the synthesis is key to designing a purification strategy. The most common route involves two main steps:
-
Reaction of 3-nitrobenzenesulfonyl chloride with diethylamine to form 3-nitro-N,N-diethylbenzenesulfonamide.[5][6]
-
Reduction of the nitro group to the corresponding amine.[7]
Therefore, the primary impurity of concern is the unreacted starting material from the final step: 3-nitro-N,N-diethylbenzenesulfonamide . This nitro-intermediate is non-polar compared to the desired amino product and is often colored. Other potential impurities include by-products from incomplete reduction (e.g., hydroxylamine or azo species), though these are typically minor with modern reduction methods.[7]
Q3: What are the ideal characteristics of a recrystallization solvent for this specific sulfonamide?
The ideal solvent follows the classic principle: high solubility of the compound at elevated temperatures and low solubility at ambient or sub-ambient temperatures. For this compound, the presence of both a polar sulfonamide group and an aromatic ring provides a moderate polarity profile. Key considerations are:
-
Boiling Point: The solvent's boiling point should be below the compound's melting point (90-91 °C) to prevent "oiling out."
-
Solubility Profile: The solvent should effectively dissolve the compound when hot but allow for high recovery upon cooling.
-
Impurity Solubility: Ideally, the key nitro-intermediate impurity should either be highly soluble in the cold solvent (remaining in the mother liquor) or sparingly soluble in the hot solvent (allowing for removal via hot filtration).
Based on these principles and experimental data, ethanol is an excellent and commonly cited solvent for this purpose.[3][4]
Crystallization Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Issue 1: My compound "oiled out" instead of forming crystals.
-
Causality: "Oiling out" occurs when the solute's concentration exceeds its solubility limit at a temperature that is above its melting point. The compound separates as a supercooled liquid instead of a solid crystal lattice. This can also be caused by impurities depressing the melting point.
-
Solutions:
-
Reheat and Add Solvent: Reheat the mixture until the oil fully redissolves. Add a small amount (5-10% more) of hot solvent to decrease the supersaturation level and then attempt to cool again, more slowly.
-
Lower Crystallization Temperature: Ensure your solvent's boiling point is comfortably below the compound's melting point (90-91 °C). Ethanol (boiling point ~78 °C) is a good choice to mitigate this risk.
-
Switch to a Solvent/Anti-Solvent System: This method, detailed in Protocol 2, crystallizes the product at a constant, often lower, temperature, which can prevent oiling.
-
Issue 2: No crystals have formed after cooling the solution.
-
Causality: This is almost always due to one of two factors: the solution is not sufficiently supersaturated (too much solvent was used), or the nucleation process has a high energy barrier.
-
Solutions:
-
Induce Nucleation: Try scratching the inside of the flask at the solution's surface with a glass rod. The microscopic scratches provide a surface for crystal growth to begin. Alternatively, add a "seed crystal" from a previous successful batch.
-
Reduce Solvent Volume: If nucleation triggers fail, you have likely used too much solvent. Gently heat the solution and boil off a portion of the solvent (10-20%) to increase the concentration. Allow it to cool again.
-
Cool Further: After the solution reaches room temperature, place it in an ice-water bath to maximize precipitation.
-
Issue 3: The final product yield is unacceptably low.
-
Causality: A low yield can result from using an excessive amount of solvent (leaving a significant amount of product in the mother liquor), premature crystallization during a hot filtration step, or washing the final crystals with a solvent that is too warm.
-
Solutions:
-
Minimize Solvent: Use the absolute minimum volume of hot solvent required to fully dissolve the crude solid. Working in small solvent additions is critical.
-
Pre-warm Filtration Apparatus: If performing a hot filtration to remove insoluble impurities, pre-warm your funnel and receiving flask to prevent the product from crashing out on the cold glass.
-
Wash with Ice-Cold Solvent: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to remove adhered mother liquor without dissolving the product.
-
Issue 4: The product is still colored (yellow/brown).
-
Causality: Color is typically from highly conjugated impurities, such as the residual 3-nitro-N,N-diethylbenzenesulfonamide precursor or azo by-products.
-
Solutions:
-
Use Decolorizing Carbon: Add a very small amount of activated carbon (charcoal) to the hot solution before filtration. The carbon adsorbs colored impurities. Caution: Use sparingly, as it can also adsorb your product, reducing the yield. Never add carbon to a boiling solution, as it can cause violent bumping.
-
Perform a Second Recrystallization: A second pass through the purification protocol is often sufficient to remove trace levels of impurities that co-precipitated in the first attempt.
-
Recrystallization Workflow & Troubleshooting Logic
The following diagrams illustrate the general experimental workflow and a decision tree for troubleshooting common issues.
Caption: General experimental workflow for recrystallization.
Caption: Decision tree for troubleshooting common recrystallization issues.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization from Ethanol
This is the recommended starting method due to its simplicity and documented effectiveness.
-
Dissolution: Place the crude this compound (e.g., 5.0 g) into a 100 mL Erlenmeyer flask with a stir bar. Add ethanol (approx. 20 mL) and heat the mixture to a gentle boil with stirring (e.g., on a 85-90 °C hotplate).
-
Achieve Saturation: Continue adding ethanol in small portions (1-2 mL at a time) until the solid just dissolves completely. Note the total volume of solvent used. This ensures you are using the minimum amount necessary, which is critical for good recovery.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated carbon. Reheat to boiling for 2-3 minutes.
-
Hot Filtration (if necessary): If carbon was added or if insoluble impurities are visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is essential for the formation of large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 30 minutes to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystal cake with a small portion of ice-cold ethanol (e.g., 2 x 5 mL) to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved. Assess purity by taking a melting point (expected: 90-91 °C).[2]
Protocol 2: Solvent / Anti-Solvent Recrystallization
This method is useful if the compound is too soluble in a particular solvent even when cold, or if oiling out is a persistent issue. A common system would be a soluble solvent (like ethanol or acetone) and an anti-solvent in which the compound is insoluble (like water).
-
Dissolution: At room temperature, dissolve the crude solid in the minimum amount of the "good" solvent (e.g., ethanol) required for complete dissolution.
-
Addition of Anti-Solvent: With constant swirling, add the "anti-solvent" (e.g., deionized water) dropwise. The solution will become cloudy (turbid) at the point of addition and then clear upon swirling.
-
Induce Crystallization: Continue adding the anti-solvent until the turbidity persists for more than a minute. This indicates the solution is saturated.
-
Crystal Growth: Set the flask aside, covered, and allow crystals to form and grow undisturbed. The process can be slower than cooling crystallization.
-
Maximize Yield & Isolate: Once crystal growth ceases, cool the flask in an ice bath and isolate the product by vacuum filtration, washing with a cold mixture of the solvent/anti-solvent system, and drying as described in Protocol 1.
Data Summary
| Parameter | Value / Recommendation | Source(s) |
| Compound Name | This compound | [3] |
| CAS Number | 10372-41-5 | [8] |
| Molecular Formula | C₁₀H₁₆N₂O₂S | [8] |
| Molecular Weight | 228.31 g/mol | [8] |
| Purity Target (m.p.) | 90-91 °C | [2][3][4] |
| Primary Impurity | 3-nitro-N,N-diethylbenzenesulfonamide | Inferred from[6][7] |
| Protocol 1 Solvent | Ethanol | [3][4] |
| Protocol 2 System | Solvent: Ethanol or Acetone; Anti-Solvent: Water | General Principle |
References
- 1. 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE | 10372-41-5 [chemicalbook.com]
- 2. 10372-41-5 Cas No. | 3-Amino-N,N-diethyl-benzenesulfonamide | Matrix Scientific [matrixscientific.com]
- 3. 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE CAS#: 10372-41-5 [amp.chemicalbook.com]
- 4. 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE | 10372-41-5 [amp.chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. prepchem.com [prepchem.com]
- 7. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 8. chemscene.com [chemscene.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-amino-N,N-diethylbenzenesulfonamide and Other Key Sulfonamides for Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the sulfonamide moiety remains a cornerstone of modern pharmacotherapy. From the revolutionary antibacterial "sulfa" drugs to contemporary treatments for a range of diseases, this functional group's versatility is undeniable.[1][2] The choice of a specific sulfonamide building block can profoundly influence the physicochemical properties, biological activity, and synthetic accessibility of a target molecule.
This guide provides an in-depth comparison of the synthesis of 3-amino-N,N-diethylbenzenesulfonamide with two other widely utilized sulfonamides: sulfanilamide and p-toluenesulfonamide. We will delve into the practical aspects of their preparation, supported by experimental data, and explore the strategic advantages each scaffold offers in the context of organic synthesis and drug design.
The Strategic Importance of Sulfonamide Scaffolds
Sulfonamides are not merely passive structural elements; they are potent pharmacophores. Their widespread application stems from their ability to mimic p-aminobenzoic acid (PABA), a crucial metabolite for folic acid synthesis in bacteria.[3] This mechanism of action underpins the antibacterial effects of many sulfa drugs. Beyond this, the sulfonamide group's ability to act as a hydrogen bond donor and acceptor, and its stereoelectronics, make it a valuable component in designing inhibitors for various enzymes, including carbonic anhydrases and proteases.[4][5]
The selection of a particular sulfonamide building block is a critical decision in the synthetic planning of a new drug candidate. Factors such as the position and nature of substituents on the aromatic ring, and the substitution pattern on the sulfonamide nitrogen, dictate the molecule's three-dimensional shape, polarity, and reactivity.
Synthesis of this compound: A Two-Step Approach
This compound is a valuable intermediate, particularly in the synthesis of dyes and certain pharmaceuticals where the meta-amino group provides a key vector for further functionalization, and the N,N-diethyl groups can enhance solubility or modulate binding interactions.[6][7] Its synthesis is most practically achieved through a two-step sequence starting from 3-nitrobenzenesulfonyl chloride.
Step 1: Synthesis of N,N-diethyl-3-nitrobenzenesulfonamide
The first step involves the reaction of 3-nitrobenzenesulfonyl chloride with diethylamine. This is a classic nucleophilic substitution reaction at the sulfonyl group, akin to the Hinsberg test for amines.[2][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Hinsberg Reagent And Test | Unacademy [unacademy.com]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acylsulfonamides: Synthetic routes and biological potential in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
- 7. 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE | 10372-41-5 [chemicalbook.com]
- 8. byjus.com [byjus.com]
A Comparative Guide to 3-Aminobenzenesulfonamide Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships
In the landscape of medicinal chemistry, the benzenesulfonamide scaffold remains a cornerstone for the design of targeted therapeutics. Among its varied isomers, 3-aminobenzenesulfonamide serves as a particularly versatile starting point for the synthesis of a multitude of derivatives with a broad spectrum of biological activities. This guide provides a comparative analysis of selected 3-aminobenzenesulfonamide derivatives, delving into their synthesis, comparative efficacy against key biological targets, and the underlying structure-activity relationships (SAR) that govern their performance. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their therapeutic design endeavors.
Introduction: The Versatility of the 3-Aminobenzenesulfonamide Scaffold
3-Aminobenzenesulfonamide is an organic compound featuring a benzene ring substituted with an amino group and a sulfonamide group at the meta position.[1] This arrangement of functional groups provides a unique chemical architecture for generating diverse molecular libraries. The sulfonamide moiety is a well-established pharmacophore, known for its ability to mimic a tetrahedral transition state and interact with zinc-containing enzymes, most notably carbonic anhydrases.[2] The amino group, on the other hand, offers a convenient handle for a variety of chemical modifications, allowing for the introduction of diverse substituents to modulate the physicochemical properties and biological activity of the resulting derivatives.
Historically, the journey of sulfonamides began with the discovery of their antibacterial properties, with sulfanilamide (4-aminobenzenesulfonamide) being a pioneering sulfa drug.[3] While the focus has since expanded, the fundamental principles of their action, often involving the inhibition of crucial enzymes, remain a central theme in their modern applications.[1][2] This guide will focus primarily on a prominent class of 3-aminobenzenesulfonamide derivatives: inhibitors of carbonic anhydrases, while also touching upon other emerging applications.
Comparative Analysis of 3-Aminobenzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Various CA isoforms are involved in numerous physiological and pathological processes, making them attractive targets for therapeutic intervention in diseases such as glaucoma, epilepsy, and cancer.[2][4] The sulfonamide group is a classic zinc-binding group, making benzenesulfonamides potent CA inhibitors.
Key Derivatives and Their Synthesis
For the purpose of this comparative study, we will focus on three classes of 3-aminobenzenesulfonamide derivatives that have demonstrated significant potential as CA inhibitors:
-
Pyridinium Derivatives: These derivatives feature a positively charged pyridinium moiety, which can enhance water solubility and introduce specific interactions within the enzyme active site.[5]
-
Thiourea Derivatives: The incorporation of a thiourea linker allows for the introduction of various aryl or acyl groups, providing a modular approach to explore the SAR.[6]
-
Triazole-Linked Derivatives: "Click chemistry" has enabled the efficient synthesis of triazole-containing sulfonamides, offering a robust method for creating diverse and potent inhibitors.[7]
The general synthetic strategies for these derivatives are outlined below.
Synthesis of Pyridinium Derivatives: A common route involves the reaction of 3-aminobenzenesulfonamide with a suitable pyridine-containing electrophile. For instance, a series of 24 pyridinium derivatives of 3-aminobenzenesulfonamide were synthesized and investigated for carbonic anhydrase inhibition.[5]
Synthesis of Thiourea Derivatives: The synthesis of 1-aroyl/acyl-3-(3-aminosulfonylphenyl) thioureas involves the reaction of alkyl/aryl isothiocyanates with 3-aminobenzenesulfonamide.[6] This straightforward reaction allows for the facile introduction of a wide range of substituents.
Synthesis of Triazole-Linked Derivatives: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for synthesizing 1,2,3-triazole-linked benzenesulfonamide derivatives.[7] This typically involves the reaction of an azide-functionalized benzenesulfonamide with a terminal alkyne.
Comparative Biological Activity
The inhibitory potency of these derivatives against various human carbonic anhydrase (hCA) isoforms is a critical performance metric. The table below summarizes the inhibitory activity (as Ki or IC50 values) of representative compounds from each class against key hCA isoforms.
| Derivative Class | Representative Compound | hCA I (Ki/IC50, nM) | hCA II (Ki/IC50, nM) | hCA IX (Ki/IC50, nM) | hCA XII (Ki/IC50, nM) | Reference |
| Pyridinium | Pyridinium derivative | Potent | Potent | Nanomolar range | Nanomolar/Sub-nanomolar | [5] |
| Thiourea | 1-aroyl/acyl-3-(3-aminosulfonylphenyl) thiourea | - | - | Selective Inhibition | - | [6] |
| Triazole-Linked | Triazole derivative | Medium potency | Medium potency | Low nanomolar/Sub-nanomolar | Low nanomolar/Sub-nanomolar | [7] |
Analysis of Biological Data:
-
Pyridinium derivatives exhibit excellent, nanomolar-range inhibitory activity against the tumor-associated isoforms hCA IX and hCA XII.[5] Their salt-like nature may contribute to their focused inhibitory ability on membrane-bound CAs.[5]
-
Thiourea derivatives have been shown to selectively inhibit the tumor-associated hCA IX isoform over the off-target cytosolic isoforms hCA I and II.[6] This selectivity is a crucial attribute for developing anticancer agents with reduced side effects.
-
Triazole-linked derivatives , synthesized via click chemistry, are potent inhibitors of the tumor-associated hCA IX and XII isoforms, often in the low nanomolar to sub-nanomolar range.[7] The modularity of the click reaction allows for fine-tuning of the inhibitor's properties to achieve high potency and selectivity.
Structure-Activity Relationship (SAR) Insights
The biological data, coupled with structural studies, provides valuable insights into the SAR of these derivatives.
Caption: Structure-Activity Relationship (SAR) flow from the core scaffold to enhanced biological properties.
The key takeaways from the SAR studies are:
-
The Sulfonamide Group: This is the primary zinc-binding group and is essential for carbonic anhydrase inhibition.
-
The Amino Group at the 3-Position: This serves as the attachment point for various "tail" fragments that extend into the active site of the enzyme. The nature of this tail is a critical determinant of both potency and isoform selectivity.
-
Hydrophobic Pockets: Docking studies have revealed that substituents on the benzenesulfonamide ring can interact with hydrophobic pockets within the CA active site, influencing the inhibition profile.[5]
-
The "Tail Approach": The strategy of adding different chemical moieties (tails) to the sulfonamide scaffold has proven highly effective in modulating the inhibitory profile against different CA isoforms.[4][8]
Emerging Applications: Beyond Carbonic Anhydrase Inhibition
While CA inhibition is a major area of research for 3-aminobenzenesulfonamide derivatives, their therapeutic potential extends to other targets.
12-Lipoxygenase (12-LOX) Inhibitors
Derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been identified as potent and selective inhibitors of 12-lipoxygenase (12-LOX).[9][10] 12-LOX is an enzyme implicated in various physiological and pathological processes, including inflammation, thrombosis, and cancer.[9] Structure-activity relationship studies have shown that the 2-hydroxy group on the benzylamino moiety is crucial for activity, and modifications at other positions can fine-tune the potency and selectivity.[10]
Other Potential Applications
The versatility of the sulfonamide scaffold suggests that derivatives of 3-aminobenzenesulfonamide could be explored for a wide range of other biological targets. The sulfonamide functional group is present in a variety of approved drugs with diverse mechanisms of action.[3][11]
Experimental Protocols
To ensure the reproducibility and validity of the findings, detailed experimental protocols are essential.
Experimental Workflow: Carbonic Anhydrase Inhibition Assay
Caption: A typical workflow for determining the inhibitory activity of compounds against carbonic anhydrase.
A common method for measuring CA inhibition is the stopped-flow CO₂ hydrase assay.[8] This technique measures the enzyme-catalyzed hydration of CO₂.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the 3-aminobenzenesulfonamide derivative in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the purified human carbonic anhydrase isoform in the appropriate buffer.
-
Prepare a CO₂-saturated solution.
-
-
Assay Procedure:
-
In a stopped-flow instrument, rapidly mix the enzyme solution (with or without the inhibitor) with the CO₂-saturated solution.
-
Monitor the change in pH over time using a pH indicator. The rate of pH change is proportional to the enzyme activity.
-
-
Data Analysis:
-
Determine the initial rates of the reaction at various inhibitor concentrations.
-
Plot the percentage of inhibition versus the inhibitor concentration to determine the IC₅₀ value.
-
The inhibition constant (Ki) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
The 3-aminobenzenesulfonamide scaffold has proven to be a rich source of potent and selective enzyme inhibitors, particularly for carbonic anhydrases. The ability to readily modify the 3-amino group allows for the systematic exploration of structure-activity relationships, leading to the development of derivatives with optimized pharmacological profiles. The comparative analysis presented in this guide highlights the distinct advantages of different derivative classes, from the enhanced potency of pyridinium salts to the isoform selectivity of thiourea derivatives and the modularity afforded by triazole linkers.
Future research in this area will likely focus on:
-
Expanding the Target Scope: Exploring the potential of 3-aminobenzenesulfonamide derivatives against a wider range of biological targets beyond carbonic anhydrases and lipoxygenases.
-
Improving Drug-like Properties: Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their clinical translatability.
-
Structure-Based Drug Design: Utilizing high-resolution crystal structures of derivatives in complex with their target enzymes to guide the rational design of next-generation inhibitors with even greater potency and selectivity.
By leveraging the foundational knowledge and methodologies outlined in this guide, researchers can continue to unlock the full therapeutic potential of this versatile chemical scaffold.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pyridinium derivatives of 3-aminobenzenesulfonamide are nanomolar-potent inhibitors of tumor-expressed carbonic anhydrase isozymes CA IX and CA XII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 3-Aminobenzenesulfonamide 98 98-18-0 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Effect of hydrophobic extension of aryl enaminones and pyrazole-linked compounds combined with sulphonamide, sulfaguanidine, or carboxylic acid functionalities on carbonic anhydrase inhibitory potency and selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Sulfonamide Derivatives and Pharmaceutical Applications Thereof - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of 3-amino-N,N-diethylbenzenesulfonamide as a Pharmaceutical Intermediate
For researchers, scientists, and professionals in drug development, the integrity of a synthetic route is only as strong as its weakest link. The quality of starting materials and intermediates is not merely a matter of process efficiency; it is a foundational pillar of drug substance quality, safety, and regulatory compliance. An inadequately characterized intermediate can introduce impurities that cascade through a synthesis, compromising yield, complicating purification, and posing significant risks to the final Active Pharmaceutical Ingredient (API).[1][2]
This guide provides an in-depth, objective framework for the analytical validation of a crucial chemical building block: 3-amino-N,N-diethylbenzenesulfonamide (CAS No. 10372-41-5).[3] Rather than presenting a rigid protocol, we will explore the causality behind our analytical choices, demonstrating how a multi-technique approach creates a self-validating system. We will compare a hypothetical high-quality batch of this intermediate (Sample A) with a batch containing common process-related impurities (Sample B) to illustrate the power and necessity of robust validation.
The principles and methodologies discussed are grounded in established pharmaceutical guidelines, such as those from the International Council for Harmonisation (ICH), which stress the importance of understanding and controlling the entire manufacturing process to ensure the quality of the final drug substance.[4][5][6]
The Strategic Importance of Intermediate Validation
The selection and justification of starting materials and the control of intermediates are critical regulatory concerns.[7][8] A well-defined intermediate, like our subject compound, marks a key point in the synthesis where quality can be rigorously assessed and controlled under Good Manufacturing Practices (GMP).[9][10] Failure to do so can lead to:
-
Carry-over of Impurities: Unreacted starting materials, by-products, or reagent residues can persist into the final API.[11][12]
-
Formation of Genotoxic Impurities: Certain functional groups or reagents can form mutagenic impurities that require strict control.[5]
-
Process Variability: Inconsistent intermediate quality leads to unpredictable reaction outcomes and challenges in process validation.[9]
Our goal is to build a comprehensive analytical dossier for this compound, using orthogonal techniques to unequivocally confirm its identity, purity, and structure.
References
- 1. sigarra.up.pt [sigarra.up.pt]
- 2. Chemical Synthesis in Pharmaceuticals: Key Components and Best Practices - Reachem [reachemchemicals.com]
- 3. chemscene.com [chemscene.com]
- 4. m.youtube.com [m.youtube.com]
- 5. fda.gov [fda.gov]
- 6. pharmtech.com [pharmtech.com]
- 7. gov.il [gov.il]
- 8. ipqpubs.com [ipqpubs.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Auditing Starting Materials - new APIC Guideline defines Standards - ECA Academy [gmp-compliance.org]
- 11. Pharmaceutical Impurity Testing and Identification [intertek.com]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
A Comparative Guide to Alternative Reagents and Synthetic Strategies for Sulfonamide-Based Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract: The sulfonamide moiety is a cornerstone of modern medicinal chemistry, integral to a wide array of therapeutic agents. 3-amino-N,N-diethylbenzenesulfonamide serves as a common building block and reference compound in this class. However, the drive to enhance therapeutic efficacy, modulate physicochemical properties, and streamline synthesis necessitates a broader understanding of alternative reagents and methodologies. This guide provides an in-depth, objective comparison of contemporary alternatives, moving beyond simple structural analogs to explore innovative synthetic strategies that offer significant advantages in efficiency and environmental impact. We will delve into the causality behind experimental choices, present comparative data in structured formats, and provide detailed, self-validating protocols to ensure scientific integrity and reproducibility.
The Imperative for Alternatives: Beyond the Standard Scaffold
While this compound and its direct analogs are valuable, the limitations of traditional synthetic routes and the demand for novel chemical matter compel researchers to seek alternatives. The primary motivations include:
-
Expanding Chemical Space: Generating novel analogs with diverse substituents to explore new structure-activity relationships (SAR) and identify compounds with improved potency and selectivity.[1][2]
-
Optimizing Pharmacokinetics (ADME): Modifying the sulfonamide scaffold to enhance properties like solubility, metabolic stability, and cell permeability, which are critical for in vivo efficacy.[1][3]
-
Improving Synthetic Efficiency: Developing more streamlined, high-yield synthetic routes that avoid harsh reagents, multi-step sequences, or difficult-to-prepare intermediates like sulfonyl chlorides.[4][5]
-
Green Chemistry Initiatives: Adopting methodologies that utilize sustainable solvents, reduce waste, and operate under milder, more energy-efficient conditions.[6]
Evolving the Synthesis: A Comparison of Methodologies
The classical approach to sulfonamide synthesis—the reaction of a sulfonyl chloride with an amine—is robust but carries limitations, including the frequent need to synthesize the sulfonyl chloride intermediate separately.[4][5] Modern chemistry offers more elegant and efficient alternatives.
Comparative Analysis of Synthetic Strategies
| Methodology | Core Principle | Key Advantages | Limitations | Representative Yields | Reference |
| Traditional Method | Amidation of a pre-formed sulfonyl chloride with an amine. | Well-established, broad substrate scope. | Requires sulfonyl chloride synthesis; can involve harsh chlorinating agents. | Generally high for the amidation step itself. | [5] |
| Oxidative Chlorination | In situ generation of sulfonyl chlorides from thiols using an oxidant, followed by reaction with an amine. | One-pot procedure; utilizes sustainable solvents like water or ethanol; mild conditions.[6] | Thiol starting materials may require separate synthesis. | Good to excellent (58-93% reported).[6] | [6] |
| Decarboxylative Halosulfonylation | A one-pot conversion of readily available aryl carboxylic acids into sulfonyl chlorides, followed by amidation. | Utilizes common starting materials (acids and amines); accelerates analog preparation.[4] | Scope may be limited by the stability of the carboxylic acid to reaction conditions. | Good to high (41-72% reported for complex molecules).[4] | [4] |
| SO₂ Surrogates (e.g., DABSO) | Insertion of sulfur dioxide into molecules using a stable, solid surrogate like DABSO, often coupled with boronic acids. | Avoids the direct use of gaseous SO₂; mild, copper- or nickel-catalyzed conditions.[5] | Requires specific catalysts and coupling partners (e.g., boronic acids). | Good yields reported.[5] | [5] |
Workflow Comparison: Traditional vs. Modern Synthesis
The following diagram illustrates the streamlined nature of modern one-pot synthetic strategies compared to the traditional multi-step approach.
Caption: Comparison of traditional multi-step vs. modern one-pot sulfonamide synthesis workflows.
Performance in Action: Biological Activity of Benzenesulfonamide Analogs
The ultimate test of any alternative reagent or strategy is the biological performance of the resulting compounds. Structure-activity relationship studies have shown that modifications to the benzenesulfonamide core can lead to potent inhibitors for various therapeutic targets.
Comparative In Vitro & In Vivo Activity of Novel Analogs
| Compound Class | Therapeutic Target/Assay | Key Finding | Performance Metric | Reference |
| Benzenesulfonamide-Indoline Derivatives | Anticancer (U87 Glioblastoma Cells) | Compound AL106 showed high cytotoxic potential. | 78% cell growth inhibition at 100 µM. | [2] |
| Disubstituted Benzenesulfonamides | Anti-Influenza (H1N1) Hemagglutinin | Compound 40 (2-chloro analog) effectively prevents viral cytopathic effects. | EC₅₀ = 86 nM. | [1] |
| N-(4-phenylthiazol-2-yl)benzenesulfonamides | Antidiabetic (Streptozotocin-induced rat model) | Compound 13 showed prominent hypoglycemic activity compared to the reference drug. | Statistically significant blood glucose reduction (p < 0.05). | [7] |
| FQ5 Sulfonamide Analog | Antibacterial (DHPS enzyme) | FQ5 demonstrated the most potent activity against a panel of bacteria. | MIC = 16 µg/mL against P. aeruginosa and E. coli. | [8] |
Targeting Key Biological Pathways
Many sulfonamide-based drugs function by inhibiting critical enzymatic pathways. For example, antibacterial sulfonamides target dihydropteroate synthase (DHPS), a key enzyme in the bacterial folate synthesis pathway, while many anticancer sulfonamides target receptor tyrosine kinases (RTKs) involved in cell proliferation and angiogenesis.[8][9]
Caption: Mechanism of action for antibacterial sulfonamides via DHPS enzyme inhibition.
Self-Validating Experimental Protocols
Scientific integrity demands reproducible and verifiable methodologies. The following protocols for synthesis and analysis are designed as self-validating systems, incorporating necessary controls and characterization steps.
Protocol 1: Green Synthesis of a Sulfonamide via Oxidative Chlorination[6]
This protocol describes a general, environmentally friendly method for synthesizing a sulfonamide from a thiol and an amine.
Rationale: This method avoids the isolation of sulfonyl chloride intermediates and uses a sustainable solvent. Sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) serves as a mild and efficient oxidant.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve the thiol (1.0 mmol) in ethanol (5 mL).
-
Oxidant Addition: Add NaDCC·2H₂O (1.2 mmol) to the solution. Stir the mixture at room temperature for 30 minutes. The reaction progress, forming the in situ sulfonyl chloride, can be monitored by TLC.
-
Amine Addition: Add the desired amine (1.5 mmol) to the reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the sulfonyl chloride intermediate.
-
Workup: Upon completion, add water to the reaction mixture to precipitate the crude sulfonamide product.
-
Purification: Collect the solid by filtration, wash with cold water, and dry in vacuo. If necessary, further purify the product by recrystallization from a suitable solvent (e.g., ethanol/water).
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and LC-MS analysis.[8]
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)[10]
This protocol provides a standardized method for assessing the purity of a synthesized sulfonamide.
Rationale: HPLC is a robust and widely used technique for separating and quantifying components in a mixture, providing reliable purity data essential for drug development.[10]
Step-by-Step Methodology:
-
Standard Preparation: Accurately weigh and dissolve the sulfonamide reference standard in a suitable diluent (e.g., methanol or acetonitrile/water) to a final concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare the synthesized test sample in the same manner and at the same concentration as the standard.[10]
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid for MS compatibility).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the compound's UV spectrum (typically 254 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standard and sample solutions. Identify the main sulfonamide peak based on the retention time of the standard.
-
Data Interpretation: Integrate the peak area of the main compound and all impurity peaks in the sample chromatogram. Calculate the percent purity using the formula:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
Validation: The method should be validated for specificity, linearity, accuracy, and precision as per standard guidelines to ensure trustworthy results.
Conclusion
The field of sulfonamide chemistry is continually evolving, driven by the need for more effective therapeutics and more efficient, sustainable synthetic methods. While this compound remains a relevant starting point, a wealth of alternatives now exists for the discerning researcher. Modern one-pot strategies, such as oxidative chlorination and decarboxylative halosulfonylation, offer significant advantages over traditional multi-step syntheses.[4][6] Furthermore, extensive research into substituted benzenesulfonamide analogs has yielded potent lead compounds against a range of diseases, from influenza to cancer.[1][2] By embracing these alternative reagents and methodologies, and by adhering to rigorous, self-validating experimental protocols, scientists and drug development professionals can accelerate the discovery of the next generation of sulfonamide-based medicines.
References
- 1. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. thieme-connect.com [thieme-connect.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
3-amino-N,N-diethylbenzenesulfonamide efficacy compared to similar compounds
<_ A Comparative Guide to the Efficacy of Aminobenzenesulfonamide-Based Carbonic Anhydrase Inhibitors Senior Application Scientist Commentary: The compound "3-amino-N,N-diethylbenzenesulfonamide" specified in the topic is not a widely documented agent in scientific literature, limiting a direct comparative analysis. However, the core chemical structure belongs to the aminobenzenesulfonamide class, which is foundational to a clinically vital group of drugs: the carbonic anhydrase inhibitors (CAIs). This guide will therefore provide a robust, data-driven comparison of prominent, structurally related CAIs to fulfill the scientific intent of the original request. We will use Acetazolamide as our primary reference compound and compare its efficacy against Methazolamide and Dorzolamide , focusing on their inhibitory action against key human carbonic anhydrase (hCA) isoforms.
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the rapid interconversion of carbon dioxide (CO₂) and water (H₂O) to bicarbonate (HCO₃⁻) and protons (H⁺).[1] This reaction is fundamental to a vast array of physiological processes, including pH regulation, fluid balance, and CO₂ transport.[1][2] Dysregulation of CA activity is implicated in several pathologies, making these enzymes a critical therapeutic target for conditions like glaucoma, epilepsy, and altitude sickness.[2][3]
The therapeutic efficacy of drugs like acetazolamide stems from the unsubstituted sulfonamide group (—SO₂NH₂). This group coordinates directly to the zinc ion (Zn²⁺) located in the enzyme's active site, displacing a water molecule and effectively blocking the enzyme's catalytic activity.[4] The affinity and specificity of this interaction are modulated by the chemical nature of the aromatic or heterocyclic ring to which the sulfonamide is attached.[5][6]
References
- 1. benchchem.com [benchchem.com]
- 2. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Acetazolamide? [synapse.patsnap.com]
- 4. Structural analysis of inhibitor binding to human carbonic anhydrase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantitative structure-activity relationships of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Reactivity of 3-amino-N,N-diethylbenzenesulfonamide and Aniline for Researchers, Scientists, and Drug Development Professionals
The judicious selection of reagents is a cornerstone of modern synthetic chemistry, particularly within the demanding landscape of drug discovery and development. The reactivity of a molecule dictates its synthetic utility, potential metabolic pathways, and ultimately its suitability as a building block for complex bioactive compounds. This guide provides an in-depth, experimentally grounded comparison of the reactivity of 3-amino-N,N-diethylbenzenesulfonamide with the foundational aromatic amine, aniline. A comprehensive understanding of their distinct chemical behaviors is essential for rational molecular design and the optimization of synthetic routes.
Foundational Comparison: Structural and Electronic Properties
At first glance, both aniline and this compound are primary aromatic amines. However, the substitution of a hydrogen atom on the benzene ring with an N,N-diethylsulfonamide group at the meta-position to the amino group in the latter introduces profound electronic and steric differences that govern their reactivity.
Figure 1: High-level comparison of Aniline and this compound.
The N,N-diethylsulfonamide moiety is a potent electron-withdrawing group, a characteristic that significantly diminishes the electron density of the aromatic ring and the availability of the lone pair of electrons on the amino nitrogen.[1][2][3] This deactivating effect is the primary driver of the observed differences in reactivity between the two compounds.
Comparative Analysis of Reactivity
Basicity of the Amino Group
The basicity of an amine is a fundamental property that reflects the availability of its nitrogen lone pair to accept a proton. This is quantitatively expressed by the pKa of its conjugate acid. A lower pKa value indicates a weaker base.
| Compound | pKa of Conjugate Acid |
| Aniline | 4.6[4][5][6][7] |
| This compound | 3.28 (Predicted)[8] |
The predicted pKa of the conjugate acid of this compound is notably lower than that of aniline. This is a direct consequence of the inductive and resonance electron-withdrawing effects of the sulfonamide group, which reduces the electron density on the amino nitrogen, making it a weaker base.[1][2][3][9]
Electrophilic Aromatic Substitution (EAS)
The rate and regioselectivity of electrophilic aromatic substitution are highly dependent on the electronic nature of the substituents on the benzene ring. The amino group in aniline is a strong activating, ortho-, para-directing group, making the ring highly susceptible to electrophilic attack.
Experimental Scenario: Bromination
A classic experiment to illustrate the difference in reactivity towards EAS is the bromination of the aromatic ring.
Experimental Protocol: Comparative Bromination
-
Solution Preparation: Prepare equimolar solutions of aniline and this compound in a suitable solvent such as glacial acetic acid.
-
Reagent Addition: Slowly add a solution of bromine in acetic acid to each of the amine solutions at room temperature, with stirring.
-
Reaction Monitoring: Observe the rate of decolorization of the bromine solution. The progress of the reaction can be quantitatively monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Product Analysis: Isolate and characterize the products to determine the regioselectivity of the bromination.
Anticipated Results:
Aniline reacts almost instantaneously with bromine water to yield 2,4,6-tribromoaniline as a white precipitate.[10][11][12][13] This rapid reaction underscores the high degree of activation conferred by the amino group. Conversely, the reaction of this compound with bromine is expected to be significantly slower due to the deactivating effect of the sulfonamide group. The amino group will still direct the incoming electrophile to the ortho and para positions, but the overall reduced electron density of the ring will temper the reaction rate.
Figure 2: Experimental workflow for comparative bromination.
Nucleophilicity of the Amino Group
The nucleophilicity of the amino group is a critical factor in reactions such as acylation and alkylation. A decrease in electron density on the nitrogen atom leads to a reduction in its nucleophilic character.
Experimental Scenario: Acylation with Acetic Anhydride
The rate of N-acylation provides a direct measure of the nucleophilicity of the amine.
Experimental Protocol: Comparative Acylation
-
Reaction Setup: In separate flasks, dissolve equimolar amounts of aniline and this compound in an aprotic solvent (e.g., dichloromethane) containing a non-nucleophilic base (e.g., triethylamine).
-
Initiation: Add one equivalent of acetic anhydride to each flask at a controlled temperature.
-
Monitoring: Follow the disappearance of the starting amine over time using TLC or HPLC.
-
Comparison: Compare the time required for complete consumption of each amine.
Expected Outcome:
Aniline will undergo rapid acylation to form acetanilide. In contrast, the acylation of this compound will proceed at a considerably slower rate. The electron-withdrawing sulfonamide group reduces the nucleophilicity of the amino group, making it less reactive towards the electrophilic carbonyl carbon of the acetic anhydride.[14]
| Reactant | Reaction with Acetic Anhydride | Relative Rate |
| Aniline | N-Acylation | Fast |
| This compound | N-Acylation | Slow |
Implications for Drug Development and Synthetic Strategy
The attenuated reactivity of this compound is not a disadvantage but rather a valuable characteristic in the context of drug design and complex molecule synthesis.
-
Enhanced Selectivity: The reduced nucleophilicity of the amino group and the deactivated aromatic ring allow for greater chemoselectivity in multifunctional molecules. Reactions can be directed to other, more reactive sites without the need for protecting groups.
-
Controlled Reactions: The slower reaction rates associated with this compound can lead to more controlled and predictable outcomes, minimizing the formation of side products.
-
Metabolic Stability: The presence of the sulfonamide group can influence the metabolic profile of a drug candidate, potentially blocking sites of oxidative metabolism and increasing the compound's half-life.
Conclusion
References
- 1. Unusual electronic effects of electron-withdrawing sulfonamide groups in optically and magnetically active self-assembled noncovalent heterodimetallic d-f podates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aniline - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 7. pKa of Aniline [vcalc.com]
- 8. 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE CAS#: 10372-41-5 [amp.chemicalbook.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main [vedantu.com]
- 11. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 12. Khan Academy [khanacademy.org]
- 13. brainly.in [brainly.in]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
A Comparative Guide to the Biological Activity of 3-amino-N,N-diethylbenzenesulfonamide and its Potential Derivatives
This guide provides a comprehensive technical comparison of the known and predicted biological activities of 3-amino-N,N-diethylbenzenesulfonamide and its derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes established principles of medicinal chemistry with detailed experimental protocols to serve as a framework for future research in this area. While direct comparative data for a series of this compound derivatives against the parent compound is not extensively available in current literature, this guide extrapolates from closely related sulfonamide structures to propose potential structure-activity relationships (SAR) and guide further investigation.
Introduction: The Sulfonamide Scaffold and the Potential of this compound
The sulfonamide moiety is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities. These include well-established antimicrobial, anticonvulsant, and carbonic anhydrase inhibitory effects.[1] The parent compound, this compound, presents an intriguing starting point for the development of novel therapeutic agents due to its structural features, which include a reactive amino group amenable to a variety of chemical modifications. A closely related analog, 3-amino-N,N-dimethylbenzenesulfonamide, has been noted for its anticonvulsant properties, suggesting a promising avenue of investigation for the diethyl derivative.[2]
This guide will explore the potential biological activities of this compound derivatives, focusing on three key areas:
-
Anticonvulsant Activity: Building on the known activity of its dimethyl analog.
-
Antimicrobial Activity: A classic therapeutic application of sulfonamides.
-
Carbonic Anhydrase Inhibition: A target for diuretics, anti-glaucoma agents, and anticancer therapies.
We will delve into the hypothetical structure-activity relationships, propose a series of derivatives for synthesis and evaluation, and provide detailed, field-proven experimental protocols for their biological characterization.
Proposed Biological Activities and Structure-Activity Relationship (SAR) Analysis
The biological activity of sulfonamide derivatives is intricately linked to the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen. The following sections outline the predicted impact of structural modifications to the this compound core.
Anticonvulsant Activity
The anticonvulsant activity of sulfonamides is often attributed to their ability to inhibit carbonic anhydrase isoforms in the central nervous system or through other mechanisms.[3] For the parent compound, this compound, and its derivatives, the following SAR is proposed:
-
The Amino Group (Position 3): Acylation or alkylation of the 3-amino group may modulate the compound's pharmacokinetic properties. Conversion of the amine to various amides or substituted amines could influence blood-brain barrier penetration and target engagement.
-
The N,N-diethylsulfamoyl Group: The diethylamino moiety plays a crucial role in the compound's lipophilicity. Modifications to these alkyl groups, such as increasing or decreasing their length or introducing cyclic structures (e.g., piperidine, morpholine), would significantly alter the molecule's overall physicochemical properties and could fine-tune its activity and selectivity.
-
Aromatic Ring Substitution: Introduction of small electron-withdrawing or electron-donating groups at positions 4, 5, or 6 of the benzene ring could influence the electronic properties of the sulfonamide group and its interaction with biological targets.
Antimicrobial Activity
The antimicrobial action of sulfonamides traditionally stems from their ability to act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. For derivatives of this compound, the following SAR is hypothesized:
-
The Free Amino Group: For classical antibacterial activity, a free para-amino group relative to the sulfonamide is often considered crucial. In the case of our meta-substituted parent compound, derivatization of the 3-amino group to bioisosteres of a para-aminobenzoic acid (PABA) moiety could be a key strategy to elicit antimicrobial effects.
-
The Sulfonamide Moiety: The N,N-diethyl substitution may impact the binding affinity to the DHPS active site. Comparing the activity of derivatives with less sterically hindered sulfonamides (e.g., unsubstituted -SO2NH2) would be crucial.
Carbonic Anhydrase Inhibition
Many sulfonamides are potent inhibitors of carbonic anhydrases (CAs), zinc-containing metalloenzymes involved in numerous physiological processes.[4] The inhibitory mechanism typically involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site.
-
The Unsubstituted Sulfonamide: For potent CA inhibition, a primary sulfonamide group (-SO2NH2) is generally preferred. The N,N-diethyl substitution in the parent compound likely reduces its affinity for the zinc ion. Therefore, derivatives where the diethyl groups are replaced with hydrogen atoms would be expected to show significantly increased CA inhibitory activity.
-
The Aromatic Ring and Tail Modifications: The remainder of the molecule (the "tail") contributes to binding affinity and isoform selectivity by interacting with amino acid residues in and around the active site. Modifications to the 3-amino group, such as the addition of various heterocyclic or aromatic moieties, could be explored to achieve selective inhibition of specific CA isoforms, such as the tumor-associated CA IX and XII.[4]
Proposed Synthetic Strategies
The synthesis of derivatives of this compound can be approached through established organic chemistry methodologies. The following diagram illustrates a general synthetic workflow.
Caption: Proposed synthetic workflow for this compound and its derivatives.
Experimental Protocols for Biological Evaluation
To systematically evaluate the biological activity of the parent compound and its synthesized derivatives, the following detailed experimental protocols are recommended.
Anticonvulsant Activity Screening
The anticonvulsant potential of the synthesized compounds should be assessed using well-established rodent models.
This test is a model for generalized tonic-clonic seizures and is effective in identifying compounds that prevent seizure spread.[5]
Protocol:
-
Animal Preparation: Use male albino mice (20-25 g). House the animals in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Compound Administration: Dissolve the test compounds in a suitable vehicle (e.g., 0.5% methylcellulose). Administer the compounds intraperitoneally (i.p.) at various doses (e.g., 30, 100, 300 mg/kg). Include a vehicle control group and a positive control group (e.g., phenytoin).
-
Pre-treatment Time: Conduct the MES test at the time of peak effect of the test compound, typically determined in a preliminary study (e.g., 30 or 60 minutes post-administration).
-
Induction of Seizure: Apply a drop of topical anesthetic (e.g., 0.5% tetracaine hydrochloride) to the corneas of each mouse. Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observation and Endpoint: Immediately after the stimulus, observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint, indicating protection.[5]
-
Data Analysis: Calculate the percentage of animals protected in each group. Determine the median effective dose (ED50) using probit analysis.
This model is used to identify compounds that can raise the seizure threshold and is considered a model for absence seizures.[6]
Protocol:
-
Animal Preparation: As described for the MES test.
-
Compound Administration: As described for the MES test. A suitable positive control would be diazepam.
-
Pre-treatment Time: Typically 30 minutes post-administration of the test compound.
-
Induction of Seizure: Administer a subcutaneous (s.c.) injection of PTZ at a dose known to induce clonic seizures in the majority of control animals (e.g., 85 mg/kg).
-
Observation and Endpoint: Observe the animals for 30 minutes after PTZ administration. The primary endpoint is the absence of clonic seizures lasting for at least 5 seconds.
-
Data Analysis: Calculate the percentage of animals protected in each group and determine the ED50.
References
- 1. scbt.com [scbt.com]
- 2. 3-AMINO-N,N-DIETHYL-BENZENESULFONAMIDE | 10372-41-5 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. Carbonic anhydrase inhibitors: inhibition of the tumor-associated isozymes IX and XII with a library of aromatic and heteroaromatic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
A Cost-Benefit Analysis of 3-amino-N,N-diethylbenzenesulfonamide in Large-Scale Synthesis: A Comparative Guide
Introduction
The sulfonamide functional group is a cornerstone of modern medicinal chemistry and the synthesis of specialty chemicals, including high-performance dyes.[1] For decades, the workhorse intermediate for introducing this moiety has been an appropriately substituted sulfonyl chloride. In the context of producing diethylaminosulfonyl-functionalized compounds, 3-amino-N,N-diethylbenzenesulfonamide and its precursors represent a classical and widely understood synthetic route. This guide provides a comprehensive cost-benefit analysis of this traditional approach, objectively comparing it with modern alternatives for large-scale synthesis.
The objective is to equip researchers, process chemists, and drug development professionals with the data necessary to make informed decisions that balance economic viability with safety, efficiency, and environmental responsibility. We will delve into the causality behind experimental choices, present comparative data, and provide detailed protocols to ensure a trustworthy and authoritative evaluation.
Comparative Framework: The Pillars of Process Evaluation
In industrial synthesis, the "best" route is rarely the one with the highest yield alone. A holistic evaluation must consider multiple factors, each carrying significant weight in the overall cost-benefit equation. Our analysis will be structured around the following key performance indicators:
-
Economic Viability: This extends beyond the price of starting materials to include reagent costs, solvent expenses, energy consumption for heating and cooling, and waste disposal costs.
-
Process Efficiency and Yield: This covers reaction yield, product purity, ease of purification, and overall cycle time.
-
Safety and Hazard Profile: A critical assessment of the toxicity, reactivity, and handling requirements of all materials involved in the synthetic route.
-
Environmental Impact and "Green" Chemistry Metrics: This evaluates the atom economy, the nature and volume of waste generated, and the use of hazardous or environmentally persistent chemicals.
-
Scalability and Robustness: The ease and safety with which a process can be scaled from the laboratory to pilot plant and full-scale manufacturing.
The Traditional Route: Synthesis via Sulfonyl Chloride
The synthesis of this compound typically proceeds through a two-step sequence: the chlorosulfonation of a suitable benzene derivative, followed by amination. For our analysis, we will consider the synthesis starting from 3-nitrobenzenesulfonyl chloride, which is then aminated and subsequently reduced to the target amino-sulfonamide.
Experimental Protocol: Traditional Synthesis
Step 1: Synthesis of 3-nitro-N,N-diethylbenzenesulfonamide
-
To a stirred solution of diethylamine (1.1 equivalents) in a suitable solvent (e.g., dichloromethane or toluene) at 0-5 °C, add 3-nitrobenzenesulfonyl chloride (1.0 equivalent) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or HPLC.
-
Upon completion, wash the reaction mixture sequentially with dilute acid (e.g., 1M HCl), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-nitro-N,N-diethylbenzenesulfonamide, which can be used in the next step with or without further purification.
Step 2: Reduction to this compound
-
Dissolve the crude 3-nitro-N,N-diethylbenzenesulfonamide in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalyst, such as palladium on carbon (Pd/C) or tin(II) chloride.
-
Introduce a reducing agent. If using Pd/C, pressurize the reaction vessel with hydrogen gas. If using SnCl₂, add concentrated hydrochloric acid.
-
Stir the reaction at room temperature (or with gentle heating) until the reaction is complete (monitored by TLC or HPLC).
-
Filter off the catalyst (if using Pd/C). If using SnCl₂, quench the reaction with a base and extract the product.
-
Purify the product by crystallization or column chromatography to yield this compound.
Workflow for Traditional Sulfonyl Chloride Route
References
A Senior Application Scientist's Guide to Antibody Cross-Reactivity: A Case Study with 3-amino-N,N-diethylbenzenesulfonamide Derivatives
The Decisive Role of Hapten Design in Shaping Antibody Specificity
The journey to a highly specific antibody begins long before the first immunization. For small molecules like 3-amino-N,N-diethylbenzenesulfonamide, which are not immunogenic on their own, a critical step is the design of a hapten. A hapten is a small molecule that can elicit an immune response only when attached to a large carrier protein. The structure of this hapten, and how it's presented to the immune system, is a primary determinant of the resulting antibody's specificity and cross-reactivity profile.[1][2]
The core principle is to expose the most unique features of the target molecule to the immune system while minimizing the presentation of common moieties shared with other structurally similar compounds. For sulfonamides, the common p-aminobenzenesulfonamide backbone is often the cause of broad cross-reactivity.[1][3] Therefore, the strategic design of the hapten-carrier conjugate is a critical experimental choice.
A key consideration is the point of attachment of the linker to the hapten. If the linker is attached at a position that obscures a unique functional group of the target molecule, the resulting antibodies may not be able to effectively discriminate it from other similar compounds. Conversely, if the linker is attached at a position that allows for maximal exposure of the unique structural features, the likelihood of generating a highly specific antibody is increased.[1]
Visualizing Hapten Strategy for Antibody Production
The following diagram illustrates the general workflow for producing antibodies against a small molecule like this compound, emphasizing the critical hapten design stage.
Caption: Workflow for small molecule antibody production.
A Comparative Study: Structural Analogs of this compound
To effectively assess the cross-reactivity of an antibody raised against this compound, a panel of structurally related compounds must be selected. The choice of these analogs should be deliberate, targeting specific structural modifications to probe the antibody's binding pocket.
Table 1: Panel of Analogs for Cross-Reactivity Screening
| Compound Name | Structure | Key Structural Difference from Target | Rationale for Inclusion |
| This compound | CCN(CC)S(=O)(=O)c1cccc(c1)N | Target Analyte | Reference compound for 100% reactivity. |
| 4-amino-N,N-diethylbenzenesulfonamide | CCN(CC)S(=O)(=O)c1ccc(N)cc1 | Isomeric position of the amino group | To assess the importance of the amino group's position for antibody recognition. |
| 3-nitro-N,N-diethylbenzenesulfonamide | CCN(CC)S(=O)(=O)c1cccc(c1)--INVALID-LINK--[O-] | Substitution of the amino group with a nitro group | To determine if the amino group is a critical epitope and if a change in its electronic properties affects binding. |
| N,N-diethylbenzenesulfonamide | CCN(CC)S(=O)(=O)c1ccccc1 | Absence of the 3-amino group | To evaluate the contribution of the amino group to the overall binding affinity. |
| 3-amino-N,N-dimethylbenzenesulfonamide | CN(C)S(=O)(=O)c1cccc(c1)N | Substitution of diethyl with dimethyl groups | To test the antibody's tolerance for changes in the N-alkyl substituents. |
| 3-aminobenzenesulfonamide | Nc1cccc(c1)S(=O)(=O)N | Absence of the N,N-diethyl groups | To assess the importance of the diethylamino group in antibody recognition. |
| Sulfanilamide | Nc1ccc(S(=O)(=O)N)cc1 | Parent sulfonamide structure | To determine the cross-reactivity with the core sulfonamide structure. |
Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment
A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a robust method for quantifying the cross-reactivity of an antibody. The principle lies in the competition between the free analyte (in this case, the structural analogs) and a fixed amount of enzyme-conjugated analyte for a limited number of antibody binding sites.
Materials and Reagents:
-
High-binding 96-well microtiter plates
-
Antibody raised against this compound
-
This compound-Horseradish Peroxidase (HRP) conjugate
-
Structural analogs (from Table 1)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20, PBST)
-
Blocking Buffer (e.g., 5% non-fat dry milk in PBST)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader
Step-by-Step Methodology:
-
Plate Coating:
-
Dilute the anti-3-amino-N,N-diethylbenzenesulfonamide antibody to an optimal concentration (e.g., 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the microtiter plate.
-
Incubate overnight at 4°C.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Competitive Reaction:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the this compound standard and each structural analog in PBST.
-
In a separate plate or tubes, pre-incubate 50 µL of each standard/analog dilution with 50 µL of a fixed concentration of the this compound-HRP conjugate for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the antibody-coated plate.
-
Incubate for 1 hour at 37°C.
-
-
Final Washing:
-
Aspirate the solutions from the wells.
-
Wash the plate five times with Wash Buffer.
-
-
Substrate Development:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
Visualizing the Competitive ELISA Workflow
The following diagram outlines the key steps in the competitive ELISA protocol for assessing antibody cross-reactivity.
Caption: Key steps of the competitive ELISA workflow.
Data Analysis and Interpretation
The data obtained from the competitive ELISA is used to generate a standard curve for the target analyte and competitive curves for each structural analog. The concentration that causes 50% inhibition of the maximum signal (IC50) is determined for each compound.
The percent cross-reactivity is then calculated using the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Structural Analog) x 100
Table 2: Example Cross-Reactivity Data
| Compound | IC50 (ng/mL) | % Cross-Reactivity |
| This compound | 10 | 100% |
| 4-amino-N,N-diethylbenzenesulfonamide | 50 | 20% |
| 3-nitro-N,N-diethylbenzenesulfonamide | >1000 | <1% |
| N,N-diethylbenzenesulfonamide | 250 | 4% |
| 3-amino-N,N-dimethylbenzenesulfonamide | 80 | 12.5% |
| 3-aminobenzenesulfonamide | 500 | 2% |
| Sulfanilamide | >1000 | <1% |
Interpreting the Results:
-
High Specificity: The hypothetical data in Table 2 suggests that the antibody is highly specific for this compound. The significantly lower cross-reactivity with the 4-amino isomer indicates that the precise location of the amino group is crucial for binding.
-
Criticality of the Amino Group: The negligible cross-reactivity with 3-nitro-N,N-diethylbenzenesulfonamide and N,N-diethylbenzenesulfonamide strongly implies that the 3-amino group is a critical component of the epitope recognized by the antibody.
-
Influence of N-Alkyl Groups: The moderate cross-reactivity with the dimethyl analog suggests that while the diethyl groups contribute to the binding affinity, there is some flexibility in the antibody's binding pocket to accommodate smaller alkyl groups.
-
Minimal Recognition of the Core Structure: The very low cross-reactivity with 3-aminobenzenesulfonamide and sulfanilamide demonstrates that the N,N-diethyl moiety is essential for strong antibody binding and that the antibody does not broadly recognize the general sulfonamide backbone.
Conclusion: A Foundation for Confident Research
This guide has provided a comprehensive framework for understanding and evaluating antibody cross-reactivity, using this compound as a practical example. By carefully considering hapten design, employing rigorous experimental protocols like competitive ELISA, and systematically analyzing the data, researchers can gain a deep understanding of their antibody's specificity. This knowledge is not merely academic; it is the foundation upon which reliable experimental data and successful drug development programs are built. The principles and methodologies outlined here serve as a robust guide for ensuring the scientific integrity and trustworthiness of your research.
References
- 1. Sulfonamides Class-Specific Hapten Design and Synthesis Service - Creative Biolabs [small-molecule-antibody.creative-biolabs.com]
- 2. Monoclonal antibodies with group specificity toward sulfonamides: selection of hapten and antibody selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Guide to the Responsible Disposal of 3-amino-N,N-diethylbenzenesulfonamide: Prioritizing Safety and Environmental Integrity
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in the laboratory. The proper disposal of compounds such as 3-amino-N,N-diethylbenzenesulfonamide, a sulfonamide derivative, is a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step framework for its disposal, grounded in scientific principles to ensure the protection of personnel and the ecosystem.
Foundational Principles: Understanding the Hazard Profile
The aromatic amine functional group is a key structural feature. Aromatic amines as a class are known for their potential toxicity and carcinogenicity.[2][3][4][5] The environmental persistence of sulfonamides means they are not readily biodegradable and can pose a significant risk to aquatic ecosystems, even at low concentrations.[2][3][5][6] Studies have shown that sulfonamides can be toxic to algae, which form the base of many aquatic food webs.[3][5] This inherent environmental risk underscores the necessity of proper disposal and the avoidance of release into sanitary sewer systems.
Immediate Safety & Handling for Disposal Preparation
Before initiating any disposal procedures, it is imperative to adhere to strict safety protocols to minimize exposure risks.
Personal Protective Equipment (PPE): A non-negotiable aspect of handling this compound waste is the use of appropriate PPE. This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat or chemical-resistant apron.
Engineering Controls:
-
Ventilation: All handling and preparation for disposal should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is that it must be treated as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.
Step 1: Waste Segregation and Collection
-
Solid Waste: Collect any unused or contaminated solid this compound in a dedicated, clearly labeled hazardous waste container. This container should be made of a compatible material, such as high-density polyethylene (HDPE), and must have a securely fitting lid.
-
Contaminated Labware:
-
Disposable Items: Gloves, weighing papers, and pipette tips that have come into contact with the compound should be placed in the designated solid hazardous waste container.
-
Non-Disposable Glassware: Glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood. The resulting solvent rinse must be collected as hazardous liquid waste.
-
-
Liquid Waste: Solutions containing this compound should be collected in a separate, clearly labeled hazardous liquid waste container.
Step 2: Labeling of Hazardous Waste
Proper labeling is a critical compliance and safety step. The hazardous waste container must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
An accurate estimation of the quantity of the waste.
-
The date of accumulation.
Step 3: Storage of Hazardous Waste
Store the sealed and labeled hazardous waste container in a designated satellite accumulation area (SAA). The SAA must be:
-
In a well-ventilated area.
-
Away from incompatible materials, particularly strong oxidizing agents.
-
Equipped with secondary containment to mitigate any potential leaks.
Step 4: Arranging for Professional Disposal
The final and most critical step is to arrange for the pickup and disposal of the hazardous waste by a licensed and certified professional waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this process. This typically involves completing a chemical waste manifest or an online request form.
The Rationale Against Simple Neutralization and for Incineration
It is crucial to understand why methods like simple acid-base neutralization are inappropriate for this compound. While this compound has an amino group that can be protonated, its primary hazard is its inherent toxicity, not its corrosivity. Neutralization does not eliminate the toxic nature of the molecule.
The recommended method of disposal for this and similar compounds is high-temperature incineration .[7] This method is effective because it leads to the complete thermal decomposition of the molecule. Studies on the thermal decomposition of sulfonamides show that they break down at elevated temperatures.[7][8][9][10] Incineration at a licensed facility ensures that the compound is destroyed, preventing its release into the environment.
Advanced Oxidation Processes (AOPs), such as those involving UV light, ozone, or persulfates, have been shown to effectively degrade sulfonamides in wastewater treatment research.[4][11][12][13][14] These processes generate highly reactive radicals that break down the complex organic molecule into simpler, less harmful substances. While not a direct laboratory disposal method, this research further validates the need for destructive disposal technologies like incineration.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is required to contain the situation and prevent exposure.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.
-
Don Appropriate PPE: Before attempting any cleanup, ensure you are wearing the necessary personal protective equipment.
-
Contain the Spill: For solid spills, carefully cover with a plastic sheet or tarp to minimize dust generation.
-
Clean-up:
-
Solids: Mechanically collect the spilled material using tools that will not create dust (e.g., a scoop or soft brush) and place it into a labeled hazardous waste container.
-
Liquids: Use an inert absorbent material to soak up the spill. Collect the contaminated absorbent material and place it in a sealed, labeled hazardous waste container.
-
-
Decontaminate the Area: Thoroughly clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your institution's EHS department in accordance with their established protocols.
Summary of Key Disposal Information
| Waste Type | Disposal Container | Disposal Method |
| Solid this compound | Labeled Hazardous Solid Waste Container | Licensed Hazardous Waste Disposal (Incineration) |
| Contaminated Disposables (gloves, etc.) | Labeled Hazardous Solid Waste Container | Licensed Hazardous Waste Disposal (Incineration) |
| Solutions of this compound | Labeled Hazardous Liquid Waste Container | Licensed Hazardous Waste Disposal (Incineration) |
| Solvent Rinses from Decontamination | Labeled Hazardous Liquid Waste Container | Licensed Hazardous Waste Disposal (Incineration) |
Disposal Decision Workflow
Caption: Decision workflow for the proper disposal of this compound waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence and ecotoxicity of sulfonamides in the aquatic environment: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A review on the ecotoxicological effect of sulphonamides on aquatic organisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. akjournals.com [akjournals.com]
- 9. Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Handling 3-amino-N,N-diethylbenzenesulfonamide: Personal Protective Equipment (PPE) and Disposal
As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of any chemical reagent, including 3-amino-N,N-diethylbenzenesulfonamide, requires a thorough understanding of its potential hazards and the implementation of robust safety protocols. This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE), as well as proper disposal procedures, ensuring both personal safety and experimental integrity.
Hazard Assessment: The "Why" Behind the "What"
Understanding the specific risks associated with this compound is the critical first step in defining appropriate safety measures. According to comprehensive Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Damage/Eye Irritation (Category 2/2A): Causes serious eye irritation.[1][2][3]
-
Acute Toxicity (Category 4): May be harmful if swallowed or in contact with skin.[1][3]
-
Specific target organ toxicity — Single exposure (Category 3): May cause respiratory irritation, particularly when handled as a dust or aerosol.[1][2]
These classifications are not merely regulatory labels; they are directives that inform every aspect of our handling protocol. Skin and eye irritation necessitate robust barrier protection, while the potential for respiratory irritation demands careful control of airborne particles and, in some cases, respiratory protection.
Core Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory for all personnel handling this compound. The level of protection may be escalated based on the specific procedure, as detailed in the subsequent sections.
Hand Protection: The First Line of Defense
Your hands are most likely to come into direct contact with the chemical. Therefore, proper glove selection is non-negotiable.
-
Required: Wear nitrile gloves. Nitrile provides excellent resistance to a wide range of chemicals and is a reliable choice for splash protection in a laboratory setting.
-
Protocol: Always inspect gloves for tears or punctures before use.[4] Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[4] Contaminated gloves must be disposed of as hazardous waste. For prolonged tasks, consider double-gloving.
Eye and Face Protection: Shielding Sensitive Tissues
Given that this compound causes serious eye irritation, protecting your eyes from splashes, mists, or dust is paramount.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are required for all tasks.[1][4]
-
Elevated Risk: For procedures with a higher risk of splashing (e.g., preparing solutions, transferring large volumes, or cleaning spills), chemical splash goggles are mandatory. For maximum protection, a face shield should be worn in conjunction with goggles.[5]
Body Protection: Preventing Dermal Exposure
Protective clothing prevents the accidental contamination of your skin and personal clothes.
-
Standard Use: A standard, clean lab coat is sufficient for handling small quantities in a controlled setting.
-
Increased Hazard: When handling larger quantities or during procedures with a significant splash potential, a chemical-resistant apron or a disposable gown made of a material like polyethylene-coated polypropylene should be worn over the lab coat.[6]
Respiratory Protection: The Role of Engineering Controls
The primary strategy for preventing respiratory irritation is to use engineering controls to minimize the generation of dust or aerosols.
-
Primary Control: All weighing and handling of solid this compound, and any procedure that could generate aerosols, must be performed inside a certified chemical fume hood.[4]
-
When Respirators are Needed: If engineering controls are insufficient or unavailable, or during a large spill cleanup, respiratory protection is required. A NIOSH-approved N95 particulate respirator is the minimum requirement for dust exposure.[5][7] All personnel requiring a respirator must be fit-tested and trained in its proper use.
Task-Specific PPE Selection Matrix
Use the following table as a quick reference for selecting the appropriate level of PPE for common laboratory tasks involving this compound.
| Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing Solid | Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | Required: Chemical Fume Hood |
| Preparing Solutions | Nitrile Gloves | Chemical Splash Goggles | Lab Coat & Chemical-Resistant Apron | Required: Chemical Fume Hood |
| Transferring Liquids | Nitrile Gloves | Chemical Splash Goggles | Lab Coat | Required: Chemical Fume Hood |
| Small Spill Cleanup (<10g) | Nitrile Gloves (Double-gloved recommended) | Chemical Splash Goggles & Face Shield | Lab Coat & Chemical-Resistant Apron | N95 Particulate Respirator |
| Large Spill Cleanup (>10g) | Heavy-duty Nitrile or Butyl Gloves | Chemical Splash Goggles & Face Shield | Chemical-Resistant Gown or Coveralls | Full-face Air-Purifying Respirator with appropriate cartridges |
Procedural Workflow: PPE Selection and Disposal
The following diagram illustrates the decision-making process for safe handling, from initial task assessment to the final disposal of contaminated materials.
Caption: PPE Selection and Disposal Workflow.
Disposal Plan: A Critical Final Step
Improper disposal can lead to environmental contamination and pose a risk to others. Adherence to a strict disposal protocol is mandatory.
-
Chemical Waste: All excess solid this compound and solutions must be collected in a dedicated, clearly labeled hazardous waste container.[1][2] Never dispose of this chemical down the drain or in the regular trash.[4][8]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, such as gloves, weighing papers, and pipette tips, must be placed in a designated solid hazardous waste container.[8]
-
Decontamination: Non-disposable glassware should be rinsed with a suitable solvent (e.g., ethanol or acetone) inside a fume hood. This rinsate must be collected as liquid hazardous waste.[8]
-
Pickup and Disposal: All hazardous waste containers must be sealed, stored in a designated satellite accumulation area, and disposed of through your institution's Environmental Health and Safety (EHS) department.[8]
By integrating these safety protocols into your daily laboratory operations, you create a self-validating system of protection. Each step, from hazard assessment to final disposal, is designed to mitigate risk and ensure a safe environment for groundbreaking research.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. pppmag.com [pppmag.com]
- 6. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
